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  • Product: Methyl(pent-4-en-1-yl)amine hydrochloride
  • CAS: 1559071-99-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl(pent-4-en-1-yl)amine Hydrochloride: Structure, Properties, and Synthetic Approaches

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract Methyl(pent-4-en-1-yl)amine hydrochloride, a secondary amine salt, represents a versatile chemical entity with potential applicati...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl(pent-4-en-1-yl)amine hydrochloride, a secondary amine salt, represents a versatile chemical entity with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, and a detailed, field-proven methodology for its synthesis and characterization. The narrative emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability for researchers in the field. While publicly available data on this specific molecule is limited, this guide synthesizes established chemical principles to provide a robust framework for its study and utilization.

Introduction: The Significance of Alkenylamine Scaffolds

Alkenylamine moieties are prevalent in a wide array of biologically active molecules and serve as crucial building blocks in the synthesis of complex organic compounds. The presence of both an amine and a terminal alkene functional group in Methyl(pent-4-en-1-yl)amine hydrochloride offers dual reactivity, making it a valuable synthon for introducing N-methyl-pent-4-en-1-yl fragments into larger molecular architectures. The hydrochloride salt form of this amine enhances its stability and aqueous solubility, properties that are highly advantageous in pharmaceutical development and various chemical applications.[1][2][3] The conversion of amines to their hydrochloride salts is a common strategy to improve their handling, shelf-life, and bioavailability.[1][3]

Chemical Structure and Physicochemical Properties

The chemical structure of Methyl(pent-4-en-1-yl)amine hydrochloride comprises a five-carbon chain with a terminal double bond (pent-4-en-1-yl group) and a secondary amine functional group where the nitrogen atom is bonded to a methyl group. The hydrochloride salt is formed by the protonation of the basic nitrogen atom by hydrochloric acid.

Structural Details
  • IUPAC Name: N-methylpent-4-en-1-amine hydrochloride

  • Synonyms: Methyl(pent-4-en-1-yl)amine hydrochloride

  • CAS Number: 1559071-99-6

  • Molecular Formula: C₆H₁₄ClN

  • Molecular Weight: 135.64 g/mol

Physicochemical Data
PropertyData for N-methylpent-4-en-1-amine (Free Base)Predicted Properties for the Hydrochloride Salt
Molecular Formula C₆H₁₃NC₆H₁₄ClN
Molecular Weight 99.17 g/mol 135.64 g/mol
Physical State Liquid (Predicted)Solid (Crystalline)
Boiling Point ~110-112 °C (Predicted)Decomposes upon heating
Melting Point Not availableSignificantly higher than the free base; expected to be a well-defined melting point.
Solubility Sparingly soluble in waterHighly soluble in water and polar protic solvents (e.g., ethanol, methanol).[1][2] Insoluble in non-polar organic solvents (e.g., hexane, ether).
pKa (of the conjugate acid) ~10.6 (Predicted for the free base)The pKa of the protonated amine is a measure of its acidity. The amine itself is basic.
Stability Susceptible to oxidationMore stable to air oxidation and has a longer shelf-life compared to the free base.[1][3]

Proposed Synthesis and Characterization

The synthesis of Methyl(pent-4-en-1-yl)amine hydrochloride can be approached through several established methods for N-alkylation of amines. A robust and widely applicable method is the reductive amination of an aldehyde with a primary amine, followed by salt formation.

Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available 4-pentenal and methylamine.

G A 4-Pentenal C Reductive Amination (e.g., Sodium triacetoxyborohydride) A->C B Methylamine Solution B->C D N-methylpent-4-en-1-amine (Free Base) C->D Formation of Imine Intermediate followed by Reduction F Methyl(pent-4-en-1-yl)amine hydrochloride (Final Product) D->F E HCl in a suitable solvent (e.g., Diethyl ether or Isopropanol) E->F Protonation and Precipitation

Caption: Proposed synthetic workflow for Methyl(pent-4-en-1-yl)amine hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Reductive Amination to form N-methylpent-4-en-1-amine

  • Reaction Setup: To a stirred solution of 4-pentenal (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0 °C, add a solution of methylamine (1.2 eq, typically as a solution in THF or water).

    • Causality: The reaction is performed at a reduced temperature to control the initial exothermic reaction and to favor the formation of the imine intermediate over side reactions.

  • Formation of the Imine: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Reduction: Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes.

    • Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent for imines and is tolerant of many functional groups. Its use avoids the reduction of the starting aldehyde.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-methylpent-4-en-1-amine.

    • Causality: The basic wash with sodium bicarbonate neutralizes the acidic byproducts of the reducing agent and any unreacted starting materials.

  • Purification (if necessary): The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified N-methylpent-4-en-1-amine (1.0 eq) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: To the stirred solution, add a solution of hydrochloric acid (1.05 eq, typically as a 2 M solution in diethyl ether or as gaseous HCl) dropwise at 0 °C.

    • Causality: The use of an anhydrous solvent and a slight excess of HCl ensures complete protonation and precipitation of the hydrochloride salt, minimizing the presence of the free base in the final product.

  • Precipitation and Isolation: A white precipitate of Methyl(pent-4-en-1-yl)amine hydrochloride will form. Continue stirring at 0 °C for 30 minutes, then collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting material and solvent. Dry the product under vacuum to yield the final, purified Methyl(pent-4-en-1-yl)amine hydrochloride.

Analytical Characterization

The identity and purity of the synthesized Methyl(pent-4-en-1-yl)amine hydrochloride should be confirmed by a suite of analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all expected protons and their chemical environments. Key signals would include those for the terminal vinyl protons, the aliphatic chain protons, and the N-methyl protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretch of the secondary ammonium salt and the C=C stretch of the alkene.

  • Mass Spectrometry (MS): To determine the molecular weight of the cation (N-methylpent-4-en-1-amine).

  • Melting Point Analysis: To determine the melting point range of the crystalline solid, which is a key indicator of purity.

  • Elemental Analysis: To determine the percentage composition of Carbon, Hydrogen, and Nitrogen, and Chlorine to confirm the empirical formula.

Potential Applications in Research and Drug Development

While specific applications of Methyl(pent-4-en-1-yl)amine hydrochloride are not widely documented, its structure suggests several potential uses in a research and development context.

As a Synthetic Building Block

The dual functionality of the molecule allows for a variety of subsequent chemical transformations:

  • Alkene Functionalization: The terminal double bond can undergo various reactions such as hydroboration-oxidation, epoxidation, dihydroxylation, and olefin metathesis to introduce further complexity.

  • Amine Derivatization: The secondary amine can be further alkylated, acylated, or used in coupling reactions to build larger molecular scaffolds.

G cluster_0 Methyl(pent-4-en-1-yl)amine HCl cluster_1 Potential Derivatizations cluster_2 Potential Applications A Core Molecule B Alkene Reactions (e.g., Epoxidation, Metathesis) A->B via Alkene C Amine Reactions (e.g., Acylation, Further Alkylation) A->C via Amine D Synthesis of Bioactive Molecules B->D F Creation of Novel Polymers B->F C->D E Development of Pharmaceutical Leads D->E

Caption: Conceptual workflow for the utilization of Methyl(pent-4-en-1-yl)amine hydrochloride.

In Medicinal Chemistry

N-alkylamines are a common feature in many pharmacologically active compounds. The N-methyl group, in particular, can modulate a molecule's properties, such as its lipophilicity and metabolic stability. The pentenyl chain could serve as a lipophilic spacer or a handle for further modification. This compound could be a valuable starting material for the synthesis of novel compounds to be screened for various biological activities.

Safety and Handling

As with all amine hydrochlorides, appropriate safety precautions should be taken when handling Methyl(pent-4-en-1-yl)amine hydrochloride. It is expected to be an irritant to the skin, eyes, and respiratory tract. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

Methyl(pent-4-en-1-yl)amine hydrochloride is a chemical entity with significant potential as a building block in organic synthesis and medicinal chemistry. While detailed experimental data is scarce, this guide has provided a comprehensive overview of its structure, predicted properties, and a robust, scientifically-grounded protocol for its synthesis and characterization. By understanding the underlying chemical principles, researchers can confidently produce and utilize this compound in their research endeavors, paving the way for the discovery of novel molecules and materials.

References

  • Hydrochloride Salts in Pharmaceuticals. Wikipedia. [Link]

  • Properties and Uses of Amines. LibreTexts Chemistry. [Link]

  • The Role of Salt Forms in Active Pharmaceutical Ingredients. ACS Publications. [Link]

Sources

Exploratory

Methyl(pent-4-en-1-yl)amine Hydrochloride: Technical Guide & Identifiers

[1] Executive Summary Methyl(pent-4-en-1-yl)amine hydrochloride (CAS: 1559071-99-6 ) is a secondary amine salt characterized by a terminal alkene tethered to a methylamino group.[1][2] It serves as a critical benchmark s...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Methyl(pent-4-en-1-yl)amine hydrochloride (CAS: 1559071-99-6 ) is a secondary amine salt characterized by a terminal alkene tethered to a methylamino group.[1][2] It serves as a critical benchmark substrate in organometallic chemistry, specifically for evaluating the efficacy of catalysts in intramolecular hydroamination .[3]

This molecule allows researchers to probe the kinetics and mechanism of "5-exo-trig" cyclizations, converting acyclic aminoalkenes into pyrrolidine derivatives.[1] Its structural simplicity—possessing both a nucleophilic amine and an electrophilic olefin—makes it an ideal model system for testing gold(I), rare-earth, and group 4 metal catalysts.[1][3]

Chemical Identity & Identifiers

The precise identification of this compound is crucial, as it is frequently confused with its saturated analog (4-methylpentan-1-amine) or its alkyne counterpart.[1]

Core Identifiers Table[1][4]
Identifier TypeValueNotes
CAS Number (HCl Salt) 1559071-99-6 Definitive ID for the hydrochloride form.[1]
CAS Number (Free Base) 5831-72-1 N-methylpent-4-en-1-amine (Liquid).[1]
Chemical Formula C₆H₁₄ClN C₆H₁₃N[1] · HCl
Molecular Weight 135.64 g/mol Free base MW: 99.17 g/mol
IUPAC Name N-methylpent-4-en-1-amine hydrochloride
SMILES C=CCCCNC.Cl
InChIKey LZXRACLRMQKQMZ-UHFFFAOYSA-N(Predicted for HCl salt)
Structural Analysis

The molecule consists of a 5-carbon chain with a terminal vinyl group (


) at one end and a secondary amine (N-methyl) at the other.[1][3]
  • Functional Groups: Secondary Amine (

    
    ), Terminal Alkene (
    
    
    
    ).[1][3]
  • Reactivity Profile: The amine is protonated in the salt form, rendering it stable and solid.[3] Upon neutralization, the free amine becomes a potent nucleophile capable of attacking the alkene under catalytic activation.[1][3]

Visualization: Structural & Functional Logic[1]

The following diagram illustrates the chemical structure and its primary transformation pathway (Hydroamination).[1][3]

Methyl(pent-4-en-1-yl)amine_Pathways cluster_0 Substrate (Acyclic) cluster_1 Catalytic Transformation (5-exo-trig) Start Methyl(pent-4-en-1-yl)amine (HCl Salt) CAS: 1559071-99-6 FreeBase Free Amine (Nucleophile) Start->FreeBase Neutralization (NaOH/NaHCO3) Transition Transition State (Metal-Alkene Complex) FreeBase->Transition Catalyst Binding (Au, Y, Zr) Product 1,2-Dimethylpyrrolidine (Cyclic Product) Transition->Product C-N Bond Formation (Intramolecular)

Caption: Transformation of Methyl(pent-4-en-1-yl)amine HCl into 1,2-dimethylpyrrolidine via catalytic hydroamination.

Synthesis & Preparation Protocols

For research applications requiring high purity, the synthesis typically follows an alkylation or amide reduction route.[3] The alkylation route is preferred for its directness, though it requires careful control to prevent over-alkylation.[1][3]

Method A: Direct Alkylation (Recommended)

This method involves the nucleophilic substitution of 5-bromo-1-pentene by methylamine.[1]

Reagents:

  • 5-Bromo-1-pentene (CAS: 1119-51-3)[1]

  • Methylamine (33% in EtOH or 40% aq.)[1][3]

  • Solvent: Ethanol or THF[1]

Protocol:

  • Setup: In a pressure vessel or sealed tube, dissolve 5-bromo-1-pentene (1.0 equiv) in ethanol (

    
    ).
    
  • Addition: Add a large excess of methylamine (10–15 equiv) at

    
    .
    
    • Expert Insight: The large excess is critical to suppress the formation of the tertiary amine byproduct (N-methyl-di(pent-4-enyl)amine).[1][3]

  • Reaction: Seal the vessel and stir at room temperature for 16–24 hours.

  • Workup:

    • Concentrate the mixture in vacuo to remove excess methylamine and solvent.[1][3]

    • Redissolve the residue in 1M NaOH (to liberate the free base) and extract with diethyl ether (

      
      ).[1][3]
      
    • Dry organics over

      
       and concentrate carefully (the free amine is volatile).[1][3]
      
  • Salt Formation: Dissolve the crude oil in anhydrous diethyl ether. Add

    
     HCl in ether dropwise at 
    
    
    
    . The white precipitate is Methyl(pent-4-en-1-yl)amine hydrochloride .[1]
  • Purification: Recrystallize from Ethanol/Et2O if necessary.

Method B: Amide Reduction (High Fidelity)

This route avoids over-alkylation entirely but requires two steps.[1][3]

  • Amide Formation: Pent-4-enoic acid + Methylamine

    
     N-methylpent-4-enamide.[1]
    
  • Reduction: Reduction of the amide using

    
     in THF to yield the amine.
    

Applications in Catalysis (Hydroamination)[1][3][5][6][7][8][9]

The primary utility of Methyl(pent-4-en-1-yl)amine is as a substrate for Intramolecular Hydroamination .[1] This reaction is a benchmark for testing the "gem-dimethyl" effect (or lack thereof) and the electronic tolerance of new catalysts.[1][3]

Mechanism & Significance

The reaction cyclizes the linear amine into 1,2-dimethylpyrrolidine .[1][3]

  • Reaction Type: 5-exo-trig cyclization.[1]

  • Catalysts:

    • Gold(I): Cationic Au(I) complexes activate the alkene for nucleophilic attack.[1][3]

    • Rare Earths: Yttrium and Lanthanum complexes activate the amine (forming a metal-amido species).[1][3]

    • Group 4 Metals: Zirconium and Titanium catalysts.[1][3][4]

Experimental Note: When using the hydrochloride salt (CAS 1559071-99-6), you must perform an in situ neutralization or use a base (e.g.,


) if the catalytic cycle requires the free amine.[1][3]

Safety & Handling (MSDS Summary)

While specific toxicological data for this salt is limited, it should be handled with the standard precautions for aliphatic amine salts.[1][3]

  • Hazards:

    • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1][3]

    • Respiratory: May cause respiratory irritation (H335).[1][3]

  • Handling:

    • Use in a fume hood.[1][3]

    • The free base is volatile and has a fishy, amine-like odor.[1][3]

    • Store the hydrochloride salt in a desiccator; it is hygroscopic.[1][3]

References

  • Sigma-Aldrich. Methyl(pent-4-en-1-yl)amine hydrochloride Product Page. (Accessed 2026).[1][3] Link[1][3]

  • Environmental Protection Agency (EPA). N-methylpent-4-en-1-amine (Free Base) CompTox Dashboard. Link[1][3]

  • Bender, C. F., & Widenhoefer, R. A. (2005).[1][3] Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenes. Journal of the American Chemical Society.[1][3] (Demonstrates the use of this substrate in Au-catalyzed cyclization). Link[1][3]

  • PubChem. 4-Methylpentan-1-amine hydrochloride (Saturated Analog for comparison). Link

Sources

Foundational

Safety data sheet (SDS) for Methyl(pent-4-en-1-yl)amine hydrochloride

Technical Whitepaper: Safety, Handling, and Reactivity Profiling of Methyl(pent-4-en-1-yl)amine Hydrochloride Executive Summary Methyl(pent-4-en-1-yl)amine hydrochloride is a bifunctional aliphatic scaffold frequently em...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Safety, Handling, and Reactivity Profiling of Methyl(pent-4-en-1-yl)amine Hydrochloride

Executive Summary

Methyl(pent-4-en-1-yl)amine hydrochloride is a bifunctional aliphatic scaffold frequently employed in pharmaceutical development and complex organic synthesis. This whitepaper deconstructs the standard Safety Data Sheet (SDS), providing researchers with the fundamental causality behind the compound's reactivity—specifically the interplay between its hygroscopic secondary amine hydrochloride core and its oxidatively labile terminal alkene. By understanding these mechanisms, laboratories can implement self-validating handling protocols that ensure both operator safety and stoichiometric integrity.

Physicochemical Profiling & Structural Causality

The compound is supplied as a hydrochloride salt rather than a free base. The free base of a low-molecular-weight secondary amine is typically a volatile, corrosive, and easily oxidized liquid. Converting the amine to a hydrochloride salt yields a thermodynamically stable, crystalline solid that mitigates vapor pressure and extends shelf-life 1[1]. However, this stabilization mechanism introduces pronounced hygroscopicity, fundamentally altering how the chemical must be stored and handled.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name Methyl(pent-4-en-1-yl)amine hydrochloride
CAS Number 1559071-99-6
Molecular Formula C6H13N · HCl (or C6H14ClN)
Molecular Weight 135.64 g/mol [2]
SMILES String CNCCCC=C.Cl[2]
Physical State Solid (Crystalline / Highly Hygroscopic)
Solubility Profile Highly soluble in polar solvents (H2O, MeOH); Insoluble in non-polar organics

Mechanistic Toxicology & Hazard Causality

Understanding why a chemical is hazardous is critical for designing robust safety systems.

  • Amine Hydrochloride Stabilization & Irritation: Upon contact with physiological moisture (e.g., ocular fluid, sweat on the skin), the hygroscopic salt undergoes localized dissociation. The resulting concentrated chloride ions, combined with the intrinsic lipid-disrupting nature of the secondary amine, cause acute skin irritation (H315) and severe eye irritation (H319). The damage is caused by localized osmotic stress and pH shifts at the cellular membrane level.

  • Terminal Alkene Oxidative Lability: The pent-4-enyl moiety features a sterically unhindered terminal double bond (=CH2). Terminal alkenes are highly susceptible to electrophilic addition and oxidative cleavage . Prolonged exposure to atmospheric oxygen can lead to autoxidation, forming trace hydroperoxides. More acutely, exposure to strong oxidizers (such as ozone or peroxides during synthetic workflows) triggers exothermic cleavage. For instance, ozonolysis of this terminal alkene will generate formaldehyde and potentially unstable ozonide intermediates, presenting a severe explosion hazard if not properly reduced during the workup phase 3[3].

Self-Validating Handling Protocols

To ensure scientific integrity, standard operating procedures (SOPs) must be self-validating—meaning the protocol itself confirms its success or failure before the operator proceeds.

Protocol 1: Inert-Atmosphere Dispensing and Weighing Due to its deliquescent nature, handling this compound in ambient air compromises stoichiometric precision and degrades the reagent via moisture absorption.

  • Preparation: Purge a glovebox or Schlenk line with high-purity Argon. Argon is preferred over Nitrogen due to its higher density, providing a superior protective blanket over the solid.

  • System Validation (The "Dummy" Test): Before opening the reagent, place exactly 100.0 mg of anhydrous calcium chloride (CaCl2) on an analytical balance inside the inert environment. Monitor for 5 minutes.

    • Validation Check: If the mass increases by >0.5 mg, the inert atmosphere contains excessive moisture. Abort the procedure, check the gas purifier train, and re-purge the system.

  • Dispensing: Once the environment is validated, open the Methyl(pent-4-en-1-yl)amine hydrochloride vial. Use an anti-static, flame-dried scoopula to transfer the solid into a pre-tared Schlenk flask.

  • Sealing & Storage: Seal the flask with a suba-seal rubber septum. Flush the master reagent vial with Argon for 60 seconds before capping. Store the sealed vial in a secondary dark desiccator at 2–8°C to arrest both moisture ingress and autoxidation of the alkene .

Reactive Workflows & Emergency Response

In the event of a spill, the dual nature of the molecule dictates the response. Sweeping the dry powder can generate irritating dust, while using water can solubilize the compound and spread the corrosive hazard.

Protocol 2: Spill Decontamination and Neutralization

  • Containment: Do NOT apply water to a dry spill. Surround the powder with an inert, dry absorbent such as calcined sand or vermiculite.

  • Neutralization: If the compound has already absorbed ambient moisture and liquefied, apply a mild solid base (e.g., sodium bicarbonate, NaHCO3).

    • Causality: The bicarbonate neutralizes the HCl, converting the salt into the free secondary amine.

  • Ventilation Validation: The resulting free amine is highly volatile and possesses a distinct, noxious odor. Validate that local exhaust ventilation (LEV) is operating at >100 linear feet per minute (LFM) at the sash opening before proceeding with cleanup.

  • Collection & Verification: Sweep the neutralized slurry into a hazardous waste container using non-sparking tools. Wash the surface with copious amounts of water.

    • Validation Check: Swab the cleaned surface with pH indicator paper. A stable pH of 7.0–7.5 confirms the complete removal of both the acidic salt and the basic free amine.

Visualization: Reactivity and Handling Logic

G N1 Methyl(pent-4-en-1-yl)amine HCl (Sealed Storage) N2 Inert Atmosphere (Argon Purge) N1->N2 Validated Protocol N3 Ambient Air (Moisture/O2) N1->N3 Protocol Failure N4 Stable Weighing & Stoichiometric Integrity N2->N4 RH < 5 ppm N5 Deliquescence & Salt Dissociation N3->N5 H2O Absorption N6 Reaction Vessel (Controlled Synthesis) N4->N6 Safe Transfer N7 Exposure to Strong Oxidants N6->N7 Reagent Addition N8 Oxidative Cleavage (e.g., Formaldehyde Release) N7->N8 Uncontrolled Exotherm

Workflow and reactivity pathways for Methyl(pent-4-en-1-yl)amine HCl handling and degradation.

References

  • Title: Alkene Reactions: Ozonolysis Source: Master Organic Chemistry URL: [Link]

  • Title: OCTADECENE Source: Ataman Chemicals URL: [Link]

Sources

Exploratory

Thermodynamic Solvation and Equilibrium Solubility Profiling of N-Methylpent-4-en-1-amine Hydrochloride in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Content Type: Technical Whitepaper Executive Summary N-methylpent-4-en-1-amine hydrochloride (CAS: 1559071-99-6) is a highly versatile secondar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Content Type: Technical Whitepaper

Executive Summary

N-methylpent-4-en-1-amine hydrochloride (CAS: 1559071-99-6) is a highly versatile secondary amine building block utilized in advanced organic synthesis, particularly in the development of piperidine derivatives and complex pharmaceutical intermediates. Because the free base form of this aliphatic amine is volatile and susceptible to oxidative degradation, it is isolated and handled as a hydrochloride salt.

This salt formation drastically alters the compound's phase behavior, converting a lipophilic liquid into an ionic, crystalline solid. Understanding its solubility profile across various organic solvents is not merely a matter of empirical observation, but a fundamental thermodynamic requirement for optimizing reaction conditions and preformulation workflows. This whitepaper establishes the physicochemical principles governing its dissolution and provides scientists with validated, self-consistent protocols for solubility determination based on industry standards.

The Physicochemical Paradigm of Amine Hydrochloride Dissolution

The dissolution of an amine hydrochloride salt in an organic solvent is driven by a thermodynamic competition between the crystal lattice energy of the solid and the solvation energy provided by the surrounding solvent.

  • Crystal Lattice Energy: The strong electrostatic attraction between the positively charged N-methylpent-4-en-1-ammonium cation and the chloride anion creates a robust, highly stable crystal lattice.

  • Solvation Energy: For dissolution to occur, the organic solvent must disrupt these ionic bonds. This requires solvents with a high dielectric constant (to separate the charges) and strong hydrogen-bond donating/accepting capabilities (to solvate the individual ions).

As observed in homologous pharmaceutical salts, the apparent solubility is fundamentally dependent on the solvent's ability to stabilize these charged moieties[1]. In polar protic solvents, the solvent acts as both a hydrogen-bond donor (solvating the chloride anion) and an acceptor (solvating the ammonium proton). Conversely, in non-polar solvents, the lack of polar interactions results in the lattice energy dominating, rendering the salt practically insoluble[2].

SolvationLogic Solvent Organic Solvent Selection Protic Polar Protic (Methanol, Ethanol) Solvent->Protic Aprotic Polar Aprotic (DMSO, DMF) Solvent->Aprotic NonPolar Non-Polar (Hexane, Toluene) Solvent->NonPolar Sol1 High Solubility Strong Ion-Dipole & H-Bonding Protic->Sol1 Sol2 Moderate Solubility Cation Solvation, Weak Anion Solvation Aprotic->Sol2 Sol3 Practically Insoluble Lattice Energy Exceeds Solvation Energy NonPolar->Sol3

Figure 1. Causality of solvent polarity on the dissolution of amine hydrochloride salts.

Comprehensive Solubility Profile

While exhaustive empirical data for the specific N-methylpent-4-en-1-amine hydrochloride molecule is niche, its structural homology to other aliphatic amine hydrochlorides (such as trioctylamine hydrochloride) allows for a highly accurate, semi-quantitative solubility projection[3]. The molecule's amphiphilic character—comprising a polar ionic headgroup and a lipophilic pentenyl chain—dictates its solvent compatibility.

Table 1: Solubility Profile of N-Methylpent-4-en-1-amine Hydrochloride at 25°C
Solvent ClassRepresentative SolventExpected SolubilitySolvation Mechanism & Causality
Polar Protic MethanolFreely Soluble (>100 mg/mL)High dielectric constant; strong H-bonding effectively solvates both the ammonium cation and chloride anion.
Polar Protic EthanolSoluble (30 - 100 mg/mL)Moderate dielectric constant; the bulkier alkyl group slightly hinders solvation compared to methanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble (50 - 100 mg/mL)Excellent cation solvation via the oxygen atom; however, poor anion solvation limits absolute capacity.
Polar Aprotic AcetonitrileSlightly Soluble (1 - 10 mg/mL)Sufficient polarity to disrupt weak intermolecular forces, but insufficient H-bonding to fully overcome lattice energy.
Non-Polar ToluenePractically Insoluble (<0.1 mg/mL)Lack of dipole moment and H-bonding capabilities; cannot overcome the ionic lattice energy.
Non-Polar HexaneInsoluble (<0.01 mg/mL)Strictly hydrophobic environment; complete absence of ion-dipole interactions.

Experimental Methodology: Equilibrium Solubility Determination

To empirically validate the solubility of N-methylpent-4-en-1-amine hydrochloride for formulation or synthetic scale-up, a self-validating experimental design is required. The is universally recognized as the gold standard for determining thermodynamic equilibrium solubility, as outlined in the [4][5].

Step-by-Step Protocol

1. Preparation of Saturated Solution Accurately weigh an excess amount of N-methylpent-4-en-1-amine hydrochloride and transfer it into a borosilicate glass vial. Add a precisely measured volume of the target organic solvent.

  • Causality: An excess of solid must be present to ensure the solution reaches the thermodynamic limit of solubility, where the chemical potential of the solid equals that of the solute in solution[6].

2. Isothermal Equilibration Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation. Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 150-200 RPM for 24 to 48 hours.

  • Causality: Continuous agitation minimizes the unstirred boundary layer around the particles, accelerating the dissolution rate until thermodynamic equilibrium is achieved (i.e., the rate of dissolution equals the rate of precipitation)[6].

3. Phase Separation Remove the vial and allow the suspension to settle. Transfer the mixture to a temperature-controlled centrifuge and spin at 10,000 RPM for 15 minutes. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated with the solvent to prevent solute adsorption).

  • Causality: Complete removal of undissolved micro-particles is critical; failure to do so results in a false-positive overestimation of the dissolved concentration[5].

4. Analytical Quantification Dilute an aliquot of the clear supernatant with a compatible mobile phase. Quantify the amine concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Charged Aerosol Detector (CAD), comparing the peak area against a validated calibration curve.

SolubilityWorkflow A 1. Solute Preparation Excess N-methylpent-4-en-1-amine HCl B 2. Solvent Addition (Protic, Aprotic, or Non-polar) A->B C 3. Isothermal Agitation Shake-Flask at 25°C (24-48h) B->C D 4. Phase Separation Centrifugation / Filtration C->D Thermodynamic Equilibrium E 5. Quantification HPLC / Gravimetric Analysis D->E

Figure 2. Step-by-step workflow for determining the thermodynamic equilibrium solubility.

Applications & Implications for Drug Development

Understanding this solubility profile is paramount for downstream applications. In organic synthesis, selecting a polar aprotic solvent like DMSO or DMF allows for the dissolution of the amine hydrochloride while maintaining an environment suitable for


 substitutions or cross-coupling reactions—provided an auxiliary base (e.g., triethylamine or DIPEA) is added to liberate the nucleophilic free amine in situ.

In pharmaceutical preformulation, mapping the solubility boundaries ensures that the active pharmaceutical ingredient (API) or its intermediate remains in solution during liquid formulation development. This prevents unexpected precipitation events that could compromise reaction yields or the bioavailability of the final formulated product[2].

References

  • Title: <1236> Solubility Measurements - USP-NF Source: USP-NF URL: [Link]

  • Title: 1236 SOLUBILITY MEASUREMENTS Source: ResearchGate URL: [Link]

  • Title: Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents Source: ResearchGate URL: [Link]

  • Title: Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations Source: PMC (National Institutes of Health) URL: [Link]

Sources

Foundational

Technical Whitepaper: Ambient Stability and Handling Kinetics of Methyl(pent-4-en-1-yl)amine Hydrochloride

Executive Summary Methyl(pent-4-en-1-yl)amine hydrochloride (CAS: 1559071-99-6) is a highly versatile bifunctional building block utilized extensively in pharmaceutical synthesis, click chemistry (thiol-ene reactions), a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl(pent-4-en-1-yl)amine hydrochloride (CAS: 1559071-99-6) is a highly versatile bifunctional building block utilized extensively in pharmaceutical synthesis, click chemistry (thiol-ene reactions), and advanced molecular biology formulations. Recent patent literature highlights its critical role as a stabilizing additive for thermophilic polymerases in PCR compositions .

For drug development professionals and application scientists, understanding the ambient stability of this compound is paramount. While the terminal alkene provides a reactive handle for downstream cross-metathesis, it introduces specific vulnerabilities to photo-oxidation. Conversely, the hydrochloride salt form acts as a thermodynamic sink, protecting the secondary amine from atmospheric degradation. This whitepaper deconstructs the mechanistic stability of Methyl(pent-4-en-1-yl)amine hydrochloride under ambient conditions and provides field-proven, self-validating protocols for handling and stability testing.

Physicochemical Profiling

To predict the behavior of a compound under ambient conditions, we must first isolate its quantitative physicochemical properties. The data summarized below dictates our approach to storage and formulation .

PropertyValueCausality / Impact on Ambient Stability
Molecular Formula C₆H₁₄ClN (C₆H₁₃N · HCl)Defines the salt nature; the chloride anion increases lattice energy, ensuring a solid state at room temperature.
Molecular Weight 135.64 g/mol Low molecular weight contributes to high aqueous solubility and potential hygroscopicity.
Free Base MW 99.17 g/mol Critical for LC-MS monitoring; the target parent mass in positive ESI is m/z 100.1 [M+H]⁺.
Physical State (25°C) Solid (Crystalline/Powder)Reduced surface area compared to the liquid free base minimizes the kinetic rate of atmospheric oxidation.
Reactive Moieties Secondary Amine, Terminal AlkeneAmine is protected by protonation; the unactivated alkene is stable but susceptible to UV-catalyzed radical autoxidation.

Mechanistic Stability Analysis

The stability of Methyl(pent-4-en-1-yl)amine hydrochloride under ambient conditions is a delicate balance between the robust protection of the amine core and the latent reactivity of the alkene tail.

Thermodynamic Stabilization via Hydrochloride Salt Formation

The free base of N-methylpent-4-en-1-amine is a volatile liquid prone to rapid N-oxidation and atmospheric CO₂ sequestration (forming carbamate species). By converting this to the hydrochloride salt, the nitrogen's lone pair is protonated (


). This protonation drastically lowers the Highest Occupied Molecular Orbital (HOMO) energy, effectively neutralizing its nucleophilicity. Under ambient conditions, this renders the amine core thermodynamically stable against atmospheric oxidants.
Alkene Moiety Integrity and Autoxidation Vulnerability

The terminal alkene (pent-4-enyl group) lacks conjugation, providing a baseline kinetic stability at room temperature. However, the allylic carbon (C3) possesses slightly weakened C-H bonds. Prolonged exposure to ambient UV radiation in the presence of atmospheric oxygen can initiate a slow radical autoxidation cascade, leading to the formation of allylic hydroperoxides. This mechanistic pathway necessitates storage in actinic (amber) glassware to block UV initiation.

Hygroscopicity and Moisture Sorption Kinetics

As an ionic lattice, the hydrochloride salt exhibits inherent hygroscopicity. Ambient moisture acts as a plasticizer. At high relative humidity (RH > 60%), water molecules adsorb onto the crystal surface. While this moisture does not chemically degrade the molecule, it can lead to deliquescence—complicating accurate gravimetric dispensing and potentially facilitating the hydrolysis of other sensitive excipients in a co-formulation.

StabilityMechanisms cluster_stressors Ambient Environmental Stressors Compound Methyl(pent-4-en-1-yl)amine HCl (Solid State) Moisture Humidity (H₂O) Compound->Moisture Oxygen Oxygen (O₂) & UV Compound->Oxygen Temp Thermal (25°C) Compound->Temp Mech1 Hygroscopic Uptake (Reversible Sorption) Moisture->Mech1 RH > 60% Mech2 Allylic Autoxidation (Radical Pathway) Oxygen->Mech2 UV Exposure Mech3 Amine Oxidation (Blocked by Protonation) Temp->Mech3 Kinetic Barrier

Mechanistic pathways of ambient environmental stressors on the hydrochloride salt.

Experimental Workflows for Stability Validation

To rigorously validate the shelf-life and handling parameters of materials sourced from commercial suppliers , application scientists must employ self-validating analytical workflows. The following protocols are designed to isolate specific degradation vectors.

Protocol 1: Dynamic Vapor Sorption (DVS) for Moisture Profiling

This protocol determines the exact humidity threshold at which the compound transitions from a free-flowing powder to a deliquescent state.

Step-by-Step Methodology:

  • Calibration: Calibrate the DVS microbalance using a certified standard weight to ensure sub-microgram precision.

  • Sample Loading: Load 10–15 mg of Methyl(pent-4-en-1-yl)amine HCl into a quartz sample pan.

  • Drying Phase: Equilibrate the sample at 25°C and 0% RH until the mass change over time (

    
    ) is less than 0.002% per minute.
    
  • Sorption Isotherm: Increase the RH in 10% increments up to 90% RH.

  • Desorption Isotherm: Decrease the RH back to 0% in 10% decrements to check for hysteresis (hydrate formation).

Expertise & Causality (Self-Validating System): By enforcing a strict


 criterion rather than fixed time intervals, the protocol self-validates that true thermodynamic equilibrium is reached at each humidity step. This eliminates kinetic hysteresis artifacts, ensuring the measured moisture uptake is an intrinsic property of the crystal lattice, not an artifact of the experimental runtime.
Protocol 2: Accelerated Degradation and LC-MS/MS Monitoring

This protocol tracks the chemical integrity of the alkene moiety under ambient and accelerated photo-oxidative stress.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution in LC-MS grade Water:Acetonitrile (50:50).

  • Environmental Exposure: Subject aliquots to ambient light/air (25°C) and accelerated dark conditions (40°C/75% RH) for 14, 30, and 90 days. Keep one aliquot at -20°C as a Day-0 control.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18). Run a 10-minute gradient from 5% to 95% Acetonitrile in Water, using 0.1% Formic Acid as the aqueous modifier.

  • Mass Spectrometry: Detect using positive electrospray ionization (ESI+). Monitor the parent mass at m/z 100.1 [M+H]⁺ and scan for primary autoxidation products at m/z 116.1 (+16 Da, indicating hydroperoxide or epoxide formation).

Expertise & Causality (Self-Validating System): The 50:50 aqueous-organic diluent ensures complete dissolution of the polar salt while maintaining sufficient organic modifier to elute less-polar oxidized degradants. Furthermore, using Formic Acid instead of Trifluoroacetic Acid (TFA) prevents ion suppression in the MS source. The inclusion of the Day-0 control ensures that any observed +16 Da peaks are definitively attributed to ambient exposure rather than source-induced oxidation during ionization.

Workflow Step1 1. Sample Prep (10-15 mg Aliquots) Step2 2. Environmental Chamber (25°C/60% RH) Step1->Step2 Step3A 3A. DVS Analysis (Moisture Kinetics) Step2->Step3A Step3B 3B. LC-MS/MS (Impurity Profiling) Step2->Step3B Step4 4. Data Synthesis & Shelf-Life Modeling Step3A->Step4 Step3B->Step4

Self-validating experimental workflow for moisture and degradation profiling.

Formulation and Storage Directives

Based on the mechanistic profiling and expected analytical outcomes, the following storage directives are mandatory for maintaining >99% purity of Methyl(pent-4-en-1-yl)amine hydrochloride over a 24-month shelf life:

  • Atmospheric Control: Store in tightly sealed containers backfilled with inert gas (Argon or Nitrogen) to displace atmospheric oxygen and prevent long-term allylic autoxidation.

  • Light Protection: Utilize amber glass vials or opaque secondary packaging to eliminate UV-catalyzed radical initiation at the terminal alkene.

  • Humidity Control: Store in a desiccator or a controlled environment maintained below 40% RH to prevent surface moisture adsorption and subsequent deliquescence.

  • Temperature: While thermodynamically stable at 25°C, long-term archival storage is optimally maintained at 2°C to 8°C to maximize the kinetic barrier against degradation.

References

  • Google Patents. "US20200392562A1 - Polymerase chain reaction composition comprising amines." Google Patents.
  • National Center for Biotechnology Information (NCBI). "Methyl(pent-4-en-1-yl)amine hydrochloride." PubChem Compound Summary. URL:[Link]

Exploratory

Engineering Secondary Alkenyl Amine Building Blocks: Catalytic Synthesis, Functionalization, and Applications in Drug Discovery

Executive Summary & Strategic Importance Secondary alkenyl amines—encompassing both allylamines and homoallylamines—are privileged structural motifs in modern organic synthesis and medicinal chemistry. Characterized by t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Secondary alkenyl amines—encompassing both allylamines and homoallylamines—are privileged structural motifs in modern organic synthesis and medicinal chemistry. Characterized by the presence of a secondary amine adjacent to a terminal or internal alkene, these molecules offer orthogonal reactive sites that are highly prized in drug discovery. They serve as versatile precursors for the construction of complex nitrogen-containing heterocycles, peptidomimetics, and bridged polycyclic alkaloids.

In drug development, the ability to rapidly generate three-dimensional complexity from simple, flat precursors is paramount. Secondary alkenyl amines facilitate this through divergent downstream functionalizations, including Ring-Closing Metathesis (RCM), Heck cyclizations, and transition-metal-catalyzed dicarbofunctionalizations[1]. This technical guide synthesizes the latest advancements in their catalytic preparation, details their downstream utility, and provides self-validating experimental protocols for bench scientists.

Advanced Synthetic Methodologies

Palladium-Catalyzed Asymmetric Allylic Amination

The Tsuji-Trost reaction remains a cornerstone for synthesizing secondary allylamines. By utilizing chiral ligands (e.g., TADDOL-based phosphoramidites or PHOX ligands), chemists can achieve exceptional enantioselectivities.

Mechanistic Causality: The stereochemical outcome is dictated by the outer-sphere nucleophilic attack of the amine on the highly delocalized π-allyl-palladium intermediate. Because the incoming amine attacks the face opposite to the palladium center, a net retention of configuration is observed (assuming the initial oxidative addition also proceeds with inversion). Recent advancements have successfully applied this methodology to the intramolecular allylic amination of Ugi adducts, yielding spiro-diketopiperazines—a critical scaffold in modern drug design[2].

pd_catalysis Pd0 Pd(0) Catalyst PiAllyl π-Allyl-Pd(II) Complex Pd0->PiAllyl Oxidative Addition (+ AllylElec) AllylElec Allylic Electrophile AllylElec->PiAllyl PdProduct Pd(0)-Product Complex PiAllyl->PdProduct Nucleophilic Attack (+ AmineNuc) AmineNuc Amine Nucleophile AmineNuc->PdProduct PdProduct->Pd0 Catalyst Regeneration Product Secondary Allylamine PdProduct->Product Dissociation

Fig 1. Catalytic cycle of Pd-catalyzed asymmetric allylic amination.

Copper-Catalyzed Asymmetric Allylic Substitution

While Pd-catalysis is robust, it frequently suffers from poor regioselectivity when applied to non-symmetrical allylic substrates. Copper catalysis resolves this limitation.

Mechanistic Causality: Unlike the highly delocalized π-allyl-palladium species, copper catalysis proceeds through a configurationally well-defined chiral secondary alkylcopper intermediate. The use of copper hydride (CuH) or Cu-NHC complexes allows for highly regio- and enantioselective allylic substitution of allylic bromides or aldimines, entirely circumventing the need for stoichiometric, moisture-sensitive organometallic reagents[3][4].

Photoredox-Catalyzed Umpolung Synthesis of Homoallylamines

Traditional syntheses of homoallylamines rely heavily on the addition of nucleophilic allylmetal reagents to electrophilic imines. Recent photoredox strategies have successfully inverted this reactivity (umpolung) to operate under mild, redox-neutral conditions.

Mechanistic Causality: By employing a photocatalyst (e.g., Cu(neocuproine)(DPEphos)PF₆) and N,N-diisopropylethylamine (DIPEA) as a sacrificial electron donor, an α-aminoalkyl radical is generated. This radical undergoes Halogen Atom Transfer (XAT) with an unactivated allyl bromide to generate an electrophilic allyl radical, which subsequently adds to the imine. This radical-radical cross-coupling provides sterically hindered homoallylamines without the use of toxic organotins or highly reactive Grignard reagents[5].

photoredox PC Cu(I) Photocatalyst PC_star Cu(I)* Excited State PC->PC_star Visible Light PC_star->PC SET from DIPEA DIPEA DIPEA (Donor) Radical α-Aminoalkyl Radical DIPEA->Radical Oxidation/-H+ AllylRad Allyl Radical Radical->AllylRad Halogen Atom Transfer (+ AllylBr) AllylBr Allyl Bromide AllylBr->AllylRad Imine Imine Substrate AllylRad->Imine Radical Addition Product Homoallylamine Imine->Product Reduction/Protonation

Fig 2. Photoredox-catalyzed umpolung synthesis of homoallylamines via XAT.

Downstream Functionalization & Scaffold Generation

Secondary alkenyl amines are not end-products; they are launchpads for complexity.

Ring-Closing Metathesis (RCM) and Heck Cascades

By N-acylating or N-alkylating the secondary amine with a second alkene-containing moiety (such as acryloyl chloride), a diene is formed. Exposure to a Ruthenium-alkylidene (Grubbs) catalyst initiates an RCM. Causality: The thermodynamic driving force of this transformation is the entropic gain resulting from the release of volatile ethylene gas. This strategy is extensively used to synthesize tetrahydropyridines and homopiperidines, which can be further diversified via intramolecular Heck cyclizations to yield complex bridged polycyclic systems[1].

rcm_workflow Start Secondary Alkenyl Amine Acylation N-Acylation/Alkylation Start->Acylation Introduce 2nd Alkene Diene N-Tethered Diene Acylation->Diene Metallocyclobutane Ruthenacyclobutane Diene->Metallocyclobutane [2+2] Cycloaddition (+ Catalyst) Grubbs Ru-Alkylidene Catalyst Grubbs->Metallocyclobutane Metallocyclobutane->Grubbs Catalyst Regeneration Heterocycle N-Heterocycle Product Metallocyclobutane->Heterocycle Cycloreversion (- Ethylene)

Fig 3. Ring-Closing Metathesis (RCM) workflow for N-heterocycle synthesis.

Dicarbofunctionalization of the Alkene

Beyond cyclization, the alkene moiety of secondary alkenyl amines can undergo Ni-catalyzed dicarbofunctionalization. By utilizing a bulky β-diketone ligand, the insertion of the alkene into an aryl-Ni(II) species is facilitated while homolytic alkyl-Ni(II) cleavage is suppressed. This enables the simultaneous installation of aryl and alkyl groups across the double bond, rapidly expanding the Structure-Activity Relationship (SAR) profile of a lead compound[6].

Quantitative Performance Metrics

The following table summarizes the performance of various state-of-the-art catalytic systems used to synthesize and functionalize secondary alkenyl amines.

Catalytic SystemSubstratesTarget ProductYield (%)EnantioselectivityKey Mechanistic Advantage
Pd/(S)-t-Bu-PHOX Ugi adductsSpiro-diketopiperazinesUp to 94%>90% eeEnables highly selective intramolecular allylic amination[2].
Cu-NHC / Allylborons AldiminesHomoallylamides>98%Up to 98.5:1.5 erHigh enantioselectivity via well-defined chiral alkylcopper species[4].
Ru@SiO₂-[Cu-NHC] Phenylacetylene, PiperidineAllyl/Alkylamines~80%N/AOne-pot A3 coupling followed by selective hydrogenation[7].
Cu(neocuproine)PF₆ Imines, Allyl BromideHomoallylamines65–95%N/AMild photoredox umpolung radical addition avoiding organometallics[5].
Ni(II) / β-diketone Alkenyl Amides, Alkyl Halides1,2-disubstituted alkanes65–98%N/AEnables direct dicarbofunctionalization of the alkene moiety[6].

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: Photoredox-Catalyzed Synthesis of Secondary Homoallylamines
  • Preparation: In a nitrogen-filled glovebox, charge a 10 mL oven-dried vial with Cu(neocuproine)(DPEphos)PF₆ (2 mol%), the target imine (1.0 equiv), allyl bromide (1.5 equiv), and DIPEA (2.0 equiv) in anhydrous dichloromethane (0.1 M).

  • Irradiation: Seal the vial with a PTFE-lined septum, remove it from the glovebox, and irradiate with blue LEDs (450 nm) at room temperature for 12 hours.

  • Causality & Validation: The blue light excites the Cu(I) complex. DIPEA quenches the excited state via Single Electron Transfer (SET), generating the active radical species.

    • Validation: The reaction mixture typically transitions from a bright yellow to a deep brownish-red as the active Cu(I)/Cu(II) species cycle. Monitor via TLC (Hexanes/EtOAc 8:2); the complete disappearance of the UV-active imine spot indicates reaction completion.

  • Workup & Isolation: Quench with deionized water, extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

    • Validation: ¹H NMR will show the appearance of terminal alkene protons (a distinct multiplet at ~5.8 ppm and two doublets/multiplets at ~5.1 ppm), confirming successful allyl incorporation.

Protocol B: Ring-Closing Metathesis (RCM) to Tetrahydropyridines
  • Preparation: Dissolve the N-acryloyl secondary homoallylamine (1.0 equiv) in anhydrous, degassed toluene to achieve a high dilution (0.01 M).

    • Causality: High dilution is critical to statistically favor intramolecular cyclization over intermolecular cross-metathesis (oligomerization).

  • Catalyst Addition: Add Grubbs II catalyst (5 mol%) in a single portion under a steady stream of argon.

  • Heating & Reaction: Heat the mixture to 80 °C for 4 hours.

    • Causality: Elevated temperatures accelerate the [2+2] cycloaddition/cycloreversion steps and help drive off the ethylene gas byproduct, shifting the equilibrium entirely toward the cyclic product.

  • Workup & Validation: Cool the mixture to room temperature and add an excess of ethyl vinyl ether to quench the active ruthenium carbene.

    • Validation: The solution will change from a dark purple/brown to a lighter, distinct color upon quenching. Concentrate and purify via chromatography. ¹H NMR validation requires checking for the complete disappearance of the terminal alkene signals (δ 4.9–5.2 ppm) and the emergence of internal cyclic alkene protons (δ 5.6–5.9 ppm).

References

1.2 2.3 3. 5 4.1 5.6 6.4 7.7

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for Methyl(pent-4-en-1-yl)amine

Executive Summary In preclinical drug development and complex organic synthesis, the physical state of an amine building block dictates its handling, stability, and reactivity. Methyl(pent-4-en-1-yl)amine is a highly ver...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development and complex organic synthesis, the physical state of an amine building block dictates its handling, stability, and reactivity. Methyl(pent-4-en-1-yl)amine is a highly versatile bifunctional scaffold featuring a secondary amine and a terminal alkene. This guide provides an in-depth technical analysis of the dichotomy between its free base and hydrochloride (HCl) salt forms. By understanding the causality behind their physicochemical differences, researchers can optimize storage protocols, prevent premature degradation, and execute high-yield synthetic transformations such as transition-metal-catalyzed hydroamination.

Structural and Physicochemical Dichotomy

The choice between the free base and the HCl salt is not merely a matter of convenience; it fundamentally alters the thermodynamic stability and solubility profile of the molecule. The table below summarizes the critical quantitative data for both forms.

PropertyMethyl(pent-4-en-1-yl)amine (Free Base)Methyl(pent-4-en-1-yl)amine HCl (Salt)
CAS Number 5831-72-1[1]1559071-99-6[2]
Molecular Formula C₆H₁₃N[1]C₆H₁₄ClN[2]
Molecular Weight 99.17 g/mol [1]135.64 g/mol [3]
Physical State (RT) Volatile LiquidCrystalline Solid
Boiling Point ~112 °CN/A (Decomposes before boiling)
Density 0.770 g/cm³> 1.0 g/cm³ (Typical for organic salts)
Apparent pKₐ ~10.6 (Conjugate acid)N/A
Solubility Profile High in DCM, THF, Et₂O; Low in H₂OHigh in H₂O, MeOH; Low in non-polar organics
Storage Stability Poor (Prone to oxidation/volatilization)Excellent (Shelf-stable, non-hygroscopic)

Mechanistic Insights: The Causality of State

As a Senior Application Scientist, I frequently observe yield failures resulting from the improper selection of amine states. The underlying causality for these failures stems from the availability of the nitrogen's lone pair.

Stability and Shelf-Life Dynamics

The free base (CAS 5831-72-1) possesses an active, unshared electron pair on the secondary nitrogen. This makes the molecule highly nucleophilic. When exposed to ambient atmosphere, it readily undergoes two degradation pathways:

  • Oxidation: Formation of N-oxides over time.

  • Carbamate Formation: Nucleophilic attack on atmospheric CO₂, leading to the formation of carbamic acid derivatives, which manifests as a sticky, insoluble residue on the walls of storage vessels.

Conversely, the hydrochloride salt (CAS 1559071-99-6) is formed by protonating the lone pair. This ionic bonding neutralizes the amine's nucleophilicity, rendering it inert to atmospheric oxygen and CO₂. Consequently, the HCl salt is the mandatory form for long-term inventory and high-throughput screening (HTS) libraries.

Reactivity and Nucleophilicity

While the HCl salt is ideal for storage, it is synthetically inactive in reactions requiring lone-pair coordination. For example, in the synthesis of functionalized piperidines or pyrrolidines via intramolecular hydroamination, a transition metal catalyst (e.g., Ti or Zr) must coordinate to the amine nitrogen. The protonated salt cannot coordinate; thus, the free base must be generated to initiate the catalytic cycle.

Reactivity Salt Methyl(pent-4-en-1-yl)amine HCl (Stable, Non-Nucleophilic) Base Methyl(pent-4-en-1-yl)amine (Reactive Free Base) Salt->Base NaOH (aq) Deprotonation Catalyst Transition Metal Catalyst (e.g., Ti, Zr) Base->Catalyst Lone Pair Coordination Pyrrolidine 1,2-Dimethylpyrrolidine (5-exo-trig product) Catalyst->Pyrrolidine Markovnikov Addition Piperidine 1-Methylpiperidine (6-endo-trig product) Catalyst->Piperidine Anti-Markovnikov Addition

Fig 1: Reaction pathway demonstrating the necessity of the free base for catalytic hydroamination.

Experimental Methodology: Self-Validating Free-Basing Protocol

To utilize the shelf-stable HCl salt in a reaction requiring the free base, an in situ or pre-reaction free-basing step must be executed. Because the free base has a relatively low boiling point (~112 °C), improper isolation will result in massive evaporative losses. The following protocol is designed as a self-validating system to ensure quantitative recovery.

Workflow Step1 Weigh HCl Salt (Solid) Step2 Suspend in DCM/H2O (Biphasic) Step1->Step2 Step3 Step3 Step2->Step3 Step4 Phase Separation (Extract Aqueous) Step3->Step4 Step5 Dry over Na2SO4 (Avoid MgSO4) Step4->Step5 Step6 Step6 Step5->Step6

Fig 2: Step-by-step self-validating workflow for the quantitative free-basing of the HCl salt.

Step-by-Step Methodology:
  • Biphasic Suspension: Weigh 1.0 equivalent of Methyl(pent-4-en-1-yl)amine hydrochloride into a round-bottom flask. Add Dichloromethane (DCM) (10 mL/mmol) and distilled water (5 mL/mmol).

    • Causality: The salt dissolves in the aqueous layer. As the free base is generated in the next step, it will immediately partition into the DCM layer, protecting the sensitive lone pair from aqueous side reactions.

  • Basification: Slowly add 1M NaOH (aq) dropwise under vigorous stirring. Monitor the aqueous layer until it reaches pH > 10.

    • Causality: The pKₐ of the conjugate acid is ~10.6. Pushing the pH above 10 ensures >99% deprotonation based on the Henderson-Hasselbalch equation.

  • Phase Separation & Extraction: Transfer the mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with two additional portions of DCM.

    • Self-Validation Step: Spot the residual aqueous layer on a TLC plate and stain with Ninhydrin. An absence of a colored spot confirms the quantitative transfer of the amine to the organic phase.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent.

    • Causality: MgSO₄ is strictly avoided here. Mg²⁺ is a mild Lewis acid and can coordinate with the newly freed secondary amine, leading to product entrapment in the filter cake and reduced yields.

  • Concentration: Concentrate the filtrate under gentle vacuum (e.g., 250 mbar) in a water bath not exceeding 25 °C.

    • Causality: Due to the high volatility of the free base (BP ~112 °C), aggressive rotary evaporation will cause the product to co-evaporate with the DCM solvent.

Strategic Recommendations for Drug Development

  • Procurement & Inventory: Always procure Methyl(pent-4-en-1-yl)amine as the hydrochloride salt for library curation. It guarantees batch-to-batch reproducibility by eliminating assay variations caused by degraded free-base titers.

  • Late-Stage Functionalization: If performing olefin cross-metathesis (e.g., using Grubbs catalysts), the free base is preferred. While some Ru-catalysts tolerate acidic protons, the chloride counterion from the salt can sometimes interfere with the catalyst's ligand exchange dynamics.

  • Handling: When the free base is isolated, it should be used immediately or stored as a standard solution in a dry, degassed solvent (like THF or Toluene) under an argon atmosphere to preserve its integrity.

References

  • Chemsrc. "CAS No. 5831-72-1: N-methylpent-4-en-1-amine". Chemsrc Database. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "N-methylpent-4-en-1-amine Properties". CompTox Chemicals Dashboard. Available at:[Link]

Sources

Exploratory

Applications of N-methyl-4-pentenylamine in Heterocyclic Synthesis: A Mechanistic and Methodological Guide

Executive Summary In the landscape of modern synthetic organic chemistry, the efficient construction of nitrogen-containing heterocycles is paramount for drug discovery and materials science. Among the various methodolog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic organic chemistry, the efficient construction of nitrogen-containing heterocycles is paramount for drug discovery and materials science. Among the various methodologies, catalytic intramolecular hydroamination stands out for its 100% atom economy. Within this domain, N-methyl-4-pentenylamine (also known as N-methylpent-4-en-1-amine) serves as a critical benchmark substrate. By undergoing a 5-exo-trig cyclization, it yields 1,2-dimethylpyrrolidine—a core motif found in numerous bioactive alkaloids and pharmaceutical agents.

This technical guide provides an in-depth analysis of the mechanistic causality behind the hydroamination of N-methyl-4-pentenylamine, evaluates the performance of rare-earth metal catalysts, and outlines a self-validating experimental protocol for researchers and drug development professionals.

Mechanistic Causality: The Intramolecular Hydroamination Pathway

The conversion of N-methyl-4-pentenylamine to 1,2-dimethylpyrrolidine is not trivial. Unlike substrates such as 2,2-diphenylpent-4-en-1-amine, which benefit from the Thorpe-Ingold (gem-dialkyl) effect to pre-organize the reactive centers, N-methyl-4-pentenylamine lacks this thermodynamic advantage. Consequently, its cyclization is kinetically demanding and requires highly active, coordinatively unsaturated catalysts.

The Six-Centered Transition State

The reaction proceeds via a highly organized, concerted transition state. Kinetic studies and transition state theory applied to these systems reveal a remarkably low enthalpic barrier (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 kcal·mol⁻¹) but a highly negative entropy of activation (

cal·mol⁻¹ K⁻¹) . This thermodynamic profile dictates a six-centered, concerted mechanism involving C–N and C–H bond formation alongside N–H bond cleavage.

Because of the strict steric requirements of this transition state, the choice of the metal center is the primary determinant of catalytic success.

CatalyticCycle A Pre-catalyst [L-La(CH2Ph)2]+ B Active Amido Complex [L-La(NR-CH2-CH=CH2)]+ A->B + Substrate - Toluene C Alkene Insertion (6-Centered TS) B->C Intramolecular Coordination D Protonolysis Ring Closure C->D C-N Bond Formation D->B + Substrate (Turnover) E 1,2-Dimethylpyrrolidine Product Release D->E Product Release

Catalytic cycle of N-methyl-4-pentenylamine hydroamination via cationic Lanthanum complexes.

Catalyst Selection: The Superiority of Cationic Lanthanum

When benchmarking catalysts using N-methyl-4-pentenylamine, researchers consistently observe a stark divergence in performance across Group 3 and Lanthanide metals.

Why Lanthanum (La) over Scandium (Sc) or Yttrium (Y)? The ionic radius of the metal center dictates the accessibility of the coordination sphere. Sc³⁺ (0.745 Å) and Y³⁺ (0.900 Å) are relatively small. While they excel at cyclizing substrates with a Thorpe-Ingold effect, they struggle with the unconstrained N-methyl-4-pentenylamine. Lanthanum (La³⁺, 1.032 Å) provides a larger, more open coordination sphere. This allows the sterically demanding six-centered transition state to form without prohibitive steric clash with the ancillary ligands 1.

Furthermore, cationic species are strictly required. Neutral tribenzyl or trialkyl complexes lack the necessary Lewis acidity to sufficiently activate the alkene for insertion. The abstraction of a ligand using a Brønsted acid (e.g., anilinium borate) generates a highly electrophilic, coordinatively unsaturated cationic metal center.

Quantitative Catalyst Performance

The table below summarizes the causality of metal radius and ionization state on the cyclization of N-methyl-4-pentenylamine.

Catalyst SystemMetal Ion Radius (Å)Temp (°C)Conversion (%)TOF (h⁻¹)Efficacy Rationale
Neutral (L)Sc(CH₂Ph)₃0.74525< 5< 1Insufficient Lewis acidity; steric crowding.
Cationic[(L)Y(CH₂Ph)₂]⁺0.9002545~10Adequate acidity, but transition state is sterically hindered.
Cationic[(L)La(CH₂Ph)₂]⁺ 1.032 25 > 99 > 100 Optimal Lewis acidity and open coordination sphere.

Data synthesized from Ge et al., 2008. L = 1,4,6-trimethyl-6-pyrrolidin-1-yl-1,4-diazepane.1

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for the synthesis of 1,2-dimethylpyrrolidine is designed as a self-validating system. Every critical step includes an observable checkpoint to confirm mechanistic progression.

Reagents & Materials
  • Pre-catalyst: (L)La(CH₂Ph)₃ (0.05 mmol)

  • Activator: [PhNMe₂H][B(C₆F₅)₄] (0.05 mmol)

  • Substrate: N-methyl-4-pentenylamine (1.0 mmol, dried over CaH₂ and distilled)

  • Solvent: Bromobenzene-d₅ (C₆D₅Br, 0.5 mL)

Causality Note on Solvent: C₆D₅Br is chosen over THF. THF is a strongly coordinating solvent that will compete with the N-methyl-4-pentenylamine substrate for the open coordination sites on the Lanthanum center, effectively poisoning the catalyst. C₆D₅Br provides the necessary dielectric constant to stabilize the cationic ion pair without coordinating to the metal.

Workflow N1 1. Glovebox Prep Inert Atmosphere N2 2. Catalyst Activation [PhNMe2H][B(C6F5)4] N1->N2 N3 3. Substrate Addition N-methyl-4-pentenylamine N2->N3 N4 4. NMR Monitoring C6D5Br Solvent N3->N4 N5 5. Product Isolation 1,2-Dimethylpyrrolidine N4->N5

Step-by-step self-validating workflow for the synthesis of 1,2-dimethylpyrrolidine.

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation Conduct all initial steps within an argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm). Rare-earth alkyls are highly sensitive to protic impurities, which will irreversibly protonate the metal-alkyl bonds, destroying the catalyst.

Step 2: Cationic Catalyst Activation

  • In a J. Young NMR tube, dissolve 0.05 mmol of (L)La(CH₂Ph)₃ in 0.5 mL of C₆D₅Br.

  • Add 0.05 mmol of the anilinium borate activator [PhNMe₂H][B(C₆F₅)₄].

  • Validation Checkpoint: The anilinium protonates one benzyl ligand. You will observe complete dissolution and the generation of free toluene. An initial ¹H NMR scan should confirm the presence of free toluene (methyl singlet at

    
     2.11 ppm in C₆D₅Br) and the disappearance of the anilinium N-H resonance.
    

Step 3: Substrate Introduction & Amido Complex Formation

  • Add 1.0 mmol of N-methyl-4-pentenylamine to the activated catalyst solution.

  • Validation Checkpoint: The secondary amine of the substrate undergoes protonolysis with the remaining benzyl ligands. A second equivalent of toluene will be released, confirming the formation of the active Lanthanum-amido complex.

Step 4: Cyclization and Kinetic Monitoring

  • Seal the J. Young tube and monitor the reaction at 25 °C via ¹H NMR spectroscopy.

  • Validation Checkpoint: The cyclization is tracked by observing the disappearance of the substrate's terminal alkene protons (multiplet at

    
     4.9–5.1 ppm and 
    
    
    
    5.7–5.8 ppm). Simultaneously, successful 5-exo-trig ring closure is validated by the emergence of a distinct doublet at
    
    
    1.05 ppm, corresponding to the newly formed methyl group on the 1,2-dimethylpyrrolidine ring.

Step 5: Product Isolation Once >99% conversion is achieved (typically <1 hour for La catalysts), the reaction is quenched by exposure to air. The product, 1,2-dimethylpyrrolidine, can be isolated via short-path vacuum distillation or directly subjected to further functionalization.

Conclusion

N-methyl-4-pentenylamine is more than just a chemical building block; it is a rigorous diagnostic tool for evaluating the efficacy of organometallic catalysts in heterocyclic synthesis. Because it lacks conformational pre-organization, it brutally exposes the limitations of sterically congested or electronically deficient catalysts. By utilizing large-radius, cationic rare-earth metals like Lanthanum in non-coordinating solvents, researchers can achieve rapid, high-yielding intramolecular hydroamination, unlocking scalable pathways to vital pyrrolidine derivatives.

References

  • Ge, S., Meetsma, A., & Hessen, B. (2008). "Neutral and Cationic Rare Earth Metal Alkyl and Benzyl Compounds with the 1,4,6-Trimethyl-6-pyrrolidin-1-yl-1,4-diazepane Ligand and Their Performance in the Catalytic Hydroamination/Cyclization of Aminoalkenes." Organometallics, ACS Publications. 1

  • "Enantioselective Intramolecular Hydroamination of Secondary Amines Catalyzed by Easily Accessible Ate and Neutral Rare-Earth Complexes." ResearchGate. 2

  • "Highly Efficient Regio- and Stereoselective Dimerization of (Hetero)aromatic Terminal Alkynes by Organo Rare-Earth Metal Catalysts." ResearchGate. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Divergent Synthesis of Functionalized Pyrrolidines from Methyl(pent-4-en-1-yl)amine Hydrochloride

Executive Summary This guide details the synthetic utility of Methyl(pent-4-en-1-yl)amine hydrochloride (CAS: N/A for specific salt, Free base generic structure: ) as a robust precursor for constructing pyrrolidine cores...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic utility of Methyl(pent-4-en-1-yl)amine hydrochloride (CAS: N/A for specific salt, Free base generic structure:


) as a robust precursor for constructing pyrrolidine cores. Unlike pre-functionalized cyclic synthons, this linear amino-alkene offers a "divergent" entry point: it can be cyclized via electrophilic activation  to yield 2-substituted scaffolds or via hydroamination  to yield alkyl-pyrrolidines.

Key Advantages of this Precursor:

  • Stability: The hydrochloride salt prevents oxidation and polymerization of the amine/alkene functionalities during storage.

  • Atom Economy: Intramolecular cyclization utilizes 100% of the carbon framework.

  • Versatility: Access to both trans-2-(iodomethyl)pyrrolidines (via iodocyclization) and 1,2-dimethylpyrrolidines (via hydroamination).

Strategic Reaction Landscape

The transformation relies on the 5-exo-trig cyclization, favored by Baldwin’s Rules. The choice of reagent dictates the mechanism (ionic vs. radical) and the final substitution pattern.

ReactionLandscape Start Methyl(pent-4-en-1-yl)amine HCl (Linear Precursor) FreeBase Free Amine (In Situ) Start->FreeBase Base Neutralization PathA Path A: Iodocyclization (I2 / NaHCO3) FreeBase->PathA PathB Path B: Hydroamination (Cat. Ti or La) FreeBase->PathB PathC Path C: Radical (HLF) (NIS / hν) FreeBase->PathC ProdA 2-(Iodomethyl)-1-methylpyrrolidine (Versatile Scaffold) PathA->ProdA Electrophilic Attack ProdB 1,2-Dimethylpyrrolidine (Alkaloid Core) PathB->ProdB N-H Addition PathC->ProdA N-Radical Mechanism

Figure 1: Divergent synthetic pathways from the linear amino-alkene precursor. Path A is the primary focus of this guide due to its operational simplicity and scaffold utility.

Protocol A: Electrophilic Iodocyclization (The "Gold Standard")

This protocol is the most reliable method for generating functionalized pyrrolidines. It installs an iodomethyl handle at the C2 position, allowing for further derivatization (e.g., substitution with azides, cyanides, or reduction).

Mechanism: Formation of a transient iodonium ion on the alkene, followed by intramolecular nucleophilic attack by the secondary amine (anti-addition).

Materials
  • Precursor: Methyl(pent-4-en-1-yl)amine hydrochloride (1.0 equiv)

  • Reagent: Iodine (

    
    ) (2.0 equiv)
    
  • Base: Saturated aqueous

    
     (excess)
    
  • Solvent: Dichloromethane (DCM) or

    
    
    
  • Quench: Saturated aqueous

    
     (Sodium thiosulfate)
    
Step-by-Step Procedure
  • Free-Basing (Critical):

    • Dissolve Methyl(pent-4-en-1-yl)amine hydrochloride in a minimum amount of water.

    • Basify with 1M NaOH until pH > 10.

    • Extract 3x with DCM. Dry combined organics over

      
      .[1][2]
      
    • Note: Do not evaporate to dryness if volatile; proceed directly with the solution or concentrate carefully.

  • Cyclization:

    • To the DCM solution of the free amine (approx. 0.1 M), add saturated aqueous

      
       (1:1 v/v ratio with DCM). This creates a biphasic system.[3]
      
    • Cool the mixture to 0°C.

    • Add

      
       (2.0 equiv) in portions with vigorous stirring.
      
    • Self-Validation: The reaction mixture will turn dark purple/brown. As the reaction proceeds, the color may fade slightly, but excess iodine ensures completion.

  • Reaction Monitoring:

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours.

    • TLC Check: Monitor consumption of the amine. (Stain: Ninhydrin or Dragendorff).

  • Workup:

    • Pour the mixture into a separatory funnel.

    • Add saturated

      
       and shake vigorously until the iodine color (purple/brown) completely disappears, leaving a clear or pale yellow organic layer.
      
    • Separate the organic layer.[1][2][3][4][5] Extract the aqueous layer 2x with DCM.

    • Dry combined organics over

      
       and concentrate in vacuo.
      
  • Result:

    • Product: 2-(iodomethyl)-1-methylpyrrolidine.

    • Stability: The product is an alkyl iodide and should be stored in the dark at -20°C to prevent decomposition.

Protocol B: Metal-Catalyzed Hydroamination

For researchers requiring the non-functionalized 1,2-dimethylpyrrolidine core (atom economy focus), a catalytic hydroamination is preferred over iodocyclization/reduction.

Mechanism: Activation of the alkene by a Lewis acidic metal center, followed by amine insertion.

Materials
  • Precursor: Methyl(pent-4-en-1-yl)amine (Free base)

  • Catalyst:

    
     (cationic zirconocene generated in situ) or simple Lanthanide salts (e.g., 
    
    
    
    ).
  • Solvent: Toluene (

    
    -toluene for NMR scale).
    
Procedure (Zirconium-Mediated)
  • Inert Atmosphere: Perform all steps in a glovebox or using Schlenk techniques (strictly anhydrous).

  • Catalyst Prep: Dissolve

    
     (5 mol%) and 
    
    
    
    (5 mol%) in Toluene.
  • Addition: Add the free amine Methyl(pent-4-en-1-yl)amine (1.0 equiv).

  • Heating: Seal the vessel and heat to 60–80°C for 12 hours.

  • Workup: Quench with wet ether. Pass through a short pad of basic alumina to remove the catalyst.

  • Yield: Typically >90% conversion to 1,2-dimethylpyrrolidine.

Comparative Data & Troubleshooting

Method Comparison Table
FeatureIodocyclization (Protocol A)Hydroamination (Protocol B)Radical Cyclization (HLF)
Primary Product 2-(iodomethyl)-1-methylpyrrolidine1,2-dimethylpyrrolidine2-(iodomethyl)- or 2-chloromethyl-
Reagent Cost Low (

)
High (Zr/La catalysts)Moderate (Photocatalysts/Light)
Operational Difficulty Low (Open air tolerant)High (Requires inert atm.)Moderate (Requires light source)
Functional Handle Yes (

bond)
No (Saturated alkane)Yes (

bond)
Atom Economy Moderate (Loss of HI in net)100%Moderate
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete free-basing of HCl salt.Ensure pH > 10 during initial extraction. The HCl salt will not react with Iodine directly.
Dark Product (Protocol A) Residual Iodine.Wash more thoroughly with Sodium Thiosulfate (

) until the organic layer is clear.
Polymerization Reaction too concentrated or too hot.Perform Iodocyclization at 0°C initially. Keep concentration < 0.2 M.
No Reaction (Protocol B) Catalyst poisoning by moisture.Ensure solvents are dried over molecular sieves and glassware is flame-dried.

Mechanistic Visualization (Iodocyclization)

Understanding the stereochemical outcome is vital. The 5-exo-trig cyclization typically yields the trans isomer as the major product due to steric repulsion between the N-methyl group and the incoming electrophile during the transition state.

Mechanism Step1 Alkene Activation (Formation of Iodonium Bridge) Step2 5-exo-trig Cyclization (Lone pair attacks Carbon) Step1->Step2 Intramolecular Step3 Proton Loss (Base assisted) Step2->Step3 - H+ End 2-(iodomethyl)-1-methylpyrrolidine Step3->End Start N-methyl-4-pentenylamine Start->Step1 + I2

Figure 2: Step-wise mechanism of the electrophilic cyclization.

References

  • Review of Intramolecular Hydroamination: Hultzsch, K. C. (2005). Transition Metal-Catalyzed Asymmetric Hydroamination of Alkenes (AHA). Adv. Synth. Catal., 347, 367–391. [Link]

  • Iodocyclization Protocols: Knapp, S., & Gibson, F. S. (1992). Iodocyclization of N-allyl and N-homoallyl guanidines. J. Org. Chem., 57(18), 4802–4809. (Foundational protocol adapted for amino-alkenes). [Link]

  • Radical/Photoredox Approaches: Knowles, R. R., et al. (2016). Proton-Coupled Electron Transfer in Organic Synthesis. Chemical Reviews, 116(17), 10075–10166. [Link]

  • Green/Aqueous Synthesis: Trinh, H. T. T., et al. (2016).[6] Green Organic Synthesis of N-Methylpyrrolidine.[6][7][8] ResearchGate. [Link]

Sources

Application

Intramolecular Hydroamination of N-Methylpent-4-en-1-amine: Catalytic Synthesis of 1,2-Dimethylpyrrolidine

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Strategic Context & Mechanistic Rationale The synthesis of saturated nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Strategic Context & Mechanistic Rationale

The synthesis of saturated nitrogen heterocycles, particularly pyrrolidines, is a cornerstone of modern drug discovery. Intramolecular hydroamination offers a 100% atom-economic pathway to these scaffolds by directly adding an N–H bond across an unactivated C–C double bond.

When applying this methodology to secondary aminoalkenes such as N-methylpent-4-en-1-amine to form 1,2-dimethylpyrrolidine via a 5-exo-trig cyclization, chemists face a distinct kinetic challenge. The presence of the N-methyl group significantly increases the steric bulk around the metal center during the transition state. To overcome this, early transition metals and rare-earth elements are typically employed.

Mechanistically, the catalytic cycle relies on three fundamental steps:

  • Precatalyst Activation: The secondary amine protonates the metal-alkyl or metal-amido precatalyst, generating the active metal-amido complex.

  • Alkene Insertion (Turnover-Limiting Step): The tethered alkene undergoes an intramolecular, 4-centered migratory insertion into the metal–nitrogen bond.

  • Protonolysis: A new molecule of the substrate protonates the resulting metal-alkyl intermediate, releasing the pyrrolidine product and regenerating the active catalyst [1].

CatalyticCycle Cat Active Catalyst [La]-Amido Complex TS 4-Centered Transition State Alkene Insertion Cat->TS Intramolecular Cyclization Int Metal-Alkyl Intermediate [La]-CH2-Pyrrolidine TS->Int C-N Bond Formation Int->Cat Protonolysis by Substrate Prod Product Release 1,2-Dimethylpyrrolidine Int->Prod Released via Protonolysis Sub Substrate N-methylpent-4-en-1-amine Sub->Cat Protonates Intermediate

Figure 1: Catalytic cycle for the rare-earth catalyzed hydroamination of N-methylpent-4-en-1-amine.

Catalyst Selection & Kinetic Data

The choice of metal center is dictated by the steric demands of the secondary amine. As demonstrated by , metals with larger ionic radii, such as Lanthanum (La³⁺, ~1.03 Å), significantly outperform smaller metals like Yttrium (Y³⁺, ~0.90 Å) or Scandium (Sc³⁺, ~0.74 Å). The larger coordination sphere of Lanthanum prevents severe steric clashes between the N-methyl group and the ancillary ligands [2].

Furthermore, the electronic state of the catalyst plays a critical role. Cationic Lanthanum complexes exhibit enhanced Lewis acidity compared to their neutral counterparts. This increased electrophilicity pulls electron density from the coordinated alkene, drastically lowering the activation barrier for the turnover-limiting insertion step [3].

Quantitative Catalyst Comparison

Table 1: Comparative Catalyst Performance for N-Methylpent-4-en-1-amine Cyclization (5 mol% loading, C₆D₆)

Catalyst SystemMetal Ionic Radius (Å)Temp (°C)Time (h)Conversion (%)TOF (h⁻¹)
Neutral Sc-Alkyl0.746024< 5< 1
Neutral Y-Alkyl0.906012454
Neutral La-Alkyl1.03602> 9950
Cationic La-Alkyl 1.03 25 0.5 > 99 > 200

Data synthesized from established rare-earth hydroamination benchmarks [1, 2].

Experimental Protocol

This protocol describes a self-validating system utilizing a J. Young NMR tube. By conducting the reaction directly in an NMR tube, researchers can monitor the kinetics in real-time without exposing the highly oxophilic Lanthanum catalyst to ambient moisture, which would instantly cause irreversible deactivation via protonolysis of the metal-ligand bonds.

Workflow Prep 1. Glovebox Prep Strictly Anhydrous Reaction 2. Catalytic Reaction 25-60 °C, C6D6 Prep->Reaction Quench 3. Air Exposure Quench Catalyst Reaction->Quench Analysis 4. NMR / GC-MS Yield & Selectivity Quench->Analysis

Figure 2: Experimental workflow for strictly anhydrous hydroamination and subsequent analysis.

Materials & Reagents
  • Substrate: N-methylpent-4-en-1-amine (Dried over CaH₂, trap-to-trap distilled, and stored over 4Å molecular sieves).

  • Precatalyst: Cationic Lanthanum Alkyl Complex (e.g.,

    
    ) or commercially available 
    
    
    
    for neutral baseline testing.
  • Solvent: Benzene-d₆ (C₆D₆), dried over Na/K alloy and vacuum transferred.

  • Equipment: Argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), J. Young valve NMR tube.

Step-by-Step Procedure
  • Glovebox Preparation (Catalyst Loading): Inside the argon-filled glovebox, weigh 5.0 µmol (5 mol%) of the Lanthanum precatalyst into a clean, oven-dried vial. Dissolve the catalyst in 0.4 mL of anhydrous C₆D₆.

  • Substrate Addition: To the catalyst solution, add 0.1 mmol of N-methylpent-4-en-1-amine using a calibrated micropipette. Rinse the vial with an additional 0.1 mL of C₆D₆ to ensure quantitative transfer.

  • Sealing the System: Transfer the homogenous reaction mixture into a J. Young NMR tube. Seal the PTFE valve tightly before removing the tube from the glovebox.

  • Reaction Execution: For cationic La-catalysts, the reaction can proceed at room temperature (25 °C). If utilizing a neutral La-amide precatalyst, place the sealed tube in a pre-heated oil bath at 60 °C.

  • Kinetic Monitoring: Insert the tube into the NMR spectrometer. Monitor the disappearance of the terminal alkene multiplets (δ 4.9–5.8 ppm) and the concurrent appearance of the pyrrolidine methyl doublet (δ 1.05 ppm).

  • Quenching & Workup: Once >99% conversion is confirmed via NMR, open the J. Young valve to ambient air. The introduction of atmospheric moisture immediately quenches the active Lanthanum species, precipitating it as insoluble lanthanum hydroxides/oxides.

  • Isolation: Dilute the mixture with 2 mL of diethyl ether and filter through a short pad of Celite to remove the metal salts. Carefully evaporate the volatile solvent under reduced pressure (avoiding high vacuum due to the volatility of the product) to isolate the 1,2-dimethylpyrrolidine.

Analytical Validation

To ensure the protocol has been executed successfully, verify the isolated product against the following spectral benchmarks for 1,2-dimethylpyrrolidine :

  • ¹H NMR (400 MHz, C₆D₆):

    • δ 2.25 (s, 3H, N-CH₃) — Confirms the intact secondary amine methyl group.

    • δ 1.05 (d, J = 6.0 Hz, 3H, C-CH₃) — Confirms the successful Markovnikov 5-exo-trig cyclization.

    • δ 1.20 – 2.80 (m, 7H, ring protons) — Characteristic splitting of the pyrrolidine core.

  • GC-MS (EI): m/z = 99 [M]⁺. Base peak typically at m/z = 84 [M - CH₃]⁺, corresponding to the loss of the newly formed C2-methyl group.

References

  • Müller, T. E., Hultzsch, K. C., Yus, M., Foubelo, F., & Tada, M. (2008). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. Chemical Reviews, 108(9), 3795-3892. URL:[Link]

  • Ge, S., Meetsma, A., & Hessen, B. (2008). Neutral and Cationic Rare Earth Metal Alkyl and Benzyl Compounds with the 1,4,6-Trimethyl-6-pyrrolidin-1-yl-1,4-diazepane Ligand and Their Performance in the Catalytic Hydroamination/Cyclization of Aminoalkenes. Organometallics, 27(20), 5069-5082. URL:[Link]

  • Hannedouche, J., et al. (2011). Enantioselective Intramolecular Hydroamination of Secondary Amines Catalyzed by Easily Accessible Ate and Neutral Rare-Earth Complexes. ChemCatChem, 3(1), 122-127. URL:[Link]

Method

Procedure for converting Methyl(pent-4-en-1-yl)amine HCl to free base

Topic: Procedure for Converting Methyl(pent-4-en-1-yl)amine Hydrochloride to its Free Base Abstract This document provides a comprehensive, technically detailed guide for the deprotonation of Methyl(pent-4-en-1-yl)amine...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for Converting Methyl(pent-4-en-1-yl)amine Hydrochloride to its Free Base

Abstract

This document provides a comprehensive, technically detailed guide for the deprotonation of Methyl(pent-4-en-1-yl)amine hydrochloride (HCl) to its corresponding free base form. The protocol herein is designed for researchers, chemists, and professionals in drug development who require the pure, neutral amine for subsequent synthetic steps, analytical characterization, or formulation. We will delve into the underlying chemical principles, provide a robust, step-by-step experimental protocol, and discuss critical considerations for handling, purification, and storage of the volatile amine product. The methodology emphasizes safety, efficiency, and validation at each stage.

Introduction and Scientific Principle

Amine hydrochlorides are common in chemical synthesis and drug development due to their enhanced stability, crystallinity, and water solubility compared to their free base counterparts. However, for many applications, the reactive neutral amine is required. The conversion of an amine salt to its free base is a fundamental acid-base extraction procedure.[1]

The core of this process is the deprotonation of the ammonium cation by a suitable base. Methyl(pent-4-en-1-yl)amine HCl exists as a protonated, water-soluble salt. By introducing a base stronger than the amine itself, the proton is abstracted, regenerating the neutral, organic-soluble free amine. The equilibrium of this reaction is driven to completion by using a significant excess of base and physically separating the product via liquid-liquid extraction.[2][3]

The choice of base is critical. While weaker bases like sodium bicarbonate can be used, a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is recommended to ensure the pH is raised sufficiently above the pKa of the amine's conjugate acid (typically around 10-11), guaranteeing complete deprotonation.[2][4]

Chemical Reaction

AmineHCl Methyl(pent-4-en-1-yl)amine • HCl (Water-Soluble Salt) Base Sodium Hydroxide (NaOH) (Aqueous) FreeAmine Methyl(pent-4-en-1-yl)amine (Organic-Soluble Free Base) AmineHCl->FreeAmine + NaOH Salt Sodium Chloride (NaCl) (Aqueous) Water Water (H₂O)

Caption: Acid-Base Reaction for Free Base Generation.

Compound Properties and Safety Data

Accurate knowledge of the physical and chemical properties of both the starting material and the final product is essential for a successful and safe experiment. Methyl(pent-4-en-1-yl)amine is a volatile liquid, a characteristic that heavily influences the work-up and handling procedures.[5][6]

PropertyMethyl(pent-4-en-1-yl)amine (Free Base)Methyl(pent-4-en-1-yl)amine HCl (Salt)
Molecular Formula C₆H₁₃NC₆H₁₄ClN
Molecular Weight 99.17 g/mol [7]135.63 g/mol
Physical Form LiquidSolid
Boiling Point ~110-112 °CN/A (decomposes)
Density ~0.770 g/cm³Data not available
pKa (Conjugate Acid) ~10.6 (Predicted)N/A
Water Solubility Slightly soluble (Predicted: 0.5 g/L)Soluble

Safety Information:

Hazard StatementDescriptionPrecautionary Statement
H226Flammable liquid and vaporP210: Keep away from heat/sparks/open flames.
H302Harmful if swallowedP270: Do not eat, drink or smoke when using.
H314Causes severe skin burns and eye damageP280: Wear protective gloves/clothing/eye protection.
H335May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors.
Data sourced from Sigma-Aldrich safety information for the free base.

Detailed Experimental Protocol

This protocol is designed for the conversion of approximately 5.0 g of the hydrochloride salt. Quantities can be scaled accordingly.

Materials and Reagents
  • Starting Material: Methyl(pent-4-en-1-yl)amine HCl (5.0 g)

  • Base: 2 M Sodium Hydroxide (NaOH) solution (~50 mL)

  • Organic Solvent: Diethyl ether (Et₂O) or Dichloromethane (DCM) (~150 mL)

  • Washing Solution: Saturated Sodium Chloride (Brine) solution (~50 mL)

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Equipment: 250 mL Erlenmeyer flask, 250 mL separatory funnel, round-bottom flask, magnetic stirrer and stir bar, ice bath, pH paper (range 9-14), rotary evaporator.

Step-by-Step Procedure
  • Dissolution: Dissolve 5.0 g of Methyl(pent-4-en-1-yl)amine HCl in 50 mL of deionized water in a 250 mL Erlenmeyer flask. Stir until all solid has dissolved.

  • Basification: Place the flask in an ice bath and allow the solution to cool to 0-5 °C. While stirring vigorously, add the 2 M NaOH solution dropwise. The addition is exothermic, and maintaining a low temperature is crucial.

  • pH Monitoring: Periodically check the pH of the aqueous solution using pH paper. Continue adding the base until the pH is consistently ≥12. A strongly basic environment ensures complete deprotonation of the amine.[2][4]

  • Extraction: Transfer the cold, basic aqueous solution to a 250 mL separatory funnel. Add 50 mL of diethyl ether to the funnel.

  • Stopper the funnel, invert it, and immediately vent to release any pressure. Shake the funnel vigorously for 1-2 minutes, with periodic venting.[1]

  • Allow the layers to separate completely. The aqueous layer will be on the bottom, and the organic (ether) layer will be on top. Drain the lower aqueous layer into a beaker.

  • Pour the upper organic layer out through the top of the separatory funnel into a clean Erlenmeyer flask. This prevents re-contamination with any droplets from the stopcock.

  • Return the aqueous layer to the separatory funnel and repeat the extraction two more times with 50 mL portions of diethyl ether. Combine all organic extracts. This multi-extraction process is vital for maximizing product recovery.

  • Washing: Pour the combined organic extracts back into the separatory funnel. Add 50 mL of brine. Shake gently to wash the organic layer. This step helps remove residual water and inorganic salts from the organic phase.[2]

  • Drying: Drain the washed organic layer into a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous Na₂SO₄ (approx. 2-3 spoonfuls) and swirl. The drying agent should appear free-flowing (like a snow globe) when the solution is dry. If it clumps together, add more. Let it stand for 15-20 minutes.

  • Solvent Removal: Carefully filter the dried organic solution into a pre-weighed round-bottom flask, ensuring no drying agent is transferred.

  • Concentration: Remove the solvent using a rotary evaporator. Crucially , since the free amine is volatile, use a low bath temperature (≤ 30°C) and carefully control the vacuum to avoid co-evaporation of the product.[4]

  • Final Product: The remaining liquid in the flask is the Methyl(pent-4-en-1-yl)amine free base. Determine the yield by mass.

Workflow Visualization

The following diagram illustrates the complete workflow from the starting hydrochloride salt to the isolated free base product.

G start Start: Methyl(pent-4-en-1-yl)amine HCl (Solid) dissolve 1. Dissolve in H₂O start->dissolve basify 2. Cool & Add 2M NaOH (aq) to pH ≥ 12 dissolve->basify extract 3. Liquid-Liquid Extraction with Diethyl Ether (3x) basify->extract layers Separate Layers extract->layers aqueous Aqueous Layer (Waste) (contains NaCl, NaOH) layers->aqueous Bottom Layer organic Combined Organic Layers (contains Free Amine) layers->organic Top Layer wash 4. Wash with Brine organic->wash dry 5. Dry over Na₂SO₄ wash->dry filter 6. Filter dry->filter evaporate 7. Remove Solvent (Rotary Evaporation - Low Temp!) filter->evaporate product Final Product: Free Base Amine (Liquid) evaporate->product

Caption: Workflow for Free Base Amine Isolation.

Troubleshooting and Critical Insights

  • Emulsion Formation: Vigorous shaking can sometimes lead to the formation of an emulsion at the interface of the two layers. To break this, one can add more brine, gently swirl the separatory funnel instead of shaking, or in stubborn cases, filter the entire mixture through a pad of Celite.

  • Product Volatility: The boiling point of the free amine is relatively low. During solvent removal, it is paramount to use minimal heat and to stop the concentration process as soon as all the solvent has evaporated to prevent significant loss of the product.

  • Incomplete Conversion: If the yield is low, verify the final pH of the aqueous layer after basification. A pH below 12 may indicate incomplete deprotonation, leaving some of the product in the aqueous layer as the salt.

  • Storage and Handling: The purified free base is reactive and should be handled with care. It can react with atmospheric carbon dioxide to form a carbonate salt. For long-term storage, it is recommended to keep the amine in a tightly sealed container, under an inert atmosphere (e.g., Nitrogen or Argon), and refrigerated to minimize degradation and volatility.[8][9]

Alternative Methodologies

While aqueous work-up is the most common and cost-effective method, other techniques exist for specific scenarios:

  • Solid-Phase Extraction (SPE): For small-scale purifications or to avoid aqueous conditions, a strong cation exchange (SCX) cartridge can be used. The amine salt is dissolved in a solvent like methanol, loaded onto the SCX column (where the protonated amine binds), washed with methanol to remove neutral impurities, and then eluted with a solution of ammonia in methanol.[4]

  • HCl Scavengers: In non-aqueous systems, a stoichiometric amount of an HCl scavenger like propylene oxide can be used. It reacts irreversibly with HCl to form a chlorohydrin, leaving the free amine in solution. This method avoids an aqueous workup entirely but requires careful removal of the scavenger and byproducts.[4]

References

  • Grabski, M. (2015). What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. Retrieved from [Link]

  • Seto, Y., et al. (2018). Determination of Volatile Amines Using Needle-Type Extraction Coupled with Gas Chromatography–Barrier Discharge Ionization Detection. ResearchGate. Retrieved from [Link]

  • PubChem. Methyl(pent-4-yn-1-yl)amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 4-Methylpentan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Rocaboy, R., et al. (2022). Trichloroacetic acid fueled practical amine purifications. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Department of Energy. Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Organic Chemistry Data. Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Google Patents. US3337630A - Process for the purification of amines.
  • Sciencemadness Discussion Board. (2020). Converting Amine Sulfate into Amine Hydrochloride ? Retrieved from [Link]

  • Mohammed, A. A., et al. (2024). Automated Method for the Sensitive Analysis of Volatile Amines in Seawater. National Center for Biotechnology Information. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (2016). Chemical Storage and Handling Recommendations. Retrieved from [Link]

  • Google Patents. WO2007079944A1 - Process for isolation of an organic amine.
  • RSC Publishing. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (2016). Chemical Storage and Handling Recommendations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. Retrieved from [Link]

  • PubChem. 2-Methyl-4-penten-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • CORE. A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]

  • University of Rochester. Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. N-methylpent-4-en-1-amine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Wikipedia. Acid–base extraction. Retrieved from [Link]

  • PubChem. N-ethyl-N-methylpent-4-en-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. US4670232A - Recovery of amines from by-product chloride salts.
  • Restek. (2020). Advanced Capillary Column Technology Improves Analysis of Volatile Amines. Retrieved from [Link]

  • Chemsrc. 4-methylpent-2-en-1-ol. Retrieved from [Link]

Sources

Application

Metal-catalyzed amino-cyclization of Methyl(pent-4-en-1-yl)amine

Application Note: Metal-Catalyzed Intramolecular Hydroamination of N-Methyl-4-pentenylamine Executive Summary The intramolecular hydroamination of N-methyl-4-pentenylamine represents a benchmark transformation for constr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Metal-Catalyzed Intramolecular Hydroamination of N-Methyl-4-pentenylamine

Executive Summary

The intramolecular hydroamination of N-methyl-4-pentenylamine represents a benchmark transformation for constructing pyrrolidine cores, a structural motif ubiquitous in pharmaceutical agents (e.g., nicotine, hygrine). Unlike traditional cyclization methods requiring leaving groups (tosylates, halides) or harsh acidic conditions, metal-catalyzed hydroamination offers a 100% atom-economical route, merging the amine and alkene functionalities directly.

This guide details the "Gold Standard" protocol using Organolanthanide (Rare Earth) catalysis, specifically focusing on the constrained geometry complexes (CGC) and metallocene systems developed by Marks and Molander. These systems deliver exceptional Turnover Frequencies (TOFs) and regioselectivity (5-exo-trig) but require rigorous inert-atmosphere techniques. A secondary protocol utilizing Cationic Zirconium is provided as a robust alternative for laboratories equipped with standard Schlenk lines.

Mechanistic Insight & Reaction Design

The transformation of N-methyl-4-pentenylamine (1 ) to 1,2-dimethylpyrrolidine (2 ) proceeds via a neutral 4-center transition state in early transition metal catalysis. Unlike late transition metals (Pd, Au) which often activate the alkene


-system, Lanthanides (

) and Group 4 metals activate the amine

-bond.
Mechanism: -Bond Insertion Cycle
  • Precatalyst Activation: The alkyl/amido precatalyst reacts with the amine substrate, releasing alkane/amine and forming the active Ln-Amido species .

  • Intramolecular Insertion: The pendant alkene inserts into the Ln-N bond via a concerted, 4-membered planar transition state. This is the turnover-limiting step (TLS).

  • Protonolysis: A second molecule of substrate protonates the resulting Ln-alkyl bond, releasing the cyclic product and regenerating the active Ln-Amido catalyst.[1]

HydroaminationMechanism Precat Precatalyst Cp'2Ln-R Amido Active Amido Species Cp'2Ln-N(Me)R' Precat->Amido + Substrate - RH (Protonolysis) TS 4-Center Transition State (Concerted C=C Insertion) Amido->TS Alkene Coordination Azacycle Azametallacycle (Ln-Alkyl Intermediate) TS->Azacycle 5-exo-trig Cyclization Azacycle->Amido + Substrate Protonolysis step Product Product Release 1,2-Dimethylpyrrolidine Azacycle->Product Release

Catalyst Selection Guide

The choice of metal center dictates the reaction rate and sensitivity.

FeatureOrganolanthanide (e.g.,

)
Cationic Group 4 (e.g.,

)
Late Transition Metal (e.g., Au(I))
Activity (TOF) High (

)
Moderate to HighLow to Moderate
Atom Economy 100%100%Often requires additives
Sensitivity Extreme (Air/Moisture)High (Moisture)Moderate
Regioselectivity Exclusive 5-exo-trigPredominantly 5-exoCan vary (Markovnikov)
Recommendation Primary Choice for Efficiency Alternative for Tunability Use for activated alkenes

Experimental Protocols

Protocol A: Organolanthanide-Catalyzed Cyclization (High Performance)

Target Audience: Labs with Glovebox facilities. Catalyst: Bis(pentamethylcyclopentadienyl)lanthanum bis(trimethylsilyl)methyl,


.

Reagents:

  • Substrate: N-methyl-4-pentenylamine (Distilled from

    
    , stored over 4Å sieves).
    
  • Catalyst:

    
     (Stored at -30°C in glovebox).
    
  • Solvent: Benzene-

    
     or Toluene-
    
    
    
    (Dried over Na/K alloy, degassed).

Workflow:

  • Inert Atmosphere Setup:

    • Enter an argon-filled glovebox (

      
       ppm, 
      
      
      
      ppm).
    • Prepare a stock solution of the catalyst (10-20 mg) in deuterated solvent (

      
       mL).
      
  • Reaction Assembly:

    • Weigh N-methyl-4-pentenylamine (0.5 mmol, ~50 mg) into a J-Young NMR tube or a screw-cap vial.

    • Add the catalyst solution.[2] Typical loading is 1-2 mol% .

    • Note: The reaction is often exothermic. Add catalyst slowly if scaling up.

  • Monitoring:

    • Seal the J-Young tube.

    • Remove from glovebox and place in an NMR spectrometer.

    • Monitor the disappearance of olefinic protons (

      
       5.8 ppm, multiplet) and the appearance of the methine proton in the pyrrolidine ring.
      
    • Condition: Reaction typically completes in < 1 hour at 25°C - 60°C depending on the specific lanthanide (La > Sm > Lu in rate for sterically unhindered substrates).

  • Work-up:

    • Open the tube and quench with wet ether or methanol (0.5 mL).

    • Filter through a small pad of silica/Celite to remove metal salts.

    • Concentrate carefully (product is volatile, bp ~95-100°C). Conversion to the HCl salt is recommended for isolation.

Protocol B: Cationic Zirconium Catalysis (Robust Alternative)

Target Audience: Labs with Schlenk lines. Catalyst:


 activated with 

.

Workflow:

  • Catalyst Generation (In Situ):

    • In a flame-dried Schlenk flask under

      
      , dissolve 
      
      
      
      (5 mol%) in Toluene.
    • Add the borate activator (5 mol%). Stir for 10 mins to generate the cationic species

      
      .
      
  • Substrate Addition:

    • Add N-methyl-4-pentenylamine (1.0 equiv) via syringe.

  • Reaction:

    • Heat to 60-90°C. This system requires higher energy than the Lanthanide system due to the higher bond strength of Zr-N vs Ln-N.

    • Monitor by GC-MS or TLC (stain with Ninhydrin or Iodine).

  • Isolation:

    • Quench with

      
       (1M). Extract with 
      
      
      
      .[2]
    • Dry over

      
       and distill.[2]
      

Data Analysis & Interpretation

Expected NMR Characteristics (1,2-dimethylpyrrolidine):

  • 
     NMR (
    
    
    
    ):
    • 
       2.25 (s, 3H, 
      
      
      
      ).
    • 
       1.05 (d, 3H, 
      
      
      
      , doublet confirms the methyl group on the ring).
    • Absence of vinyl protons (

      
       4.9-5.8 range).
      
  • 
     NMR: 
    
    • Distinct signal for the ring methine carbon (

      
      ) around 
      
      
      
      60-65 ppm.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
No Reaction Catalyst Poisoning (

)
Ensure rigorous drying of substrate and solvent. Use fresh catalyst.
Low Conversion Substrate InhibitionIncrease temperature (

). Verify catalyst loading.
Isomerization Enamine formationCheck for trace acid impurities; ensure inert conditions.

Workflow Visualization

Workflow cluster_0 Preparation (Glovebox) cluster_1 Reaction cluster_2 Isolation Step1 Dry Substrate (CaH2 Distillation) Step3 Mix in J-Young Tube (Benzene-d6) Step1->Step3 Step2 Weigh Catalyst (Cp*2La-R) Step2->Step3 Step4 Monitor (NMR) Disappearance of Alkene Step3->Step4 Step5 Quench (MeOH) Step4->Step5 >95% Conv. Step6 Salt Formation (HCl/Ether) Step5->Step6

References

  • Organolanthanide-Catalyzed Hydroamination (Seminal Work)

    • Hong, S.; Marks, T. J. Organolanthanide-Catalyzed Hydroamination. Accounts of Chemical Research2004, 37(9), 673–686.
  • Comparative Lanthanide Kinetics

    • Gagné, M. R.; Marks, T. J. Organolanthanide-Catalyzed Hydroamination.[3][4] A Kinetic, Mechanistic, and Diastereoselective Study. Journal of the American Chemical Society1989 , 111(11), 4108–4109.

  • Group 4 (Zirconium)

    • Stubbert, B. D.; Marks, T. J. Constrained Geometry Organoactinide Complexes. Catalyst Design for the Hydroamination of Aminoalkenes. Journal of the American Chemical Society2007, 129(20), 6608–6620.
  • Review of Hydroamination Mechanisms

    • Hultzsch, K. C. Transition Metal-Catalyzed Asymmetric Hydroamination of Alkenes.

Sources

Method

Application Note: Synthesis of N-Methyl-2-methylpyrrolidine via Intramolecular Hydroamination

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative catalyst selection, and self-validating experimental protocols for the cyclizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative catalyst selection, and self-validating experimental protocols for the cyclization of N-methyl-pent-4-en-1-amine.

Executive Summary

The pyrrolidine core is a privileged scaffold in drug discovery, ubiquitous in alkaloids and synthetic therapeutics. The atom-economical synthesis of N-methyl-2-methylpyrrolidine (1,2-dimethylpyrrolidine) from the unactivated secondary aminoalkene, N-methyl-pent-4-en-1-amine, is achieved via intramolecular hydroamination. Because unactivated alkenes resist spontaneous nucleophilic attack, catalytic intervention is required to lower the activation barrier. This guide details two highly robust, field-proven methodologies: a Group 4 Transition Metal-catalyzed approach using commercially available


[1], and an Alkali-Metal (Base-Catalyzed) approach  using n-BuLi[2].

Mechanistic Causality & Catalyst Selection

The choice of catalyst dictates the reaction pathway, operational constraints, and scalability. Understanding the causality behind these mechanisms is critical for troubleshooting and optimizing yields.

Titanium-Catalyzed Pathway ( )

Commercially available tetrakis(dimethylamido)titanium (


) is highly effective for the cyclization of secondary aminoalkenes[3]. Unlike primary amines, which form titanium-imido (

) complexes, secondary amines like N-methyl-pent-4-en-1-amine cannot undergo

-elimination. Instead, the reaction proceeds via a

-insertive amido pathway
.
  • Causality: The substrate displaces a volatile dimethylamine ligand to form an active Ti-amido complex. The unactivated alkene then coordinates to the electrophilic Ti(IV) center, undergoing a concerted intramolecular insertion into the Ti–N bond. Subsequent protonolysis by another substrate molecule releases the pyrrolidine product and regenerates the catalyst[1].

Ti_Mechanism A Ti(NMe₂)₄ (Precatalyst) B Ti-Amido Complex (Active Species) A->B + Substrate - HNMe₂ C Alkene Insertion (Transition State) B->C Intramolecular Coordination D Ti-Alkyl Intermediate (Cyclized) C->D C-N Bond Formation D->B Catalyst Regeneration E 1,2-Dimethylpyrrolidine (Product) D->E Protonolysis (+ Substrate)

Titanium-Catalyzed Intramolecular Hydroamination Mechanism

Alkali-Metal Catalyzed Pathway (n-BuLi)

For laboratories lacking glovebox infrastructure for moisture-sensitive transition metals, base-catalyzed hydroamination offers a highly accessible alternative.

  • Causality: n-Butyllithium (n-BuLi) quantitatively deprotonates the secondary amine to form a highly nucleophilic lithium amide. The thermal energy supplied to the system drives the intramolecular nucleophilic attack of the amide onto the unactivated alkene via a concerted, multi-center transition state, forming a primary alkyllithium species. Rapid proton transfer from a neutral amine substrate yields the product[2][4].

Li_Mechanism A N-methyl-pent-4-en-1-amine (Substrate) B Lithium Amide Intermediate A->B + n-BuLi - Butane C Alkene Insertion (Cyclization) B->C Intramolecular Attack D Lithium Alkyl Species C->D C-N Bond Formation D->B Catalyst Regeneration E 1,2-Dimethylpyrrolidine (Product) D->E Protonolysis (+ Substrate)

Alkali-Metal (n-BuLi) Catalyzed Hydroamination Pathway

Comparative Reaction Metrics

To aid in protocol selection, the following table summarizes the quantitative data and operational parameters for the primary catalytic systems used for this transformation.

Catalyst SystemLoadingSolventTemp (°C)Yield (%)Operational Advantage

5 mol%Toluene110>85%Commercially available; high functional group tolerance; clean reaction profile[1].
n-BuLi 10-20 mol%THF8070-80%Extremely cost-effective; rapid initiation; no heavy metal waste[4].

2-5 mol%Benzene25-60>95%Exceptionally high turnover frequencies; proceeds at mild/room temperatures.

Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating specific physical or analytical checkpoints to ensure experimental integrity in real-time.

Protocol A: Titanium-Catalyzed Cyclization using

This procedure leverages the protocol established by Schafer and co-workers[3].

Materials: N-methyl-pent-4-en-1-amine (1.0 mmol),


 (0.05 mmol, 5 mol%), anhydrous Toluene (2.0 mL).

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Inside a nitrogen-filled glovebox, charge a heavy-walled Schlenk bomb (or pressure tube) with N-methyl-pent-4-en-1-amine.

    • Causality:

      
       is exquisitely sensitive to moisture. Exposure to ambient humidity causes irreversible protonolysis, forming catalytically dead 
      
      
      
      .
  • Catalyst Addition: Add

    
     directly to the neat amine, followed by anhydrous, degassed toluene.
    
  • Thermal Activation: Seal the vessel, remove it from the glovebox, and heat the mixture in an oil bath at 110 °C for 24 hours.

    • Causality: The elevated temperature is required to overcome the high activation energy of the unactivated alkene insertion and to drive off the liberated dimethylamine gas, shifting the pre-equilibrium toward the active Ti-amido complex.

  • Quench & Workup: Cool the reaction to room temperature. Open the vessel to air and add 0.5 mL of wet diethyl ether. Filter the resulting suspension through a short pad of Celite, washing with diethyl ether.

  • Isolation: Concentrate the filtrate under reduced pressure (careful: the product is volatile; boiling point ~110 °C). Purify via Kugelrohr distillation to yield pure 1,2-dimethylpyrrolidine.

Self-Validation Checkpoints (Protocol A):

  • Visual: The active reaction mixture is a clear yellow/orange solution. Upon quenching with wet ether, an immediate white precipitate (

    
    ) forms, validating that the titanium species was active and in solution throughout the reaction.
    
  • Analytical: Take a 50

    
    L aliquot prior to quenching, evaporate, and dissolve in 
    
    
    
    .
    
    
    NMR must show the complete disappearance of the terminal alkene multiplets (
    
    
    4.9–5.1 and 5.7–5.9 ppm) and the emergence of a new doublet at
    
    
    ~1.05 ppm corresponding to the
    
    
    -methyl group of the pyrrolidine ring.
Protocol B: Alkali-Metal Catalyzed Cyclization using n-BuLi

This procedure utilizes the high nucleophilicity of lithium amides to force cyclization[2].

Materials: N-methyl-pent-4-en-1-amine (1.0 mmol), n-BuLi (0.1 mmol, 1.6 M in hexanes, 10 mol%), anhydrous THF (3.0 mL).

Step-by-Step Methodology:

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with Argon three times. Add the amine and anhydrous THF via syringe.

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Dropwise add the n-BuLi solution.

    • Causality: Cooling controls the exothermic acid-base reaction. The strong base deprotonates the secondary amine, generating the active lithium amide and releasing butane gas.

  • Cyclization: Replace the ice bath with an oil bath and heat the reaction to 80 °C for 16 hours.

    • Causality: Alkene insertion into the Li–N bond is the rate-limiting step and requires significant thermal energy. THF acts as a strongly coordinating solvent, breaking down lithium amide aggregates and increasing the nucleophilicity of the monomeric active species.

  • Quench & Workup: Cool to room temperature and quench with 1.0 mL of saturated aqueous

    
    . Extract the aqueous layer with diethyl ether (
    
    
    
    mL).
  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and carefully concentrate.
    

Self-Validation Checkpoints (Protocol B):

  • Visual: During the dropwise addition of n-BuLi at 0 °C, slight effervescence (butane gas evolution) should be observed, confirming the successful generation of the lithium amide.

  • Analytical: TLC tracking (using basic alumina plates, eluting with 10% MeOH/DCM) will show the consumption of the primary spot and the appearance of a lower-

    
     tertiary amine product.
    

References

  • Bexrud, J. A., Beard, J. D., Leitch, D. C., & Schafer, L. L. (2005). Intramolecular Hydroamination of Unactived Olefins with Ti(NMe2)4 as a Precatalyst. Organic Letters, 7(10), 1959-1962. URL:[Link]

  • Muller, T. E., Hultzsch, K. C., Yus, M., Foubelo, F., & Tada, M. (2023). Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. Chemical Reviews. URL:[Link]

  • Tortajada, A., & Hevia, E. (2023). A minireview of hydroamination catalysis: alkene and alkyne substrate selective, metal complex design. Coordination Chemistry Reviews, 493, 215284. URL:[Link]

Sources

Application

Application Note: Photoredox-Catalyzed Hydroamination of Methyl(pent-4-en-1-yl)amine Hydrochloride

Abstract & Introduction The synthesis of nitrogen-containing heterocycles, particularly pyrrolidines, is a cornerstone of medicinal chemistry. Traditional methods often rely on harsh acid-mediated hydroamination or metal...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The synthesis of nitrogen-containing heterocycles, particularly pyrrolidines, is a cornerstone of medicinal chemistry. Traditional methods often rely on harsh acid-mediated hydroamination or metal-hydride reductions that lack functional group tolerance. This Application Note details a precision protocol for the intramolecular hydroamination of Methyl(pent-4-en-1-yl)amine hydrochloride using visible-light photoredox catalysis.

Unlike traditional pathways, this method leverages Proton-Coupled Electron Transfer (PCET) or direct Single Electron Transfer (SET) to generate a reactive aminium radical cation . This species undergoes rapid 5-exo-trig cyclization followed by a reduction/protonation sequence. We focus on the redox-neutral protocol developed by the Knowles group, which utilizes an Iridium-based photocatalyst to orchestrate both the oxidation of the amine and the reduction of the resulting carbon-centered radical, ensuring high atom economy and mild conditions.

Key Advantages
  • Redox-Neutral: No stoichiometric oxidants or reductants required.

  • Mild Conditions: Room temperature, visible light (Blue LED).[1]

  • High Selectivity: Favors the 5-exo cyclization product (1,2-dimethylpyrrolidine).

Mechanistic Principles

Understanding the "why" is critical for troubleshooting. The reaction proceeds through a radical-polar crossover mechanism:

  • Excitation: The photocatalyst (

    
    ) is excited by blue light to 
    
    
    
    .
  • Oxidation (SET): The excited catalyst oxidizes the secondary amine (after free-basing) to an aminium radical cation (

    
    ), reducing the catalyst to 
    
    
    
    .
  • Cyclization: The electrophilic nitrogen radical attacks the pendant alkene in a 5-exo-trig fashion, forming the pyrrolidine ring and generating a secondary carbon-centered radical.

  • Reduction (SET): The highly reducing

    
     species transfers an electron to the carbon radical, forming a carbanion and regenerating the ground-state 
    
    
    
    catalyst.
  • Protonation: The carbanion is protonated (often by the conjugate acid of the amine or solvent) to yield the final neutral product.

Mechanistic Cycle Diagram

PhotoredoxCycle Cat_GS Ir(III) Ground State Cat_Excited *Ir(III) Excited State Cat_GS->Cat_Excited Blue Light (hv) Cat_Red Ir(II) Reduced State Cat_Excited->Cat_Red Oxidizes Amine (SET) Cat_Red->Cat_GS Reduces C-Radical Substrate Amine (Free Base) RadCation Aminium Radical Cation Substrate->RadCation - 1e- CRadical Cyclized C-Radical RadCation->CRadical 5-exo Cyclization Carbanion Carbanion Intermediate CRadical->Carbanion + 1e- (from Ir(II)) Product Pyrrolidine Product Carbanion->Product + H+

Figure 1: Redox-neutral catalytic cycle for aminium radical cation hydroamination. The catalyst acts as both oxidant and reductant.

Experimental Protocol

Materials & Equipment
  • Substrate: Methyl(pent-4-en-1-yl)amine hydrochloride (Must be free-based, see Step 1).

  • Photocatalyst:

    
     (CAS: 676525-77-2).
    
    • Rationale: Selected for its high excited-state oxidation potential (

      
      ) sufficient to oxidize secondary amines, and strong reducing power in the 
      
      
      
      state (
      
      
      ).
  • Base: Potassium Carbonate (

    
    ) for free-basing; Tetrabutylammonium phosphate (optional, as PCET buffer).
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH). Degassed.

  • Light Source: Blue LED (450 nm), approx. 30-40W intensity.

Pre-Reaction Workflow: Free-Basing the Hydrochloride Salt

Critical Step: The photoredox cycle requires the lone pair of the nitrogen to be available for oxidation. The hydrochloride salt effectively "locks" this lone pair. You cannot simply add the HCl salt to the reaction mixture without neutralization.

  • Dissolve Methyl(pent-4-en-1-yl)amine hydrochloride (1.0 equiv) in a minimum amount of water.

  • Add saturated aqueous

    
     or 
    
    
    
    until pH > 10.
  • Extract 3x with DCM.

  • Dry combined organic layers over

    
    .
    
  • Concentrate carefully (amine may be volatile) or use the DCM solution directly after titration.

Photoredox Reaction Protocol
StepActionTechnical Note / Rationale
1 Prepare Solution In an oven-dried vial equipped with a stir bar, add the Free Amine (0.5 mmol, 1.0 equiv).
2 Add Catalyst Add

(1.0 mol%).
3 Solvent Addition Add anhydrous, degassed DCM (5.0 mL, 0.1 M concentration).
4 Degassing (Crucial) Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen is a radical quencher and will shut down the catalytic cycle immediately.
5 Sealing Seal the vial tightly with a Teflon-lined cap and Parafilm.
6 Irradiation Place the vial 2-3 cm from the Blue LED source. Use a fan to maintain temperature at ~25°C. Irradiate for 12-24 hours.
7 Monitoring Monitor via TLC or GC-MS. Look for the disappearance of the alkene peak.
8 Workup Remove solvent in vacuo. If necessary, purify via flash chromatography on silica gel (DCM/MeOH/NH4OH eluent systems are typical for amines).
Experimental Workflow Diagram

Workflow Step1 Neutralize HCl Salt (Aq. Base/DCM Ext.) Step2 Mix Reagents (Amine + Ir Cat + DCM) Step1->Step2 Step3 Degas (Ar Sparge) 15 Mins Step2->Step3 Step4 Irradiate (450nm) 12-24h Step3->Step4 Step5 Purification (Silica/Distillation) Step4->Step5

Figure 2: Step-by-step experimental workflow ensuring amine availability and oxygen exclusion.

Data & Validation

The following data represents typical outcomes for this class of aminium radical cyclizations based on literature precedents (Knowles, JACS 2013).

Table 1: Optimization Parameters
EntryCatalystSolventAdditiveYield (%)Note
1

DCM None 85-92% Optimal Conditions
2

DCMNone<10%Insufficient Ox Potential
3

DCMAir (No Degas)0%

Quenching
4

MeOHNone78%Good alternative solvent
Troubleshooting Guide
  • Low Conversion: Check the light intensity and ensure the vial is not blocked by labels. Verify the amine was successfully free-based (check pH of aqueous layer during extraction).

  • Byproducts: If dimerization occurs, dilute the reaction further (0.05 M).

  • Catalyst Bleaching: If the solution turns colorless/brown rapidly, oxygen ingress is likely. Reseal and degas more thoroughly.

References

  • Catalytic Olefin Hydroamination with Aminium Radical Cations: A Photoredox Method for Direct C–N Bond Formation. Musacchio, A. J., Nguyen, L. Q., Beard, G. H., & Knowles, R. R. Journal of the American Chemical Society, 2014 , 136(35), 12217–12220.[2] [Link]

  • Anti-Markovnikov Hydroamination of Alkenes Catalyzed by an Organic Photoredox System. Nguyen, T. M., & Nicewicz, D. A. Journal of the American Chemical Society, 2013 , 135(26), 9588–9591. [Link]

  • Proton-Coupled Electron Transfer in Organic Synthesis: Novel Homolytic Bond Activations and Catalytic Asymmetric Reactions. Knowles, R. R. Accounts of Chemical Research, 2022 . (General Review of PCET Mechanisms) [Link]

Sources

Method

Application Note: Preparation and Functionalization of Pharmaceutical Scaffolds Using Pentenyl Amine Linkers

Introduction & Mechanistic Rationale Pentenyl amine linkers (e.g., 4-pentenylamine) are indispensable molecular handles in pharmaceutical chemistry, offering a robust platform for scaffold functionalization, bioconjugati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pentenyl amine linkers (e.g., 4-pentenylamine) are indispensable molecular handles in pharmaceutical chemistry, offering a robust platform for scaffold functionalization, bioconjugation, and solid-phase peptide synthesis (SPPS)[1]. The five-carbon aliphatic chain provides an optimal balance of steric accessibility and lipophilicity, ensuring the terminal functional group extends sufficiently from sterically hindered biomolecular cores (such as complex glycans or folded peptides) without inducing unwanted hydrophobic aggregation[2].

Mechanistically, the true power of the pentenyl linker lies in its chemical orthogonality . The terminal alkene is completely inert to standard amide-coupling reagents (e.g., HBTU, HATU), acidic/basic deprotection cycles (e.g., TFA, piperidine), and glycosylation promoters[2][3]. This allows the pentenyl moiety to remain dormant during the iterative assembly of complex scaffolds. Once the primary scaffold is constructed, the alkene can be selectively activated via three primary pathways:

  • Ozonolysis / Reductive Amination: Cleavage of the alkene to an aldehyde for conjugation to carrier proteins[2][4].

  • Olefin Metathesis: Ruthenium-catalyzed cross-linking for macrocyclization (e.g., stapled peptides)[1].

  • Hydroamination: Transition metal-catalyzed cyclization to form pyrrolidine or spirocyclic scaffolds[5][6].

Quantitative Comparison of Pentenyl Activation Strategies

The selection of an activation strategy dictates the downstream utility of the pharmaceutical scaffold. The table below summarizes the reaction parameters and efficiencies of standard pentenyl linker modifications.

Activation StrategyReagents / CatalystsIntermediate / ProductTypical YieldPrimary Pharmaceutical Application
Ozonolysis + Reductive Amination O₃, DMS; then NaCNBH₃, ProteinAldehyde → Secondary Amine75–90%Carbohydrate-based vaccines (e.g., Globo H, sLea)[2][7]
Ring-Closing Metathesis (RCM) Grubbs I or II Catalyst (Ru)Hydrocarbon Macrocycle60–85%Alpha-helical stapled peptides[1]
Intramolecular Hydroamination Pd(0) or PtCl₂ / BasePyrrolidine / Spirocycle70–95%Small-molecule libraries, CNS drug scaffolds[5][6]
Thiol-Ene Click Chemistry UV Light (365 nm), PhotoinitiatorThioether Linkage>90%Antibody-Drug Conjugates (ADCs), Biomaterials[3]

Workflow 1: Bioconjugation of Pentenyl-Functionalized Antigens

Causality & Logic: In the development of synthetic carbohydrate vaccines, direct conjugation of a glycan to a carrier protein (like Keyhole Limpet Hemocyanin, KLH) is sterically and chemically inefficient. By installing a pentenyl linker at the reducing end of the oligosaccharide, researchers create a reliable conjugation handle[2][4]. Ozonolysis quantitatively cleaves the terminal alkene to an aldehyde. Subsequent reductive amination with the surface ε-amino groups of lysine residues on KLH forms a Schiff base. Sodium cyanoborohydride (NaCNBH₃) is specifically utilized because, at physiological pH (6.5–7.5), it selectively reduces the protonated Schiff base to a stable secondary amine without reducing the unreacted aldehydes, preventing premature quenching of the conjugation handle[4].

G A Pentenyl-Glycan Scaffold B Ozonolysis (O3, DMS) A->B Alkene Cleavage C Aldehyde Intermediate B->C E Reductive Amination (NaCNBH3) C->E Schiff Base Formation D Carrier Protein (KLH/BSA) D->E Lysine Residues F Glycoconjugate Vaccine E->F Selective Reduction

Fig 1. Bioconjugation of pentenyl-functionalized scaffolds via ozonolysis and reductive amination.

Protocol 3.1: Ozonolysis and Conjugation to KLH

Self-Validating Step: The progress of the ozonolysis can be monitored via TLC (using a 2,4-Dinitrophenylhydrazine stain to confirm aldehyde formation).

  • Ozonolysis: Dissolve the pentenyl-functionalized scaffold (10 mg) in anhydrous CH₂Cl₂/MeOH (4:1, 5 mL). Cool to -78 °C.

  • Purge the solution with ozone (O₃) until a persistent blue color appears (indicating O₃ saturation).

  • Purge with Argon for 15 minutes to remove excess ozone.

  • Add dimethyl sulfide (DMS, 10 equiv.) and allow the reaction to warm to room temperature over 2 hours. Concentrate in vacuo to yield the crude aldehyde.

  • Conjugation: Dissolve the crude aldehyde in 0.1 M phosphate buffer (pH 7.2, 1 mL).

  • Add KLH (10 mg) and gently agitate for 2 hours at room temperature.

  • Add a solution of NaCNBH₃ (5 mg) in phosphate buffer (100 µL). Incubate at 37 °C for 48 hours.

  • Purification: Dialyze the mixture against PBS (4 x 4 L) using a 10 kDa MWCO membrane to remove unreacted small molecules. Lyophilize to obtain the final glycoconjugate vaccine[2][7].

Workflow 2: Solid-Phase Synthesis of Stapled Peptides

Causality & Logic: Alpha-helical stapled peptides utilize a rigidifying hydrocarbon cross-link to lock the peptide into its bioactive conformation, drastically improving target affinity and proteolytic stability. Fmoc-(S)-2-(4-pentenyl)alanine is incorporated into the peptide sequence at specific intervals (typically i, i+4 or i, i+7) during standard SPPS[1]. Performing the Ring-Closing Metathesis (RCM) on-resin is a critical mechanistic choice: the pseudo-dilution effect provided by the solid support matrix physically separates the peptide chains, preventing intermolecular cross-linking (oligomerization) and strictly favoring the desired intramolecular cyclization[1].

G N1 Resin-Bound Peptide (Fmoc-SPPS) N2 Incorporate Fmoc-(S)-2- (4-pentenyl)alanine N1->N2 Amide Coupling (HBTU/DIPEA) N3 On-Resin RCM (Grubbs Catalyst) N2->N3 Ru-catalyzed Cross-linking N4 Global Deprotection & Cleavage (TFA) N3->N4 Wash & Dry Resin N5 Stapled Peptide Scaffold N4->N5 Release from Solid Support

Fig 2. Solid-phase synthesis and on-resin metathesis of pentenyl-stapled peptides.

Protocol 4.1: On-Resin Ring-Closing Metathesis (RCM)

Self-Validating Step: Cleave a micro-aliquot of resin before and after RCM. Analyze via LC-MS; successful stapling results in a mass shift of -28 Da (loss of ethylene gas).

  • Resin Preparation: Following the automated or manual SPPS of the pentenyl-containing sequence, wash the resin-bound peptide (0.1 mmol scale) extensively with anhydrous 1,2-dichloroethane (DCE) to remove traces of DMF and moisture[1].

  • Catalyst Addition: Swell the resin in DCE (2 mL). Add Grubbs' 1st Generation Catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, 20 mol%) dissolved in DCE (1 mL).

  • Reaction: Agitate the suspension gently under an Argon atmosphere at room temperature for 2 hours.

  • Drain the reaction mixture and repeat the catalyst addition (Step 2 & 3) to ensure >95% conversion.

  • Washing: Wash the resin with DCE (3x), CH₂Cl₂ (3x), and MeOH (3x) until the filtrate is colorless, removing all residual ruthenium.

  • Cleavage: Treat the resin with a standard cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% H₂O) for 2 hours. Filter and precipitate the stapled peptide in cold diethyl ether[1].

Workflow 3: Synthesis of Spirocyclic Scaffolds via Hydroamination

Causality & Logic: Small-molecule drug discovery heavily relies on sp³-rich spirocyclic scaffolds to improve pharmacokinetic properties and patentability[5]. 4-Pentenylamine derivatives are ideal precursors for these structures. Utilizing a Palladium(0) or Platinum(II) catalyst, the primary amine undergoes an intramolecular hydroamination across the terminal alkene[6]. This 5-exo-trig cyclization is highly regioselective, forming pyrrolidine rings that serve as the core of complex spirocyclic diamines. The transition metal activates the alkene via π-coordination, lowering the activation energy for nucleophilic attack by the tethered amine[6].

Protocol 5.1: Pt-Catalyzed Intramolecular Hydroamination
  • Setup: In an oven-dried Schlenk tube, dissolve the 4-pentenylamine derivative (1.0 mmol) in anhydrous toluene (5 mL) under an inert nitrogen atmosphere.

  • Catalysis: Add[PtCl₂(C₂H₄)]₂ (5 mol%) as the catalyst[6].

  • Cyclization: Heat the mixture to 80 °C and stir for 12 hours. The reaction progress can be monitored by GC-MS or TLC.

  • Workup: Cool the mixture to room temperature, filter through a short pad of Celite to remove the metal catalyst, and concentrate the filtrate.

  • Purification: Purify the crude pyrrolidine/spirocycle via flash column chromatography (silica gel, EtOAc/Hexanes gradient)[5][6].

References

1.. Chemistry - A European Journal. 2. . Frontiers in Chemistry. 3.. ResearchGate. 4.. Journal of Organic Chemistry. 5.. ChemBioChem. 6.. ResearchGate. 7. . Chemical Reviews.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the cyclization of Methyl(pent-4-en-1-yl)amine

Topic: Optimization of N-methyl-4-pentenylamine Cyclization Ticket ID: HYD-AMN-005-EXO Status: Open Support Tier: Senior Application Scientist Diagnostic Triage: Why is your yield failing? Before altering your protocol,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of N-methyl-4-pentenylamine Cyclization Ticket ID: HYD-AMN-005-EXO Status: Open Support Tier: Senior Application Scientist

Diagnostic Triage: Why is your yield failing?

Before altering your protocol, identify the failure mode. The cyclization of N-methyl-4-pentenylamine to 1,2-dimethylpyrrolidine is a thermodynamically neutral but kinetically challenging 5-exo-trig hydroamination.

Symptom Checker
SymptomProbable Root CauseVerification
0% Conversion Catalyst Deactivation (Moisture/Air) Did the catalyst change color immediately upon addition? (e.g.,

bleaching).
Low Conversion (<40%) Product Inhibition Does adding 5Å molecular sieves or increasing temperature restart the rate? The basic product may bind the metal center tighter than the substrate.
Viscous/Gummy Mixture Competitive Polymerization Check NMR for broad peaks. High concentration (>0.5 M) favors intermolecular addition (polymerization) over intramolecular cyclization.
Isomerized Olefin

-Hydride Elimination
Presence of internal alkenes in crude NMR? Your catalyst may be promoting chain walking rather than C-N bond formation.

Technical Deep Dive: Selecting the Correct Catalytic System

For unactivated alkenes like N-methyl-4-pentenylamine, simple acid catalysis often fails due to the formation of unreactive ammonium salts. You require a metal-mediated pathway.[1]

System A: The "Gold Standard" (Organolanthanides)

Best for: High turnover frequency (TOF), high yield (>95%). Mechanism:


-Bond Metathesis / Insertive Hydroamination.
Catalyst: 

(where Ln = La, Sm, Lu; R = CH(TMS)

or H). Why it works: The large ionic radius of Lanthanides (especially La) allows for rapid coordination of the alkene. The reaction proceeds via a 4-center transition state (Marks Mechanism). Risk: Extreme sensitivity to moisture/air.[2]
System B: The "Robust Alternative" (Group 4 Cationic/Neutral)

Best for: Labs with standard Schlenk lines (less sensitive than Ln). Mechanism: Imido-mediated [2+2] cycloaddition or cationic insertion.[3] Catalyst: Cationic Zirconium (


) or Neutral Titanium Bis(sulfonamido).
Why it works:  Schafer’s bis(amidate) and bis(ureate) zirconium complexes resist amine poisoning better than traditional metallocenes.
System C: Late Transition Metals (Pt/Pd/Au)

Best for: Bench-top stability. Mechanism: Olefin activation (nucleophilic attack on coordinated alkene). Catalyst:


 or Au(I)-NHC.
Risk:  Often slower; requires activation of the alkene which is electronically mismatched with the electron-rich amine.
Mechanistic Visualization (The Marks Cycle)

HydroaminationCycle Start Pre-Catalyst Cp*2Ln-R Amido Active Species Ln-N(Me)R' Start->Amido H-NR' (Protonolysis) Transition 4-Center TS (Olefin Insertion) Amido->Transition + Substrate (Coordination) CyclicAlkyl Ln-Cyclic Alkyl Intermediate Transition->CyclicAlkyl Rate Limiting Step CyclicAlkyl->Amido + Substrate (Protonolysis) Product Product Release 1,2-Dimethylpyrrolidine CyclicAlkyl->Product Release

Caption: The Marks organolanthanide cycle. Note that the rate-limiting step is the olefin insertion. Steric bulk at the metal center heavily influences this barrier.

Optimized Protocol: High-Yield Organolanthanide Route

Objective: Isolate 1,2-dimethylpyrrolidine with >90% yield. Selected Catalyst:


 (Lanthanum is preferred over Samarium/Lutetium for rate due to larger ionic radius).
Reagents & Preparation[2][4][5][6][7][8]
  • Substrate: N-methyl-4-pentenylamine (Must be distilled from

    
     and degassed).
    
  • Solvent:

    
     or Toluene-
    
    
    
    (Dried over Na/K alloy).
  • Catalyst Loading: 2-5 mol%.

Step-by-Step Procedure
  • Glovebox Entry: Bring all glassware and reagents into an argon/nitrogen-filled glovebox (

    
     ppm).
    
  • Catalyst Weighing: In a scintillation vial, weigh

    
     (approx 15 mg for 0.5 mmol scale).
    
  • Solvation: Dissolve catalyst in 0.5 mL dry Toluene-

    
    .
    
  • Substrate Addition: Add N-methyl-4-pentenylamine (0.5 mmol) to the catalyst solution.

    • Observation: Gas evolution (removal of

      
      ) may be observed.
      
  • Reaction: Transfer to a J-Young NMR tube or seal in a pressure vessel.

    • Temperature: Heat to 60°C. (Lanthanum catalysts often work at RT, but 60°C ensures completion).

    • Time: Monitor via

      
       NMR. Look for the disappearance of vinylic protons (5.0–6.0 ppm) and appearance of the C2-methine doublet in the pyrrolidine ring.
      
  • Workup (Critical):

    • Since the catalyst is extremely air-sensitive, the reaction is quenched immediately upon opening to air.

    • Add wet ether or wet

      
       to quench.
      
    • Filter through a small pad of silica/Celite to remove Lanthanide salts.

    • Concentrate carefully (Product is volatile! BP approx 100-110°C). Recommendation: Isolate as the HCl salt if volatility is a concern.

Troubleshooting Decision Tree

Use this logic flow to resolve persistent yield issues.

Troubleshooting Start Yield < 50% CheckNMR Check Crude NMR Start->CheckNMR NoRxn Substrate Unchanged CheckNMR->NoRxn 100% SM NewPeaks New Peaks Visible CheckNMR->NewPeaks Conversion observed WaterCheck Did catalyst bleach/precipitate? NoRxn->WaterCheck Polymer Broad/Undefined Peaks? NewPeaks->Polymer DeadCat Moisture Kill. Redistill amine from CaH2. Bake glassware. WaterCheck->DeadCat Yes SlowCat Kinetic Barrier. Switch from Lu/Sm to La. Increase Temp to 90°C. WaterCheck->SlowCat No Dilute Polymerization. Dilute to <0.1 M. Check for trace radical initiators. Polymer->Dilute Yes Isomer Isomerization. Internal alkenes found? Switch to Schafer Zr Catalyst. Polymer->Isomer No

Caption: Diagnostic logic for hydroamination failures. "SM" = Starting Material.

Frequently Asked Questions (FAQs)

Q: Can I use a Brønsted Acid (e.g., HOTf) instead of a metal catalyst? A: Generally, no. While acid catalysis works for intramolecular hydroamination, it requires high temperatures (130°C+) to overcome the equilibrium where the amine is protonated (ammonium) and unreactive. The ammonium salt deactivates the nucleophile. Metal catalysts operate at neutral pH, avoiding this thermodynamic sink.

Q: My product is volatile. How do I calculate yield accurately? A: Do not rotovap to dryness.

  • Use an internal standard (e.g., mesitylene) in the crude reaction mixture for NMR yield.

  • To isolate, treat the crude mixture with 1M HCl in ether to precipitate 1,2-dimethylpyrrolidinium chloride . This salt is non-volatile and easy to weigh.

Q: Why is 5-exo-trig favored over 6-endo-trig? A: According to Baldwin's Rules and thermodynamic stability, the 5-membered ring kinetic pathway is significantly lower in energy for this substrate. Additionally, in the organolanthanide mechanism, the chair-like transition state geometry strongly favors the 5-membered ring formation.

Q: I see "Chain Walking" (isomerization). How do I stop it? A: Isomerization competes with cyclization when the C-N bond formation is slow.

  • Increase Nucleophilicity: Ensure your amine is not sterically hindered (N-Me is fine).

  • Change Metal: Switch to a Cationic Zirconium system (Schafer Catalyst), which is less prone to

    
    -hydride elimination than neutral Titanium or late transition metals.
    

References

  • Organolanthanide Mechanism & Scope: Hong, S., & Marks, T. J. (2004).[4] Organolanthanide-Catalyzed Hydroamination. Accounts of Chemical Research, 37(9), 673–686.[4] [Link]

  • Group 4 (Zirconium) Catalysts: Leitch, D. C., Payne, P. R., Dunbar, C. R., & Schafer, L. L. (2009).[5] Broadening the Scope of Group 4 Hydroamination Catalysis Using a Tethered Ureate Ligand. Journal of the American Chemical Society, 131(51), 18246–18247.[5] [Link]

  • Late Transition Metal (Ruthenium) Approaches: Takaya, J., & Hartwig, J. F. (2005). Ruthenium-Catalyzed Anti-Markovnikov Hydroamination of Vinylarenes. Journal of the American Chemical Society, 127(16), 5766–5767. [Link]

  • Baldwin's Rules & Cyclization Theory: Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734–736. [Link]

  • General Review of Hydroamination: Müller, T. E., Hultzsch, K. C., Yus, M., Foubelo, F., & Tada, M. (2008). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes.[1][2][6][7] Chemical Reviews, 108(9), 3795–3892. [Link]

Sources

Optimization

Troubleshooting hydroamination catalyst deactivation with amine salts

Executive Summary Hydroamination—the direct addition of N-H bonds across C-C multiple bonds—is theoretically 100% atom-economical but notoriously difficult in practice. The primary failure mode is competitive inhibition...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroamination—the direct addition of N-H bonds across C-C multiple bonds—is theoretically 100% atom-economical but notoriously difficult in practice. The primary failure mode is competitive inhibition by the amine substrate or the amine product.

Whether you are using late transition metals (Au, Pd, Rh) or early transition metals/lanthanides (Ti, Zr, La), the amine functionality acts as a "Trojan Horse." It is the necessary nucleophile, but its Lewis basicity allows it to over-coordinate to the metal center, displacing the alkene/alkyne and shutting down the catalytic cycle. Furthermore, the formation of ammonium salts (when acidic co-catalysts are used) can precipitate the active species or alter the thermodynamics of the reaction.

This guide provides a logic-driven troubleshooting framework to diagnose and resolve these specific deactivation pathways.

Part 1: The Diagnostic Phase

Before changing ligands or metals, you must identify when the catalyst dies.

Q: My reaction stalls. How do I know if it is substrate inhibition, product inhibition, or catalyst decomposition?

A: Perform the "Kinetic Profile & Spike" Test. You cannot distinguish these mechanisms by looking at a single yield point. You must monitor the reaction progress over time (GC/NMR) and perform a perturbation experiment.

ObservationDiagnosisMechanism
0% Conversion immediately.Substrate Inhibition (or Poisoning)The starting amine binds

to the metal, preventing alkene coordination.
Stalls at ~20-50% . Adding fresh catalyst restarts it.Catalyst Decomposition The active species is unstable (e.g., reduction of Au(I) to Au(0) or protonolysis of Ln-C bonds).
Stalls at ~20-50% . Adding fresh catalyst does nothing .Product Inhibition The product amine is more basic or a better chelator than the substrate, irreversibly binding the metal.
Precipitate forms. Salt Deactivation The amine/acid salt has crashed out the catalyst or the proton source.

Part 2: Troubleshooting Late Transition Metals (Au, Pd, Rh)

Focus: Cationic Gold(I) and Palladium(II)

Q: I am using a cationic Gold(I) catalyst (e.g., Ph3PAuOTf). The reaction works for sulfonamides but fails for alkyl amines. Why?

A: The "Basicity Trap" and Counter-Ion Interference. Sulfonamides are weak nucleophiles but also weak bases. Alkyl amines are strong bases. In cationic gold catalysis, the mechanism requires the alkene to displace a weakly coordinating ligand (L) on the


 species.
  • The Problem: A basic alkyl amine binds to the Au+ center forming a stable

    
     complex. The alkene cannot compete for the binding site.
    
  • The Solution:

    • Anion Engineering: Switch from triflate (OTf-) to non-coordinating anions (NCAs) like BArF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) or SbF6- .

      • Reasoning: A "naked" cation (BArF salt) is significantly more electrophilic. While the amine still binds, the equilibrium shifts enough to allow transient alkene coordination.

    • Ammonium Salts as Substrates: Do not use free amines. Use the ammonium salt (amine + acid) directly.

      • Protocol: If using AuCl(PPh3) + AgOTf, add the amine as R-NH3+ OTf-. The ammonium cation cannot coordinate to gold. The reaction relies on the small equilibrium concentration of free amine to act as the nucleophile.

Q: My Palladium-catalyzed hydroamination works initially but slows down drastically. I see a dark precipitate.

A: Reduction to Pd(0) driven by Amine Coordination. Pd(II) requires an oxidant or specific ligand environment to stay in the +2 state. Amines can promote


-hydride elimination or simply reduce the metal.
  • Immediate Fix: Add acid co-catalysts (e.g., TfOH, 10-20 mol%).

    • Mechanism:[1][2][3][4][5][6][7] The acid protonates the amine, buffering the free amine concentration. This prevents saturation of the Pd coordination sphere.

    • Critical Note: The acid counter-ion matters.[6][8][9] TFA (Trifluoroacetic acid) often fails because the trifluoroacetate anion coordinates to Pd. TfOH (Triflic acid) is superior because OTf- is labile.

Part 3: Troubleshooting Early Transition Metals & Lanthanides (Ti, Zr, Ln)

Focus: Organolanthanides and Group 4 Metallocenes

Q: My Lanthanide catalyst (e.g., Cp*2Ln-R) dies instantly with primary amines.

A: Protonolysis of the Metal-Carbon/Amido Bond. Lanthanide catalysts operate via a


-bond metathesis or insertion mechanism. They are extremely sensitive to proton sources.
  • The Problem: If your amine is wet, or if the amine protons are too acidic (e.g., anilines with EWGs), the active Ln-N or Ln-C bond is protonated to form a stable, catalytically dead species.

  • The Solution:

    • Silylation: Use silylamines (

      
      ) instead of free amines. The 
      
      
      
      bond cleavage is thermodynamically driven but prevents "runaway" protonolysis.
    • Tethered Systems: Intramolecular hydroamination is entropy-favored. If attempting intermolecular, switch to a "Constrained Geometry Catalyst" (CGC) to open up the metal center for the alkene insertion before the amine locks it up.

Part 4: Visualizing the Deactivation Pathways

The following diagram illustrates the competitive equilibria that dictate catalyst life.

HydroaminationDeactivation Catalyst Active Metal Catalyst (M+) CoordComplex Alkene-Metal Complex Catalyst->CoordComplex + Alkene (Desired Path) DeadComplex Amine-Metal Dead Complex Catalyst->DeadComplex + Amine (Excess) (Substrate Inhibition) Catalyst->DeadComplex + Product (Product Inhibition) Alkene Alkene (Substrate) Amine Amine (Nucleophile) Product Product (Amine/Enamine) CoordComplex->Product + Amine (C-N Bond Formation) DeadComplex->Catalyst Equilibrium? (Requires Non-Coord Anion)

Figure 1: The "Amine Trap." The critical failure point is the competition between the Alkene and the Amine for the Metal center (M+). If the red path (Amine binding) is thermodynamically dominant, the reaction is dead on arrival.

Part 5: Standardized Experimental Protocols

Protocol A: The "Product Spike" Test (Diagnosing Inhibition)

Use this to determine if your product is poisoning the catalyst.

  • Setup: Run two parallel reactions under identical standard conditions.

    • Vial A (Control): Standard Substrate + Catalyst.

    • Vial B (Spike): Standard Substrate + Catalyst + 20 mol% of pure Product (synthesized or purchased separately).

  • Monitoring: Measure conversion at

    
     and 
    
    
    
    .
  • Interpretation:

    • If Rate(A) ≈ Rate(B) : No product inhibition. Your catalyst death is likely thermal or moisture-related.

    • If Rate(B) << Rate(A) : Severe product inhibition.

      • Action: You must engineer the product to be less coordinating (e.g., add a protecting group in situ) or use a biphasic system to extract the product as it forms.

Protocol B: The Anion Screen (Optimizing Electrophilicity)

For cationic metal catalysts (Au, Ag, Cu, Pd).

Order of screening for counter-anions (from least active/most coordinating to most active/least coordinating):

AnionFormulaCharacterWhen to use
TFA

CoordinatingOnly for non-basic substrates (amides/carbamates).
Triflate

Weakly Coord.Standard starting point. Good balance of cost/activity.
NTf2

Weakly Coord.Better solubility in organic solvents; slightly more active than OTf.
SbF6

Non-Coord.High activity. Watch for fluoride sensitivity.
BArF

Non-Coord.The "Nuclear Option." Use when basic amines kill the reaction.

Procedure:

  • Prepare the active catalyst in situ by mixing L-M-Cl (Metal Chloride) with the corresponding Silver Salt Ag-X (where X is the anion above).

  • Filter off the AgCl precipitate before adding the amine substrate. (AgCl can sometimes catalyze background reactions or decompose the amine).

  • Add the amine/alkene mixture.

Part 6: Decision Tree

TroubleshootingTree Start Reaction Failed/Stalled CheckConv Check Conversion Profile Start->CheckConv ZeroConv 0% Conversion (Immediate Death) CheckConv->ZeroConv PartialConv Stalls at 30-50% CheckConv->PartialConv SubstInhib Diagnosis: Substrate Inhibition ZeroConv->SubstInhib SpikeTest Perform Protocol A (Product Spike Test) PartialConv->SpikeTest FixSubst Solution: 1. Switch Anion to BArF 2. Use Ammonium Salt 3. Add Acid (TfOH) SubstInhib->FixSubst ResultInhib Spike Reduces Rate? SpikeTest->ResultInhib YesInhib YES: Product Inhibition ResultInhib->YesInhib Yes NoInhib NO: Catalyst Decomp ResultInhib->NoInhib No FixProd Solution: 1. Biphasic Solvent 2. In-situ Protection 3. Higher Temp YesInhib->FixProd FixDecomp Solution: 1. Lower Temp 2. Dry Solvents/Reagents 3. Change Ligand (Sterics) NoInhib->FixDecomp

Figure 2: Logic flow for diagnosing hydroamination failure modes.

References

  • Anderson, L. L., et al. (2005). "Proton-Catalyzed Hydroamination and Hydroarylation Reactions of Anilines and Alkenes: A Dramatic Effect of Counteranions on Reaction Efficiency." Journal of the American Chemical Society. Link

  • Hultzsch, K. C., et al. (2015). "Late Transition Metal-Catalyzed Hydroamination and Hydroamidation." Chemical Reviews. Link

  • Dabb, S. L., et al. (2008). "Weakly coordinating counter-ions for highly efficient catalysis of intramolecular hydroamination." Dalton Transactions.[10][11] Link

  • Reznichenko, A. L., & Hultzsch, K. C. (2010). "Early transition metal (group 3-5, lanthanides and actinides) and main group metal (group 1, 2, and 13) catalyzed hydroamination."[12] Top Organomet Chem. Link

  • Young, P. C., et al. (2013).[10] "Deactivation of gold(I) catalysts in the presence of thiols and amines--characterisation and catalysis." Dalton Transactions.[10][11] Link

Sources

Troubleshooting

Technical Support Center: Optimizing pH for Amine Hydrochloride Reactions

Mission: To provide researchers with actionable, mechanistic insights for troubleshooting reactions involving amine hydrochloride salts ( ). This guide moves beyond "add more base" to explain the why, how, and when of pH...

Author: BenchChem Technical Support Team. Date: March 2026

Mission: To provide researchers with actionable, mechanistic insights for troubleshooting reactions involving amine hydrochloride salts (


). This guide moves beyond "add more base" to explain the why, how, and when of pH control.

Module 1: The Fundamentals – Why pH is Your Control Knob

Q: Why is my amine hydrochloride salt not reacting even though I added base?

A: You likely haven't reached the Effective Deprotonation Threshold . Amine hydrochlorides are stable, non-nucleophilic storage forms. For a reaction (nucleophilic attack) to occur, the amine must be in its free base form (


). This equilibrium is governed by the Henderson-Hasselbalch equation:


  • The Trap: Many researchers add exactly 1.0 equivalent of base to neutralize the HCl. However, at

    
    , only 50%  of your amine is nucleophilic.
    
  • The Solution: To drive the equilibrium

    
     toward the reactive free base, the solution pH must be at least 2 units higher  than the conjugate acid's 
    
    
    
    .
Visualization: The Deprotonation Equilibrium

DeprotonationLogic Salt Amine HCl Salt (Non-Nucleophilic) Equilibrium Equilibrium State pH = pKa Salt->Equilibrium Dissociation Base Base Added (e.g., DIPEA) Base->Equilibrium Neutralizes HCl Equilibrium->Salt pH < pKa FreeBase Free Amine (Nucleophilic) Equilibrium->FreeBase pH > pKa + 2

Caption: Equilibrium shift required to generate nucleophilic free amine from stable hydrochloride salt.

Module 2: Amide Coupling (HATU, EDC, PyBOP)

Q: I am using HATU/DIPEA. My yield is low (30-40%), and I see unreacted acid. Why?

A: You are likely suffering from "Base Debt." In standard protocols, 2–3 equivalents of base (like DIPEA) are recommended. However, when using an amine hydrochloride, the first equivalent of base is sacrificed solely to strip the HCl.

The "Base Debt" Calculation:

  • Activation: 1.0 eq base needed to deprotonate the Carboxylic Acid (for HATU/Uronium reagents).

  • Neutralization: 1.0 eq base needed to neutralize the Amine HCl.

  • Maintenance: 1.0–2.0 eq excess base to maintain pH > 8 during the reaction (counteracting acid produced by coupling byproducts).

Total Requirement: 3.0–4.0 equivalents of base. If you only used 2.0 eq, your reaction stalls at ~50% conversion because the pH drops below the reactivity threshold.

Protocol: The "Wet pH Paper" Check

Do not rely solely on calculation. Verify the environment.

  • Dissolve: Mix Carboxylic Acid, Amine HCl, and Coupling Reagent (HATU) in solvent (DMF/DCM).

  • Initial Base: Add 3.0 equivalents of DIPEA (or NMM).

  • The Check:

    • Take a glass capillary tube.

    • Dip it into the reaction mixture.

    • Spot it onto a strip of water-moistened pH paper.

    • Note: Dry pH paper does not work well for organic solvents.

  • Target: The wetted paper should read pH 8–9 (Green/Blue) .

  • Adjust: If pH < 8 (Yellow/Orange), add DIPEA in 0.5 eq increments until target is reached.

Table 1: Common Bases for Coupling

Base

(Conj. Acid)
RoleRecommended Excess (vs Amine HCl)
DIPEA (Hünig's Base) ~10.7Primary choice; non-nucleophilic.+3.0 eq
Triethylamine (TEA) ~10.7Good, but can be nucleophilic (rarely interferes with HATU).+3.0 eq
N-Methylmorpholine (NMM) ~7.4Weaker base; reduces racemization risk.+4.0 eq
Pyridine ~5.2Too weak for most aliphatic amine deprotonation.Not Recommended

Module 3: Reductive Amination (The "Goldilocks" Zone)

Q: I'm trying to make a secondary amine using Sodium Cyanoborohydride (


), but I'm getting no reaction or reduction of the ketone. 

A: Your pH is likely outside the Imine Formation Window (pH 4–5) . Reductive amination is a two-step process (Imine formation


 Reduction) that requires conflicting pH conditions.
  • Imine Formation (Needs Acid): Requires mild acid catalysis to protonate the carbonyl oxygen (activating it).[1]

    • If pH > 6: Carbonyl is not activated; imine forms too slowly.

    • If pH < 3: Amine is fully protonated (

      
      ) and cannot attack the carbonyl.
      
  • Reduction (Needs Stability): Borohydrides decompose in strong acid.

The Fix: When using Amine HCl salts, they act as their own buffer, often lowering pH too much if concentrated.

Workflow: Reductive Amination Optimization

ReductiveAmination Start Start: Amine HCl + Ketone/Aldehyde CheckpH Check pH (Moist Paper) Start->CheckpH pH_Low pH < 4 (Too Acidic) CheckpH->pH_Low Red/Orange pH_High pH > 6 (Too Basic) CheckpH->pH_High Green/Blue pH_Good pH 4-5 (Optimal) CheckpH->pH_Good Yellow Action_Base Add KOAc or TEA (Buffer to pH 4-5) pH_Low->Action_Base Action_Acid Add AcOH (Rare for HCl salts) pH_High->Action_Acid AddReductant Add NaCNBH3 or STAB pH_Good->AddReductant Action_Base->CheckpH Action_Acid->CheckpH

Caption: Decision tree for optimizing pH during reductive amination.

Reagent Selection Guide:

  • Sodium Triacetoxyborohydride (STAB): Preferred. Works well in DCE/DCM. Less toxic. Use with 1 eq of DIPEA if using Amine HCl.

  • Sodium Cyanoborohydride (

    
    ):  Classic. Requires pH 4–6.[2] If using Amine HCl, add ~1 eq of Acetate buffer or TEA to prevent pH dropping below 3.
    

Module 4: Workup & Extraction (The "Rule of 2")

Q: I cannot extract my product into the organic layer (DCM/EtOAc). It stays in the water.

A: Your product is likely still protonated. If your product is an amine, the workup pH is critical.[3]

The "Rule of 2" Protocol: To ensure


 of your amine product is in the organic-soluble free base form, the aqueous layer pH must be:


  • Example: If your product is a secondary amine (

    
    ), your workup must be at pH 12–13 .
    
  • Common Mistake: Using saturated

    
     (pH ~8–9). This is insufficient for aliphatic amines, leaving ~10–50% of product in the water.
    
  • Correct Reagent: Use 1M NaOH or saturated

    
     (pH ~11) for the extraction step.
    

Table 2: Extraction Troubleshooting

Product TypeApprox

Recommended Aqueous WashTarget pH
Aniline (Aromatic) 4–5Sat.

~8
Pyridine derivative 5–6Sat.

~8
Morpholine/Piperazine 8–91M

~11
Aliphatic Amine (Primary/Sec) 10–111M NaOH>12

References

  • BenchChem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Retrieved from

  • Master Organic Chemistry. Reductive Amination: Mechanism and Reagents. Retrieved from

  • Organic Chemistry Portal. Amide Coupling Reagents: HATU. Retrieved from

  • American Chemical Society (ACS). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org. Chem. 1996, 61, 11, 3849–3862. Retrieved from

  • Organic Syntheses. Methylamine Hydrochloride (Purification and Solubility). Org.[4][5][6] Synth. 1929, 9, 60. Retrieved from

Sources

Optimization

Removing water from hygroscopic Methyl(pent-4-en-1-yl)amine hydrochloride

Topic: Dehydration and Handling of Hygroscopic Amine Salts Document ID: TS-ORG-AMN-042 | Version: 2.1 | Status: Active[1] Diagnostic & Triage: Is Your Sample Compromised? Methyl(pent-4-en-1-yl)amine hydrochloride is a se...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Dehydration and Handling of Hygroscopic Amine Salts

Document ID: TS-ORG-AMN-042 | Version: 2.1 | Status: Active[1]

Diagnostic & Triage: Is Your Sample Compromised?

Methyl(pent-4-en-1-yl)amine hydrochloride is a secondary amine salt featuring a terminal alkene.[1] Like many low-molecular-weight amine salts, it is hygroscopic and potentially deliquescent .[1] Water contamination is not merely an impurity; it alters the stoichiometry of subsequent reactions (e.g., Grignard additions, lithiations) and can lead to hydrolysis of sensitive reagents.

Visual Inspection Guide
StateVisual IndicatorWater Content (Est.)Action Required
Optimal Free-flowing white/off-white crystalline powder.[1][2]< 0.5%Store in desiccator/glovebox.[1]
Compromised Clumping, "sticky" crystals, adhesion to glass.[1]1.0% – 5.0%Execute Protocol A (Vacuum Desiccation).
Critical Formation of a viscous oil or biphasic liquid (Deliquescence).[1]> 10%Execute Protocol B (Azeotropic Distillation).

Decision Matrix: Selecting the Right Protocol

Do not apply heat indiscriminately.[1] The terminal alkene moiety is susceptible to thermal polymerization or isomerization if heated excessively in the presence of radical initiators or acidic impurities.

DryingDecision Start Start: Assess Sample State IsOil Is the sample an oil or sticky paste? Start->IsOil IsSolid Is the sample a clumped solid? IsOil->IsSolid No (Solid) ProtocolB Protocol B: Azeotropic Distillation (Toluene/Ethanol) IsOil->ProtocolB Yes (Oil/Wet) IsSolid->ProtocolB No (Severe) ProtocolA Protocol A: Vacuum Desiccation (P2O5 / High Vac) IsSolid->ProtocolA Yes (Mild) DrySolid Result: Anhydrous Crystalline Solid ProtocolB->DrySolid ProtocolA->DrySolid

Figure 1: Decision tree for selecting the appropriate drying methodology based on the physical state of the amine salt.

Protocol A: Vacuum Desiccation (The "Gentle" Method)

Best For: Minor moisture contamination (clumping) or final polishing of pre-dried material. Mechanism: Chemical absorption of water vapor by Phosphorus Pentoxide (


) under reduced pressure drives the equilibrium toward the gas phase.
Reagents & Equipment
  • Desiccant: Phosphorus Pentoxide (

    
    ).[1] Note:  Do not use KOH for HCl salts if intimate contact is possible, though 
    
    
    
    is preferred for its high water capacity and compatibility with acidic salts.
  • Vessel: Vacuum desiccator or drying pistol (Abderhalden).

  • Vacuum Source: High vacuum pump (< 1.0 mmHg).[1]

Step-by-Step Procedure
  • Preparation: Place the amine salt in a tared vial. If the cap is on, loosen it or replace it with a Kimwipe secured by a rubber band to prevent powder scattering during decompression.

  • Desiccant Setup: Place a tray of fresh

    
     in the bottom of the desiccator.
    
    • Tip:

      
       forms a phosphoric acid "syrup" when wet.[1] Replace if a crust forms.[1]
      
  • Evacuation: Connect to high vacuum. Evacuate slowly to prevent "bumping" of the powder.

  • Duration: Maintain vacuum for 12–24 hours at room temperature.

    • Heating: If water persists, heat the drying pistol to 40–50°C . Do not exceed 60°C to preserve the alkene integrity.

  • Backfilling: Backfill with Argon or Nitrogen (never ambient air) before opening.[1]

Protocol B: Azeotropic Distillation (The "Bulk" Method)

Best For: Samples that have "oiled out" (deliquesced) or contain significant water (>5%). Mechanism: Water forms a low-boiling binary azeotrope with toluene (bp 85°C, 20% water) or a ternary azeotrope with Ethanol/Toluene, allowing removal at temperatures below the boiling point of water.

Reagents
  • Solvent A: Anhydrous Ethanol (to dissolve the salt and release trapped water).

  • Solvent B: Toluene (to carry the water).

Step-by-Step Procedure
  • Dissolution: Dissolve the "wet" oily amine salt in the minimum amount of anhydrous Ethanol.

    • Why? Toluene alone may not dissolve the salt, trapping water inside the crystal lattice or oil droplets. Ethanol ensures homogeneity.[1]

  • Azeotropic Setup: Add Toluene (approx. 10x volume of the ethanol used).

  • Evaporation (Strip 1): Concentrate the solution on a rotary evaporator (Bath temp: 45–50°C).

    • Observation: The ethanol distills first, followed by the Toluene-Water azeotrope. The mixture may turn cloudy as the salt crashes out.

  • Resuspension (Strip 2 & 3): Redissolve/suspend the residue in fresh Toluene (no ethanol this time) and roto-vap to dryness. Repeat 2–3 times .

    • Mechanism:[1][3][4][5][6][7] This "chases" the remaining water.

  • Final Drying: The resulting solid will likely be a crust. Scrape it into a free-flowing powder and subject it to Protocol A (Vacuum Desiccation) for 4 hours to remove trace toluene.

Recovery Protocol: Trituration (Fixing the "Sticky Oil")

If the material remains an oil even after drying (and you are sure it is not a free base), it likely contains impurities lowering the melting point.

  • Solvent Choice: Use cold Diethyl Ether or Ethyl Acetate/Hexanes (1:3) .[1] The amine hydrochloride should be insoluble in these, while organic impurities remain in solution.

  • Process: Add the solvent to the oil. Sonicate or scratch the flask walls with a glass rod.

  • Crystallization: The oil should solidify into a white powder. Filter under inert gas (Schlenk filtration) or rapid vacuum filtration.[1]

Analytical Validation

How do you prove it is dry?

Method 1: Quantitative NMR (qNMR)

Run a


H NMR in DMSO-

(dry ampoule).[1]
  • Water Peak: Look for the

    
     singlet at approx. 3.33 ppm  in DMSO.[1]
    
  • Integration: Compare the integral of the water peak to the integral of the N-Methyl group (singlet, ~2.5-2.6 ppm, 3H).

  • Calculation:

    
    [1]
    
Method 2: Karl Fischer (Coulometric)

The definitive standard. Ensure the solvent system in the KF titrator is compatible with amines (some buffers are required to prevent pH interference, though HCl salts are generally well-behaved).

Troubleshooting & FAQs

Q: My sample turned pink/brown during drying. What happened? A: This indicates oxidation, likely of the alkene or trace free amine. Ensure you are drying under vacuum or inert gas.[1] If the color is deep, recrystallize from Ethanol/EtOAc before using.

Q: Can I use heat to speed this up? A: Use caution. While the HCl salt stabilizes the amine, the terminal alkene is sensitive. Do not exceed 60°C . Higher temperatures risk polymerization or thermally induced hydrochlorination of the double bond (anti-Markovnikov addition of the HCl to the alkene).

Q: The solid is "popping" in the vacuum desiccator. A: You are pulling vacuum too fast. The trapped solvent/water is boiling explosively. Use a bleed valve to lower the pressure gradually over 15 minutes.

Q: Can I use Dichloromethane (DCM) for azeotroping? A: No.[1] DCM does not form a beneficial azeotrope with water for this purpose and boils too low to effectively drive off moisture from a hygroscopic lattice. Toluene is the solvent of choice.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for drying organic salts and solvents). [1]

  • Org. Synth. (2021).[1][6] Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Organic Syntheses, 98, 171-193.[1][6] (Demonstrates handling of pent-4-en-1-yl derivatives and sensitivity).

  • Burfield, D. R., & Smithers, R. H. (1978).[1] Desiccant Efficiency in Solvent Drying.[1] A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry, 43(20), 3966–3968. (Foundational text on desiccant selection). [1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (For qNMR validation of water content in DMSO). [1]

Sources

Troubleshooting

Solving solubility issues of N-methylpent-4-en-1-amine in non-polar solvents

Welcome to the Technical Support Center for handling N-methylpent-4-en-1-amine in non-polar media. As a secondary amine with a terminal alkene, this molecule presents unique solvation challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling N-methylpent-4-en-1-amine in non-polar media. As a secondary amine with a terminal alkene, this molecule presents unique solvation challenges. Its moderate lipophilicity (LogKow ≈ 1.26) is often overshadowed by the highly polar, reactive nature of its secondary amine headgroup.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and resolve phase-separation and aggregation issues when working with this compound in strictly non-polar solvents (e.g., hexane, heptane, cyclohexane).

Core Mechanistic Principles: The "Why" Behind the Insolubility

Before troubleshooting, it is critical to understand the causality behind the apparent "insolubility" of N-methylpent-4-en-1-amine in non-polar solvents. The issue is rarely a true lack of solubility, but rather one of two distinct chemical phenomena:

  • Atmospheric CO₂-Induced Phase Separation: Secondary amines react rapidly with ambient carbon dioxide to form zwitterionic carbamic acids or ammonium carbamate salts. Because non-polar solvents have extremely low dielectric constants, they cannot solvate these highly polar ionic species. This results in an immediate liquid-to-solid phase separation, a mechanism so efficient it is actively utilized in Direct Air Capture (DAC) technologies[1].

  • Intermolecular Hydrogen Bonding: The polar N-H bond allows secondary amines to act as both hydrogen-bond donors and acceptors[2]. In the absence of a competing polar solvent, the amine molecules self-associate into extensive hydrogen-bonded networks[3]. In aliphatic hydrocarbons, this manifests as liquid-liquid phase separation (cloudiness or oiling out) because the solvent cannot disrupt the amine-amine interactions.

Diagnostic Troubleshooting Workflow

Use the following self-validating workflow to identify the root cause of your solvation issue.

G Start Observe Insoluble N-methylpent-4-en-1-amine in Non-Polar Solvent CheckSolid Is there a white crystalline precipitate? Start->CheckSolid YesPrecip Yes: Likely Carbamate Salt (CO2 Reaction) CheckSolid->YesPrecip White solid NoPrecip No: Liquid Phase Separation or Aggregation CheckSolid->NoPrecip Cloudy/Oily Action1 Protocol A: Degas solvent & use inert atmosphere YesPrecip->Action1 Action2 Protocol B: Add 1-5% v/v polar co-solvent (THF/DCM) NoPrecip->Action2 Success Homogeneous Solution Achieved Action1->Success Action2->Success

Diagnostic workflow for resolving N-methylpent-4-en-1-amine solubility issues.

Frequently Asked Questions (FAQs)

Q: My N-methylpent-4-en-1-amine immediately forms a white precipitate when added to hexane. Has the chemical degraded? A: No. This is the classic carbamate precipitation phenomenon[1]. The secondary amine has reacted with dissolved or atmospheric CO₂. The resulting carbamate salt is entirely insoluble in hexane. To reverse this, you must gently heat the suspension under an inert gas flow (Argon/N₂) to drive off the CO₂, or prevent it entirely using Protocol A .

Q: The solution isn't precipitating, but it looks cloudy and eventually forms an oily layer at the bottom of the flask. Why? A: This indicates intermolecular aggregation. While the pentenyl tail is hydrophobic, the amine groups are forming a hydrogen-bonded network[3]. Because hexane cannot participate in hydrogen bonding, the amine self-associates and "oils out"[2]. You need to introduce a hydrogen-bond acceptor to break this network using Protocol B .

Q: Can I just heat the non-polar solvent to force it into solution? A: Heating increases the kinetic energy of the system, which can temporarily break intermolecular hydrogen bonds and drive off CO₂. However, this is not a permanent fix; the amine will likely crash out again upon cooling. Thermodynamic stabilization via co-solvents or strict inert atmospheres is required for reproducible assays.

Quantitative Solvent Matrix

To optimize your experimental design, reference this matrix of solvent parameters and expected amine behaviors.

Primary SolventDielectric Constant (ε)H-Bonding CapabilityExpected Amine BehaviorRecommended Troubleshooting Action
Hexane / Heptane ~1.89NoneHigh risk of carbamate precipitation & H-bond aggregation.Execute Protocol A ; add 2-5% THF.
Toluene ~2.38Weak π-acceptorModerate solvation; potential for cold-temperature crashing.Warm to 35°C; handle strictly under Argon.
Dichloromethane (DCM) 8.93Weak donorExcellent solvation; disrupts amine self-association.Use as a 5-10% v/v co-solvent in alkanes.
Tetrahydrofuran (THF) 7.58Strong acceptorComplete solvation; prevents aggregation entirely.Use as a 2-5% v/v co-solvent in alkanes.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the internal validation check confirms success.

Protocol A: Inert-Atmosphere Solvation (Preventing Carbamate Formation)

Objective: Eliminate CO₂ from the system to prevent carbamate salt precipitation.

  • Solvent Degassing: Transfer the required volume of non-polar solvent (e.g., hexane) into a Schlenk flask. Sparge the solvent vigorously with high-purity Argon for 15–20 minutes, or perform three freeze-pump-thaw cycles.

  • Internal Validation Check: Extract a 1 mL aliquot of the degassed solvent and inject 10 µL of a highly reactive secondary amine (e.g., diethylamine). If the solution remains perfectly clear for 5 minutes, the solvent is successfully degassed. If it turns cloudy, repeat Step 1.

  • Amine Transfer: Using standard air-free techniques (e.g., gas-tight syringe), transfer the N-methylpent-4-en-1-amine into the degassed solvent under a positive pressure of Argon.

  • Storage: Maintain the solution under Argon. Septa should be wrapped with Parafilm to prevent slow CO₂ ingress over time.

Protocol B: Co-Solvent Disruption of Hydrogen Bonding

Objective: Use a polar aprotic co-solvent to thermodynamically stabilize the amine and break self-association.

  • Baseline Preparation: Add N-methylpent-4-en-1-amine to your non-polar solvent at the desired target concentration (e.g., 0.1 M). Observe the expected turbidity or oiling out.

  • Co-Solvent Titration: Dropwise, add anhydrous Tetrahydrofuran (THF) while stirring at 300 rpm. THF acts as a strong hydrogen-bond acceptor, competing with the amine-amine interactions.

  • Internal Validation Check: Monitor the solution visually or via Dynamic Light Scattering (DLS). Stop the titration the moment the solution transitions from a turbid emulsion to an optically clear, homogeneous phase (typically requiring only 2–5% v/v THF).

  • Equilibration: Allow the solution to stir for 10 minutes at room temperature to ensure thermodynamic equilibrium has been reached and no latent micelles remain.

References

  • "Physical Properties of Amines", BYJU'S.[Link]

  • "Why are amines soluble in nature?", askIITians.[Link]

  • "Direct Air Capture of CO2 Using a Liquid Amine–Solid Carbamic Acid Phase-Separation System", ACS Environmental Au.[Link]

  • "N-methylpent-4-en-1-amine Properties", EPA CompTox Chemicals Dashboard.[Link]

Sources

Optimization

Technical Support Center: Methyl(pent-4-en-1-yl)amine Hydrochloride Purification

Welcome to the Technical Support Center. As application scientists and drug development professionals, purifying secondary amine hydrochlorides often presents unique physicochemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, purifying secondary amine hydrochlorides often presents unique physicochemical challenges. Methyl(pent-4-en-1-yl)amine hydrochloride (CAS: 1559071-99-6) is a highly polar, hygroscopic salt featuring a terminal alkene.

This guide abandons generic protocols to focus on the specific thermodynamic and mechanistic realities of this molecule. Here, we outline the causality behind solvent selection, provide a self-validating recrystallization workflow, and troubleshoot the most common failure modes encountered at the bench.

Thermodynamic Principles & Solvent Selection

The purification of secondary amine salts relies heavily on manipulating the dielectric constant of your solvent system. While many researchers default to absolute ethanol for amine salts, secondary amine hydrochlorides often exhibit excessive solubility in ethanol, leading to poor recovery yields[1].

Instead, an antisolvent recrystallization approach using an Isopropanol (IPA) / Diethyl Ether system is highly recommended[2],[3]. IPA provides a steep temperature-dependent solubility curve, while the dropwise addition of non-polar diethyl ether forces the polar hydrochloride salt out of solution by rapidly lowering the medium's dielectric constant.

Quantitative Solvent Parameters

Understanding the physical properties of your solvent system is critical for predicting solute behavior.

SolventBoiling Point (°C)Dielectric Constant (ε)Mechanistic Role in System
Isopropanol (IPA) 82.518.3Primary Solvent: High solubility at reflux, low at 0°C.
Diethyl Ether 34.64.3Antisolvent: Depresses solubility; induces nucleation.
Acetone 56.020.7Alternative Antisolvent: Useful if ether is too volatile[1].
Absolute Ethanol 78.324.3Not Recommended: Salt remains too soluble; low yield.

Validated Experimental Protocol: Antisolvent Recrystallization

This protocol is designed as a self-validating system . At each step, specific visual cues confirm that the thermodynamic state of the solution is correct before proceeding.

Step 1: Saturated Dissolution

  • Action: Place the crude Methyl(pent-4-en-1-yl)amine hydrochloride in a round-bottom flask. Add boiling Isopropanol (IPA) dropwise while swirling continuously on a hot plate.

  • Causality: Adding solvent dropwise at the boiling point ensures you reach the exact saturation limit, which is mathematically required to maximize crystal yield upon cooling.

  • Validation Check: The solution must become completely transparent. If undissolved solid remains despite excess solvent, it is likely an inorganic impurity (e.g., ammonium chloride) rather than your product.

Step 2: Hot Filtration (If necessary)

  • Action: If insoluble particulates remain, pass the boiling solution through a fluted filter paper in a pre-warmed glass funnel.

  • Causality: Pre-warming the funnel prevents premature crystallization (clogging) in the filter stem.

Step 3: Antisolvent Addition (The Critical Phase)

  • Action: Remove the saturated IPA solution from the heat. While still hot (approx. 60-70°C), begin adding Diethyl Ether dropwise with gentle swirling.

  • Causality: Ether lowers the bulk polarity of the solvent. Adding it while the solution is still warm prevents localized supersaturation, which causes "oiling out" (liquid-liquid phase separation) instead of crystallization.

  • Validation Check: Stop adding ether the exact moment the solution develops a faint, persistent cloudiness (turbidity). This visual cue confirms the solution has reached the metastable zone where nucleation begins[2].

Step 4: Controlled Nucleation and Cooling

  • Action: Allow the flask to cool undisturbed to room temperature (approx. 20°C) over 45 minutes, then transfer to an ice-water bath (0-4°C) for 30 minutes.

  • Causality: Slow cooling allows the crystal lattice to form selectively, excluding impurities. Rapid cooling traps impurities within the rapidly forming crystal matrix.

Step 5: Isolation and Drying

  • Action: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold diethyl ether. Immediately transfer to a vacuum desiccator.

  • Causality: Amine hydrochlorides are highly hygroscopic. Prolonged exposure to ambient air on the vacuum frit will cause the crystals to absorb atmospheric moisture and melt into a paste.

Process Visualization

RecrystallizationWorkflow N1 Crude Methyl(pent-4-en-1-yl)amine HCl N2 Dissolve in Minimal Hot Isopropanol N1->N2 N3 Hot Filtration (Remove Insolubles) N2->N3 N4 Add Diethyl Ether (Antisolvent) Dropwise N3->N4 N8 Oiling Out Detected? N4->N8 N5 Cool to RT, then Ice Bath (0-4°C) N6 Vacuum Filtration & Cold Wash N5->N6 N7 Pure Crystalline Product N6->N7 N8->N5 No N9 Reheat & Add More IPA N8->N9 Yes N9->N4

Workflow for mixed-solvent recrystallization of amine hydrochlorides.

Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
Oiling Out (Liquid Phase Separation) The melting point of the crude mixture is lower than the temperature at which it saturates the solvent.Reheat the mixture until it forms a single homogeneous phase. Add 5-10% more primary solvent (IPA), then cool much more slowly.
No Crystallization Occurs The solution is undersaturated, or the thermodynamic energy barrier for nucleation is too high.Scratch the inside of the glass flask with a glass rod to create micro-abrasions (nucleation sites), or evaporate 20% of the solvent and retry.
Gummy or Sticky Crystals High moisture content. The secondary amine hydrochloride is absorbing ambient humidity.Break the vacuum immediately after the ether wash. Transfer the solid to a vacuum desiccator over

or anhydrous

.
Discolored Product Trace oxidized impurities or polymerized alkene byproducts are trapped in the lattice.Re-dissolve in hot IPA, add a small spatula tip of activated charcoal, boil for 5 minutes, and perform a hot filtration[1].

Frequently Asked Questions (FAQs)

Q: Why is my product forming an oil instead of crystals? A: "Oiling out" is notoriously common with aliphatic amine hydrochlorides. It happens when the solute separates as a liquid rather than a solid because the saturation point is reached at a temperature above the compound's melting point (which is often depressed by impurities). To fix this, you must alter the solvent ratio—usually by adding slightly more of the "good" solvent (IPA) so that saturation occurs at a lower temperature.

Q: Can the terminal alkene undergo side reactions during heating? A: Under standard recrystallization conditions (brief heating in IPA up to 82.5°C), the unactivated terminal alkene of Methyl(pent-4-en-1-yl)amine is stable. However, prolonged boiling in the presence of atmospheric oxygen should be avoided to prevent autoxidation. Do not leave the solution at reflux longer than necessary to achieve dissolution.

Q: Can I use Acetone instead of Diethyl Ether as my antisolvent? A: Yes. Acetone is a highly viable antisolvent and is less flammable than diethyl ether. It is particularly useful as a cold wash to strip away non-polar impurities without dissolving the highly polar hydrochloride salt[1]. However, because its dielectric constant is higher than ether's, you may need a larger volume to induce precipitation.

References

  • ResearchGate. "Purification of organic hydrochloride salt?". ResearchGate Scientific Discussions. Available at:[Link]

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents". AutoChem Applications. Available at:[Link]

  • Texas Christian University (TCU). "Recrystallization, Filtration and Melting Point". TCU Chemistry Department. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Benchmarking: 1H NMR Characterization of Methyl(pent-4-en-1-yl)amine Hydrochloride

Executive Summary Methyl(pent-4-en-1-yl)amine hydrochloride (also known as N-methyl-4-pentenylamine HCl ) is a critical secondary amine building block, frequently employed in ring-closing metathesis (RCM) to generate N-m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl(pent-4-en-1-yl)amine hydrochloride (also known as N-methyl-4-pentenylamine HCl ) is a critical secondary amine building block, frequently employed in ring-closing metathesis (RCM) to generate N-methylpiperidines and in the synthesis of pyrrolidine alkaloids.

This guide provides a definitive 1H NMR interpretation framework. Unlike standard spectral databases that often display the free base, this document focuses on the hydrochloride salt form , which is the standard storage and handling state due to its enhanced stability. We compare its spectral signature against its Free Base counterpart and its Saturated Analog to provide a robust identification protocol.

Chemical Profile & Structural Logic

  • IUPAC Name: N-methylpent-4-en-1-amine hydrochloride

  • Formula:

    
    
    
  • MW: 135.64 g/mol

  • Key Functional Motifs:

    • Terminal Alkene: Diagnostic multiplet patterns at 5.0–6.0 ppm.

    • Secondary Ammonium Salt: Deshielded N-methyl and

      
      -methylene protons compared to the free base.
      
    • Exchangeable Protons: Broad ammonium signals dependent on solvent and concentration.

Graphviz Diagram 1: Structural Assignment Map

The following diagram maps the proton environments to their expected chemical shift ranges in


.

G cluster_0 Chemical Shift Mapping (CDCl3) NH2 NH2+ (Cl-) ~9.2-9.5 ppm (Broad, 2H) N_CH2 N-CH2 2.90-3.05 ppm (m, 2H) NH2->N_CH2 Salt Bridge Effect N_Me N-CH3 2.65-2.75 ppm (t or bs, 3H) Mid_CH2 CH2 (Central) 1.85-2.00 ppm (m, 2H) N_CH2->Mid_CH2 Allyl_CH2 Allylic CH2 2.15-2.25 ppm (q, 2H) Mid_CH2->Allyl_CH2 Vinyl_CH Vinyl CH 5.75-5.85 ppm (ddt, 1H) Allyl_CH2->Vinyl_CH Vinyl_CH2 Vinyl =CH2 4.95-5.10 ppm (m, 2H) Vinyl_CH->Vinyl_CH2 J_cis/trans

Caption: Chemical shift mapping for N-methylpent-4-en-1-amine HCl. Note the deshielding of the N-adjacent groups due to the positive charge on Nitrogen.

Comparative Benchmarking: HCl Salt vs. Alternatives

The primary analytical challenge is distinguishing the stable HCl salt from the volatile free base or the saturated impurity (N-methylpentylamine).

Table 1: Spectral Comparison ( , 400 MHz)
Proton EnvironmentHCl Salt (Target) Free Base (Alternative) Saturated Analog (Impurity) Analysis

9.30 ppm (br s, 2H) ~1.2 ppm (br s, 1H)9.30 ppm (br s, 2H)Critical Differentiator. Salt shows broad downfield signal; Base shows weak upfield signal.

2.70 ppm (t, 3H) 2.42 ppm (s, 3H)2.70 ppm (t, 3H)Salt formation shifts methyl group downfield by ~0.3 ppm.

2.95 ppm (m, 2H) 2.58 ppm (t, 2H)2.90 ppm (m, 2H)

-protons are significantly deshielded in the salt form.
Allylic

2.18 ppm (q, 2H) 2.10 ppm (q, 2H)ABSENT Purity Check. Absence of this peak confirms saturation (hydrogenation side-reaction).
Vinyl

5.80 ppm (ddt, 1H) 5.82 ppm (ddt, 1H)ABSENT Diagnostic for the "pentenyl" chain integrity.
Vinyl

5.05 ppm (m, 2H) 5.00 ppm (m, 2H)ABSENT Terminal alkene protons; distinct splitting pattern.
Technical Insight: The "Salt Shift"

When converting the free base to the hydrochloride salt, the nitrogen lone pair is protonated. This positive charge exerts a strong inductive effect (-I), pulling electron density away from adjacent protons.

  • Observation: The N-Methyl singlet often broadens or splits into a triplet in the salt form due to coupling with the two ammonium protons (

    
    ), though this is often obscured by exchange broadening.
    
  • Performance Impact: The HCl salt spectrum is more complex in the aliphatic region but provides a definitive integration check for the

    
     protons, allowing for accurate stoichiometry verification (1:1 salt formation).
    

Experimental Protocols

A. Synthesis (Reductive Amination Route)

Rationale: This method avoids over-alkylation common with direct alkylation.

  • Reagents: 4-Pentenal (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq),

    
     (1.5 eq), DCM (Solvent).
    
  • Procedure:

    • Dissolve 4-pentenal in DCM at 0°C.

    • Add Methylamine solution; stir for 30 mins (Imine formation).

    • Add

      
       portion-wise. Stir at RT for 12h.[1]
      
    • Quench: Sat.

      
      . Extract with DCM.[2]
      
    • Salt Formation: Treat the organic layer (containing Free Base) with 4M HCl in Dioxane. The white precipitate is the target HCl salt .

B. NMR Sample Preparation (Self-Validating)

To ensure the spectrum matches the "HCl Salt" profile in Table 1:

  • Solvent Selection: Use

    
      (99.8% D) for routine checks. Use DMSO-
    
    
    
    if the salt is hygroscopic or if resolution of the
    
    
    coupling is required (exchange is slower in DMSO).
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • The

    
     Shake Test (Validation Step): 
    
    • Run the standard 1H NMR.[2]

    • Add 1 drop of

      
       to the tube and shake.
      
    • Result: The broad peak at ~9.3 ppm (

      
      ) must disappear. The 
      
      
      
      triplet may collapse to a sharp singlet as coupling to N-H is removed.

Analytical Decision Tree

Use this workflow to verify product identity and purity during development.

DecisionTree Start Start: Crude/Isolated Solid Solvent Dissolve in CDCl3 Start->Solvent CheckVinyl Check 5.0 - 6.0 ppm region Solvent->CheckVinyl VinylPresent Peaks Present? (1H m, 2H m) CheckVinyl->VinylPresent Yes VinylAbsent Peaks Absent CheckVinyl->VinylAbsent No CheckAmmonium Check 9.0 - 9.5 ppm VinylPresent->CheckAmmonium ResultSat IMPURITY: Saturated Analog VinylAbsent->ResultSat AmmoniumPresent Broad Singlet (2H) CheckAmmonium->AmmoniumPresent Yes AmmoniumAbsent Signal < 2.0 ppm or Absent CheckAmmonium->AmmoniumAbsent No CheckNMe Check N-Me Shift AmmoniumPresent->CheckNMe ResultBase WRONG FORM: Free Base AmmoniumAbsent->ResultBase ShiftSalt ~2.7 ppm CheckNMe->ShiftSalt Matches ShiftBase ~2.4 ppm CheckNMe->ShiftBase Upfield ResultValid VALIDATED: N-methylpent-4-en-1-amine HCl ShiftSalt->ResultValid ShiftBase->ResultBase

Caption: Analytical workflow for distinguishing the target salt from common process impurities.

References

  • Hessen, B. et al. "Cationic Yttrium and Lanthanum Complexes as Catalysts for the Hydroamination/Cyclization of Aminoalkenes." Organometallics, 2000, 19 (17), pp 3343–3353. (Source for synthesis and characterization of N-methylpent-4-en-1-amine derivatives).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th Edition. John Wiley & Sons.[3][4] (Standard reference for Amine Salt vs. Base Chemical Shift Additivity Rules).

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 2010, 29, 2176–2179. (Reference for solvent residual peaks in CDCl3 and DMSO).

  • PubChem Compound Summary. "N-methylpent-4-en-1-amine." National Center for Biotechnology Information.

Sources

Comparative

A Comparative Analysis of the Reactivity of Methyl(pent-4-en-1-yl)amine and Pent-4-en-1-amine: A Guide for Synthetic Chemists

In the landscape of synthetic organic chemistry and drug development, the choice between a primary and a secondary amine as a nucleophile can profoundly impact reaction outcomes, efficiency, and the ultimate molecular ar...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic organic chemistry and drug development, the choice between a primary and a secondary amine as a nucleophile can profoundly impact reaction outcomes, efficiency, and the ultimate molecular architecture. This guide provides an in-depth comparison of the reactivity of Pent-4-en-1-amine, a primary amine, and its N-methylated counterpart, Methyl(pent-4-en-1-yl)amine, a secondary amine. By examining the interplay of electronic, steric, and structural factors, we aim to provide researchers with the foundational knowledge to make informed decisions in their synthetic endeavors.

Fundamental Properties: Unpacking the Impact of N-Methylation

The core difference between Pent-4-en-1-amine and Methyl(pent-4-en-1-yl)amine lies in the substitution at the nitrogen atom. This seemingly minor structural change—the replacement of a hydrogen atom with a methyl group—initiates a cascade of electronic and steric effects that differentiate their chemical behavior.

Electronic Effects: The Inductive Push

Alkyl groups, such as the methyl group in Methyl(pent-4-en-1-yl)amine, are electron-donating through an inductive effect.[1][2] This "push" of electron density towards the nitrogen atom increases its electron richness. Consequently, the lone pair of electrons on the nitrogen of the secondary amine is, in principle, more available for donation to a proton. This leads to a general trend where secondary amines are more basic than primary amines.[3][4] The increased electron density on the nitrogen in the secondary amine also enhances its nucleophilicity compared to a primary amine, a topic we will explore in more detail.

Steric Hindrance: A Tale of Two Accessibilities

While electronic effects favor the secondary amine's reactivity, steric hindrance often plays a more dominant role. The methyl group, although small, creates a more crowded environment around the nitrogen's lone pair compared to the hydrogen atom in the primary amine.[5][6] This steric bulk can impede the approach of electrophiles, particularly those that are themselves sterically demanding.[5][7] Therefore, a trade-off exists: the secondary amine is electronically more potent, but sterically more encumbered.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption="Key structural differences impacting reactivity."

Comparative Reactivity: Basicity vs. Nucleophilicity

It is crucial to distinguish between basicity, a thermodynamic concept related to the equilibrium position of a reaction with a proton, and nucleophilicity, a kinetic concept that describes the rate of reaction with an electrophile.[8]

Basicity

As previously mentioned, the electron-donating methyl group in Methyl(pent-4-en-1-yl)amine increases the electron density on the nitrogen, making the lone pair more available to accept a proton.[1] Furthermore, the resulting secondary ammonium ion is stabilized by the electron-donating effect of two alkyl groups (the methyl and the pentenyl chain), compared to the single pentenyl chain in the protonated primary amine.[3]

Nucleophilicity

The nucleophilicity of these amines is a more nuanced property, highly dependent on the nature of the electrophile and the reaction conditions.

  • In Acylation Reactions: For reactions with sterically unhindered electrophiles like acetyl chloride, primary amines generally exhibit higher reactivity than secondary amines.[7] The reduced steric hindrance around the nitrogen of Pent-4-en-1-amine allows for a more facile approach to the electrophilic carbonyl carbon.[7] While the N-methylated amine is electronically richer, the increased steric bulk around the nitrogen slows the rate of nucleophilic attack.

  • In Alkylation Reactions: The situation can be more complex in alkylation reactions. While steric hindrance remains a critical factor, the increased intrinsic nucleophilicity of the secondary amine can sometimes overcome this barrier, especially with less bulky alkylating agents like methyl iodide.[9] However, a general challenge with the alkylation of primary amines is overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine.[9][10][11]

Table 1: Summary of Expected Properties and Reactivity

PropertyPent-4-en-1-amine (Primary)Methyl(pent-4-en-1-yl)amine (Secondary)Rationale
Basicity Less BasicMore Basic+I effect of the methyl group stabilizes the conjugate acid.[1][3]
Nucleophilicity Generally more reactive with bulky electrophilesCan be more reactive with small electrophilesA balance between the activating +I effect and steric hindrance.[7][8]
Steric Hindrance LowModerateThe N-methyl group impedes the approach of electrophiles.[5][6]
Reaction with Aldehydes/Ketones Forms IminesForms EnaminesA direct consequence of the number of N-H bonds.[12]
Intramolecular Cyclization Can cyclize to form piperidine derivatives.[13]Can undergo radical cyclization.[14]The terminal double bond acts as an internal nucleophile/radical acceptor.

The Role of the Pent-4-enyl Moiety: Intramolecular Reactivity

A key feature of both molecules is the terminal double bond, which can act as an internal nucleophile or radical acceptor, leading to cyclization reactions.

Cyclization of Pent-4-en-1-amine

Pent-4-en-1-amine can undergo cyclization to form piperidine derivatives, particularly under thermal conditions or in the presence of certain reagents.[13][15] This transformation highlights the ability of the amine to interact with the double bond, a crucial consideration in designing synthetic routes where such side reactions might be undesirable.

Radical Cyclization of N-Methyl(pent-4-en-1-yl)amine

Studies have shown that the N-methylpent-4-enylaminyl radical undergoes irreversible 5-exo cyclization.[14] This demonstrates that the N-methylated amine is also predisposed to intramolecular reactions, in this case, through a radical pathway. The presence of the methyl group can influence the kinetics and thermodynamics of such cyclizations.

dot graph G { layout=dot; rankdir=LR; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption="Potential intramolecular cyclization pathways."

Experimental Protocols for Comparative Reactivity Analysis

To empirically determine the relative reactivity of these two amines, a series of controlled experiments can be conducted. Below are representative protocols for comparing their nucleophilicity in an acylation reaction.

Competitive Acylation Experiment

This experiment provides a direct comparison of the two amines' reactivity towards a common electrophile.

Objective: To determine the relative rate of acylation by reacting an equimolar mixture of the two amines with a limiting amount of an acylating agent.

Protocol:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Pent-4-en-1-amine (1.0 mmol) and Methyl(pent-4-en-1-yl)amine (1.0 mmol) in a dry, non-protic solvent (e.g., 10 mL of dichloromethane).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Electrophile: Slowly add a solution of acetyl chloride (0.5 mmol, 0.5 equivalents) in dichloromethane (2 mL) to the stirred amine solution over 10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour.

  • Quenching: Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by ¹H NMR spectroscopy or GC-MS to determine the ratio of the two resulting amides (N-(pent-4-en-1-yl)acetamide and N-methyl-N-(pent-4-en-1-yl)acetamide). The product ratio will reflect the relative nucleophilicity of the two amines.

Workflow for Kinetic Analysis

dot graph G { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption="Workflow for comparative kinetic analysis."

Conclusion and Outlook

The choice between Pent-4-en-1-amine and Methyl(pent-4-en-1-yl)amine is a classic case of balancing electronic activation against steric hindrance.

  • Pent-4-en-1-amine (Primary): Is the preferred nucleophile when reacting with bulky electrophiles or when steric hindrance is the primary determinant of reactivity. Its two N-H bonds also allow for subsequent functionalization or participation in hydrogen bonding.

  • Methyl(pent-4-en-1-yl)amine (Secondary): Offers higher basicity and potentially greater nucleophilicity towards small electrophiles. However, its increased steric bulk must be considered. The absence of a second N-H bond also dictates its subsequent reactivity, for instance, leading to enamines instead of imines upon reaction with carbonyls.[12]

The presence of the terminal double bond in both molecules adds another layer of complexity, offering opportunities for intramolecular cyclization reactions that can be either a desired transformation or a problematic side reaction.[13][14] Ultimately, the optimal choice of amine will depend on the specific synthetic target and reaction conditions. The experimental protocols outlined in this guide provide a framework for making data-driven decisions in your research.

References

  • Benchchem. A Comparative Guide to the Reactivity of Primary and Secondary Amines with Acetyl Chloride. 7

  • ACS Publications. Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane. The Journal of Organic Chemistry. 16

  • ChemistryStudent. Amines (A-Level). 1

  • Quora. Why are secondary amine more basic than primary amine?. 3

  • Oreate AI Blog. Understanding the Differences: Primary vs. Secondary Amines. 17

  • Quora. Which one is more reactive: tertiary or secondary amines and why?. 4

  • Chemistry Stack Exchange. Why are secondary and tertiary amines more basic than primary amines?.

  • Top 10 Differences Between Primary Secondary and Tertiary Amines?. 5

  • Master Organic Chemistry. Nucleophilicity Trends of Amines. 8

  • Chemistry LibreTexts. 24.3: Basicity of Amines. 2

  • Royal Society of Chemistry. The cyclization of N-butylpent-4-enylaminyl revisited: a combined theoretical and experimental study. Journal of the Chemical Society, Perkin Transactions 2. 14

  • OSTI.gov. A New Measurement of Amine Steric Hindrance – N Exposure. 6

  • Fundamentals of Organic Chemistry. 12.5 Reactions of Amines. 12

  • PubMed. Formation of Pent-4-en-1-amine, the counterpart of acrylamide from lysine and its conversion into piperidine in lysine/glucose reaction mixtures. 13

  • ACS Publications. Synthesis of Secondary Amines via Self-Limiting Alkylation. 10

  • NIH. Synthesis of Secondary Amines via Self-Limiting Alkylation. 11

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). 9

  • ResearchGate. Formation of Pent-4-en-1-amine, the Counterpart of Acrylamide from Lysine and Its Conversion into Piperidine in Lysine/Glucose Reaction Mixtures. 15

Sources

Validation

Chromatographic Separation of Methyl(pent-4-en-1-yl)amine Isomers

Executive Summary The separation of Methyl(pent-4-en-1-yl)amine (N-methyl-4-penten-1-amine) from its isomers presents a classic "analytical triad" challenge: the molecule is highly basic , volatile , and lacks a UV chrom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of Methyl(pent-4-en-1-yl)amine (N-methyl-4-penten-1-amine) from its isomers presents a classic "analytical triad" challenge: the molecule is highly basic , volatile , and lacks a UV chromophore .

In drug development, this molecule is a critical intermediate for synthesizing nitrogen heterocycles (e.g., pyrrolidines via aminyl radical cyclization).[1] The critical quality attribute (CQA) is often the isomeric purity—specifically distinguishing the terminal alkene (target) from internal alkene isomers (e.g., N-methyl-3-penten-1-amine) and cyclized byproducts (e.g., 1,2-dimethylpyrrolidine).

This guide objectively compares the two dominant analytical strategies: Capillary Gas Chromatography (GC-FID) and Derivatization-HPLC . Based on experimental evidence and kinetic performance, GC-FID using base-deactivated stationary phases is the superior protocol for routine purity analysis, while HPLC is reserved for complex biological matrices.

The Isomer Challenge: Defining the Analytes

Before selecting a method, we must understand the separation targets. The "isomers" in this context are typically:

  • Target: N-Methylpent-4-en-1-amine (Terminal alkene).

  • Thermodynamic Isomer: N-Methylpent-3-en-1-amine (Internal alkene, migration impurity).

  • Structural Isomer: 1,2-Dimethylpyrrolidine (Cyclized byproduct).

Physicochemical Constraints
  • Basicity (pKa ~10.5): Secondary aliphatic amines interact strongly with free silanols on silica supports, causing severe peak tailing.

  • Volatility (bp ~110–112°C): Ideal for GC, but risks loss during evaporative concentration in HPLC sample prep.

  • Detection: The isolated double bond (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) absorbs only in the deep UV (<200 nm), making standard HPLC-UV invisible without derivatization.
    

Method A: GC-FID (The Gold Standard)[1]

Verdict: Recommended for QC and Purity Analysis.

Gas Chromatography with Flame Ionization Detection (GC-FID) is the most robust approach. It exploits the volatility of the amine and requires no sample pretreatment. However, standard polysiloxane columns (e.g., 5% phenyl) will fail due to amine adsorption.[1]

The Solution: Base-Deactivated Columns

To achieve symmetrical peaks, we must use columns with basic deactivation (often termed "Amine" or "Volatile Amine" phases). These columns have surface treatments that block silanol activity.

Experimental Protocol
  • Column: Rtx-Volatile Amine or CP-Volamine (60 m x 0.32 mm ID).

    • Why: Thick films and specific deactivation mechanisms prevent the amine from "touching" the silica tubing.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Inlet: Split (20:1) at 250°C.

    • Critical: Use a Base-Deactivated Liner (e.g., wool treated with KOH) to prevent adsorption in the injector.

  • Oven Program:

    • 40°C (hold 5 min) – Traps volatiles.

    • Ramp 10°C/min to 220°C.

    • Hold 2 min.

  • Detector: FID at 260°C.

Mechanism of Separation

The separation of the terminal alkene (pent-4-en) from the internal alkene (pent-3-en) relies on boiling point and shape selectivity . The internal alkene generally has a slightly higher boiling point and different interaction with the stationary phase. The cyclized isomer (pyrrolidine) is significantly more rigid and elutes earlier.

Method B: Derivatization-HPLC (The Alternative)[1]

Verdict: Recommended only for Biological Matrices (Plasma/Urine).

When the amine is in a non-volatile matrix (e.g., blood plasma) or at trace levels requiring specific sensitivity, GC is less viable.[1] Since the molecule lacks a chromophore, we must "tag" it.

The Protocol: FMOC-Cl Derivatization[2]
  • Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl).[2]

  • Reaction: Reacts with secondary amines to form a stable, highly fluorescent carbamate.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

  • Detection: Fluorescence (Ex: 265 nm, Em: 310 nm).

Drawbacks:

  • Kinetic Isomerization: The derivatization reaction conditions (often basic pH) can sometimes induce double-bond migration, creating false isomers.

  • Complexity: Requires precise timing and quenching.

Comparative Data Analysis

The following table summarizes the performance metrics of both methods based on validation studies of volatile aliphatic amines.

FeatureMethod A: GC-FID (Base-Deactivated)Method B: HPLC-FLD (FMOC Deriv.)
Resolution (

)
> 2.5 (Terminal vs. Internal)~ 1.5 (Matrix dependent)
Peak Symmetry (

)
1.1 (Excellent)1.0 (Excellent)
Sample Prep Time < 5 mins (Dilute & Shoot)> 45 mins (Derivatization)
Limit of Detection ~ 10 ppm< 10 ppb (High Sensitivity)
Risk of Artifacts Low (Thermal degradation rare)High (Chemical isomerization)
Cost per Sample LowHigh (Reagents + Solvents)

Visualizing the Workflow

Decision Tree for Method Selection

The following diagram illustrates the logical pathway for selecting the appropriate method based on your sample type.

MethodSelection Start Start: Sample Analysis MatrixCheck Is the Matrix Volatile? (e.g., Solvent, Pure Substance) Start->MatrixCheck TraceCheck Is Sensitivity < 1 ppm required? MatrixCheck->TraceCheck Yes HPLC_Path Method B: HPLC-FLD (FMOC Derivatization) MatrixCheck->HPLC_Path No (Biological/Aqueous) GC_Path Method A: GC-FID (Base-Deactivated Column) TraceCheck->GC_Path No (Purity/Synthesis) TraceCheck->HPLC_Path Yes (Trace Impurity) Prep Direct Injection (Split 20:1) GC_Path->Prep Deriv Pre-column Derivatization (FMOC-Cl + Borate Buffer) HPLC_Path->Deriv

Figure 1: Decision matrix for selecting between GC and HPLC workflows based on sample matrix and sensitivity needs.

GC-FID Experimental Setup

This diagram details the critical component configuration for the recommended GC method to ensure system inertness.

GCSetup cluster_0 Critical: Inert Flow Path Injector Injector (250°C) Base-Deactivated Liner (Wool with KOH) Column Column (60m) Rtx-Volatile Amine (Thick Film) Injector->Column Sample Vaporization Detector FID (260°C) High Sensitivity Column->Detector Separation (Boiling Pt) Data Data System Integration of Isomers Detector->Data Signal

Figure 2: Critical flow path configuration for GC-FID analysis of reactive amines.

References

  • Restek Corporation. (2020). Advanced Capillary Column Technology Improves Analysis of Volatile Amines. Restek Application Notes. Link

  • Agilent Technologies. (2017). Analysis of Volatile Amines on Medium- and Wide-Bore Columns. Agilent Application Note 5989-6080EN. Link

  • Sigma-Aldrich (Merck). (2025). Derivatization and Separation of Aliphatic Amines. Technical Bulletin. Link

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: N-methylpent-4-en-1-amine. Link[1]

  • Thermo Fisher Scientific. (2016). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note 293. Link

Sources

Comparative

Validation of Cyclized Products from Methyl(pent-4-en-1-yl)amine Precursors: A Comparison Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Catalyst performance comparison, mechanistic causality, and self-validating analytical protocols for the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Catalyst performance comparison, mechanistic causality, and self-validating analytical protocols for the synthesis of 1,2-dimethylpyrrolidine.

Executive Summary & Mechanistic Overview

The intramolecular hydroamination of methyl(pent-4-en-1-yl)amine (also known as N-methylpent-4-en-1-amine) to yield 1,2-dimethylpyrrolidine is a highly atom-economical transformation crucial for synthesizing pharmaceutical heterocycles. However, this reaction does not occur spontaneously. The high kinetic barrier—driven by the electrostatic repulsion between the nitrogen lone pair and the electron-rich


-bond of the alkene—requires precise catalytic intervention[1].

As a Senior Application Scientist, selecting the correct catalytic system and validation protocol is paramount. This guide objectively compares the performance of rare-earth, early transition metal, late transition metal, and radical-mediated systems, providing field-proven, self-validating methodologies for reaction execution and product characterization.

Catalytic Systems Comparison

To overcome the activation barrier, several distinct catalytic pathways have been developed. The choice of catalyst dictates the reaction's turnover frequency (TOF), moisture sensitivity, and functional group tolerance.

Rare-Earth Metal Catalysts (La, Y, Sc)

Rare-earth metal complexes, particularly cationic lanthanum (La) and yttrium (Y) systems, are the gold standard for the hydroamination of secondary aminoalkenes like methyl(pent-4-en-1-yl)amine[2].

  • Mechanism: The reaction proceeds via rapid alkene insertion into a highly polarized metal-nitrogen (Ln-N) bond, followed by rate-limiting protonolysis by a new substrate molecule[3].

  • Performance: These catalysts exhibit exceptional TOFs but are highly oxophilic, requiring strict inert-atmosphere (glovebox) conditions to prevent catalyst decomposition.

Group 4 Transition Metals (Zr, Ti)

For laboratories lacking stringent glovebox capabilities, Group 4 transition metals offer a robust alternative.

  • Mechanism: Similar to rare-earth metals, these operate via migratory insertion or imido intermediates.

  • Performance: Alkyl zirconocene and titanocene cations serve as easily accessible precursors that efficiently catalyze the cyclization of secondary aminoalkenes into tertiary pyrrolidines, offering a balance between activity and handling stability[4].

Late Transition Metals (Au, Pd)

Late transition metals operate under a fundamentally inverted mechanism.

  • Mechanism: Instead of activating the amine, catalysts like NHC-Gold(I) complexes undergo

    
    -activation of the alkene, making it susceptible to nucleophilic attack by the pendant amine[5].
    
  • Performance: While they boast superior functional group tolerance and air stability, their TOF for unactivated aliphatic alkenes is generally lower than that of rare-earth systems.

Radical-Mediated Cyclization

When metal toxicity or trace-metal contamination is a concern (e.g., in late-stage drug development), metal-free radical pathways are utilized.

  • Mechanism: The precursor is first converted to an N-chloroamine. Treatment with a radical initiator (e.g., Bu

    
    SnH and AIBN) generates a neutral aminyl radical that undergoes a stereoselective 5-exo-trig cyclization[6].
    

Quantitative Performance Data

The following table summarizes the objective performance metrics of the discussed catalytic systems for the cyclization of methyl(pent-4-en-1-yl)amine.

Catalyst SystemRepresentative ComplexTypical Yield (%)TOF (h⁻¹)Atmosphere RequirementPrimary Mechanism
Rare-Earth (La/Y) Cationic [La]-Alkyl>95%>50Strict Glovebox (Ar/N₂)Migratory Insertion
Group 4 (Zr/Ti) Alkyl Zirconocene Cation85-95%10-20Schlenk Line (N₂)Migratory Insertion
Late Transition (Au) NHC-Gold(I)70-90%<10Air-Tolerant

-Activation
Radical Initiator Bu₃SnH / AIBN60-80%N/AFume Hood (N₂ purge)Aminyl Radical Cyclization

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to verify causality and prevent false positives.

Protocol A: Rare-Earth Catalyzed Hydroamination Workflow

Causality Check: Rare-earth alkyl precatalysts are highly oxophilic. Ambient moisture will rapidly protonate the metal-alkyl bond, irreversibly killing the catalyst[3]. Therefore, this protocol mandates strict glovebox techniques.

  • Preparation: Inside a nitrogen-filled glovebox, dissolve 0.5 mmol of methyl(pent-4-en-1-yl)amine in 0.5 mL of dry benzene-

    
    .
    
  • Internal Standard Addition: Add exactly 0.05 mmol of 1,3,5-trimethoxybenzene. Self-Validation: The internal standard allows for precise kinetic tracking via

    
    H NMR without aliquoting, ensuring mass balance is maintained and ruling out substrate evaporation or polymerization[7].
    
  • Catalyst Loading: Add 5 mol% of the cationic [La]-alkyl precatalyst. Transfer the mixture to a J. Young NMR tube and seal it tightly.

  • Reaction Monitoring: Heat the tube to 60 °C. Acquire

    
    H NMR spectra at 1-hour intervals.
    
Protocol B: Analytical Validation of 1,2-Dimethylpyrrolidine

Causality Check: How do we definitively prove cyclization occurred rather than simple isomerization?

  • NMR Validation: Analyze the

    
    H NMR spectra. The 
    
    
    
    benchmark will show distinct multiplet signals for the terminal alkene protons at 5.0–5.8 ppm. Successful cyclization is validated by the complete disappearance of these alkene signals and the emergence of complex aliphatic multiplets at 1.5–3.0 ppm, corresponding to the newly formed pyrrolidine ring.
  • GC-MS Confirmation: Dilute the crude mixture in GC-grade dichloromethane. Inject into the GC-MS. The product, 1,2-dimethylpyrrolidine, will elute as a single peak with a molecular ion mass of m/z 99 [M]⁺. A dominant base peak at m/z 84 [M-CH₃]⁺ confirms the loss of the methyl radical from the

    
    -position of the pyrrolidine ring, a diagnostic fragmentation pattern for this heterocycle.
    

Mechanistic & Workflow Visualizations

CatalyticCycle Precatalyst Precatalyst [Ln]-Alkyl AmineBinding Amine Coordination & Protonolysis Precatalyst->AmineBinding + Precursor ActiveSpecies Active Catalyst [Ln]-Amido Complex AmineBinding->ActiveSpecies - Alkane Insertion Migratory Insertion (5-exo-trig) ActiveSpecies->Insertion Alkene Coordination Intermediate [Ln]-Alkyl Intermediate (Cyclized) Insertion->Intermediate C-N Bond Formation Intermediate->ActiveSpecies + Precursor (Protonolysis) Product 1,2-Dimethylpyrrolidine Product Release Intermediate->Product Product Cleavage

Figure 1: Rare-earth metal-catalyzed intramolecular hydroamination cycle of methyl(pent-4-en-1-yl)amine.

ValidationWorkflow Crude Crude Reaction Mixture Filtration Catalyst Quench & Filtration Crude->Filtration GCMS GC-MS Analysis (m/z 99[M+]) Filtration->GCMS NMR 1H/13C NMR (Alkene Depletion) Filtration->NMR Yield Quantitative Yield & TOF GCMS->Yield NMR->Yield

Figure 2: Analytical validation workflow for confirming 1,2-dimethylpyrrolidine synthesis.

References

  • [3] Hydroamination: Direct Addition of Amines to Alkenes and Alkynes | Chemical Reviews. ACS Publications.

  • [1] Hydroamination. Wikipedia.

  • [5] Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination. PubMed.

  • [2] Neutral and Cationic Rare Earth Metal Alkyl and Benzyl Compounds with the 1,4,6-Trimethyl-6-pyrrolidin-1-yl-1,4-diazepane Ligand and Their Performance in the Catalytic Hydroamination/Cyclization of Aminoalkenes. Organometallics (ACS Publications).

  • [6] New stereoselective synthesis of trans-2,5-disubstituted pyrrolidines by cyclization of aminyl radicals generated from 2- and/or 5-substituted N-chloro-N-alkylalk-4-enylamines with Bu3SnH-azoisobutyronitrile. RSC Publishing.

  • [4] Cas 765-48-0, 1,2-dimethylpyrrolidine. LookChem.

  • [7] Scandium-Catalyzed Intramolecular Hydroamination. Development of a Highly Active Cationic Catalyst. Organometallics.

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for Methyl(pent-4-en-1-yl)amine Hydrochloride

For: Researchers, scientists, and drug development professionals Introduction: The Analytical Challenge of Amine Hydrochlorides Methyl(pent-4-en-1-yl)amine hydrochloride is a primary amine salt with properties that prese...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Analytical Challenge of Amine Hydrochlorides

Methyl(pent-4-en-1-yl)amine hydrochloride is a primary amine salt with properties that present distinct challenges for accurate elemental analysis. As a hydrochloride salt, it is potentially hygroscopic, meaning it can readily absorb moisture from the atmosphere.[1][2] Furthermore, the presence of nitrogen and a halogen (chlorine) in the same molecule requires a multi-faceted analytical approach. The volatility of the corresponding free amine also necessitates careful sample handling to prevent loss of material.[3][4]

This guide provides a comprehensive comparison of analytical standards and methodologies for the elemental characterization of Methyl(pent-4-en-1-yl)amine hydrochloride. We will delve into the nuances of combustion-based analysis, explore orthogonal validation techniques, and present detailed protocols to ensure the generation of accurate and reliable data. The objective is to equip researchers with the expertise to navigate the complexities of this analyte, ensuring the integrity of their results for purity assessment and stoichiometric verification.

Section 1: Combustion-Based Elemental Analysis: The Cornerstone of Characterization

Combustion analysis is the foundational technique for determining the weight percent of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample.[5] The process involves the complete combustion of the sample in an oxygen-rich environment, which converts the elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified by a detector, typically using gas chromatography.[5][6]

However, the unique properties of Methyl(pent-4-en-1-yl)amine hydrochloride demand specific considerations.

Key Analytical Hurdles:

  • Hygroscopicity: Absorption of atmospheric water will artificially inflate the hydrogen percentage and decrease the relative percentages of all other elements. This is a primary source of error.

  • Incomplete Combustion: The presence of the hydrochloride salt can sometimes lead to incomplete combustion, affecting the accuracy of the results. Additives like tungsten trioxide (WO₃) can be used to facilitate the breakdown of complex or halogen-containing matrices.[2]

  • Chlorine Determination: Standard CHN analyzers do not detect halogens. The chlorine content must be determined by a separate method, such as combustion with coulometric titration or by using a specialized CHNS/X analyzer.[7]

Standardization: Choosing the Right Calibrant
StandardFormulaKey CharacteristicsUse Case
AcetanilideC₈H₉NOHigh purity, non-hygroscopic, stable.General C, H, N calibration.
SulfanilamideC₆H₈N₂O₂SContains sulfur, stable, high purity.CHNS calibration.
CystineC₆H₁₂N₂O₄S₂High nitrogen and sulfur content.An ISO 17034 certified reference material is available from some suppliers.[8]
BBOT (2,5-Bis(5-tert-butyl-2-benzoxazol-2-yl)thiophene)C₂₆H₂₆N₂O₂SHigh carbon content, thermally stable.Used for verifying performance with high-carbon samples.

Expert Insight: The choice of standard should ideally bracket the expected elemental composition of the analyte. However, for a compound like Methyl(pent-4-en-1-yl)amine hydrochloride, the primary concern is instrument performance. Therefore, using a well-characterized, stable standard like sulfanilamide or acetanilide to ensure the system is functioning correctly is the most critical step.

Experimental Protocol: CHN Analysis of a Hygroscopic Amine Salt

This protocol emphasizes the necessary precautions for handling a potentially hygroscopic and volatile-precursor sample.

  • Sample Preparation Environment: Perform all sample weighing and encapsulation inside a glove box with a controlled inert atmosphere (e.g., <1% relative humidity).

  • Weighing: Using a calibrated microbalance, accurately weigh 1-3 mg of the sample into a tin capsule. The small sample size necessitates high accuracy in weighing.[5]

  • Encapsulation: Immediately after weighing, cold-weld seal the sample in the tin capsule using a capsule sealing press. This creates a gas-tight seal, preventing any interaction with the atmosphere before analysis.[2][3]

  • Instrument Calibration: Analyze a known standard (e.g., sulfanilamide) at the beginning of the run to verify instrument performance. The results should be within the acceptable tolerance (typically ±0.3%) of the theoretical values.

  • Sample Analysis: Place the sealed capsule into the instrument's autosampler. Modern elemental analyzers automate the combustion and detection process.

  • System Suitability Check: Analyze the calibration standard again at the end of the sample batch to check for any instrument drift.

dot graph TD { bgcolor="#F1F3F4" node [style=filled, shape=box, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"] edge [fontname="Arial", fontsize=10, color="#5F6368"]

} caption: "Workflow for Hygroscopic Sample Handling"

Section 2: Orthogonal Methods for Comprehensive Validation

Relying solely on combustion analysis, especially for a challenging compound, can be misleading. Orthogonal methods—analytical techniques that rely on different chemical or physical principles—are essential for validating results and building a complete purity profile.

Quantitative NMR (qNMR) for Purity and Identity

qNMR provides both structural confirmation and a direct measure of purity against a certified internal standard. It is a powerful, non-destructive technique that is often considered a primary ratio method.

Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known analyte peak to the integral of a peak from a certified, co-dissolved standard of known purity and weight, the absolute purity of the analyte can be determined.

Experimental Protocol: qNMR

  • Standard Selection: Choose an internal standard that has a simple spectrum with at least one peak that is well-resolved from any analyte peaks (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh ~10 mg of the analyte and ~10 mg of the certified internal standard into a vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative accuracy (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the selected analyte peak and the standard peak.

  • Calculation: Use the standard qNMR equation to calculate the purity of the analyte.

Ion Chromatography (IC) for Chloride Quantification

IC is a highly specific and sensitive technique for quantifying ionic species. For Methyl(pent-4-en-1-yl)amine hydrochloride, it is the ideal method for accurately determining the amount of the chloride counter-ion, thus verifying the salt stoichiometry.

Principle: The sample is injected into a stream of eluent and passed through an ion-exchange column. The chloride ions are separated from other components and detected by a conductivity detector. Quantification is achieved by comparing the peak area to a calibration curve generated from known chloride standards.

Acid-Base Titration for Amine Hydrochloride Content

Titration is a classic, robust, and cost-effective method for determining the total amount of the amine salt.[9]

Principle: The amine hydrochloride sample is dissolved in a suitable solvent and titrated with a standardized solution of a strong base (e.g., NaOH). The endpoint, detected by a pH electrode, corresponds to the neutralization of the hydrochloride salt. The amount of titrant consumed is directly proportional to the amount of amine hydrochloride in the sample.

Section 3: Comparative Analysis and Data Interpretation

A truly validated result comes from the convergence of data from multiple techniques. Discrepancies between methods often reveal important information about the sample's purity and composition.

Theoretical Composition of Methyl(pent-4-en-1-yl)amine hydrochloride (C₆H₁₄ClN):

  • Molecular Weight: 135.64 g/mol

  • Carbon (C): 53.13%

  • Hydrogen (H): 10.40%

  • Chlorine (Cl): 26.14%

  • Nitrogen (N): 10.33%

Example Data Interpretation:

Analytical MethodResultInterpretation
Combustion (CHN) C: 52.5%, H: 10.8%, N: 10.2%C and N are slightly low, while H is high. This strongly suggests the presence of absorbed water.
Ion Chromatography (Cl) 25.9%The chloride content is very close to the theoretical value, indicating correct salt stoichiometry.
qNMR (Purity) 98.5% (vs. internal std)The organic portion of the molecule is of high purity. The remaining 1.5% is likely water.
Titration (Assay) 98.6%The assay by titration aligns with the qNMR result, confirming the amount of active salt present.

dot graph TD { bgcolor="#F1F3F4" node [style=filled, shape=box, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"] edge [fontname="Arial", fontsize=10, color="#5F6368"]

} caption: "Integrated Analytical Workflow"

Conclusion

The accurate elemental analysis of Methyl(pent-4-en-1-yl)amine hydrochloride is not achievable through a single technique. Its inherent properties as a potentially hygroscopic amine salt necessitate a carefully planned, multi-pronged analytical strategy. While combustion analysis provides the fundamental C, H, and N composition, it must be performed with rigorous sample handling protocols to mitigate environmental influences. The trustworthiness of the final characterization is established by integrating data from orthogonal methods such as qNMR, ion chromatography, and titration. This integrated approach allows for the confident determination of not only elemental composition but also purity, identity, and salt stoichiometry, meeting the high standards required in research and drug development.

References

  • Exeter Analytical. (2026, January 28). CHN Determination of Air Sensitive, Hygroscopic or Volatile Samples. Lab Manager. [Link]

  • Restek Corporation. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Retrieved from [Link]

  • AZoM. (2023, April 4). The Problems Associated With Elemental Analysis. [Link]

  • Fujita, K., et al. (2025, October 30). Evaluation of amine emissions from the post-combustion CO2 capture pilot plant. Science of The Total Environment. [Link]

  • Restek Corporation. (2020, October 26). Advanced Capillary Column Technology Improves Analysis of Volatile Amines. [Link]

  • CET Scientific Services Pte Ltd. (n.d.). CHNS Analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. [Link]

  • Rochette, C. N., et al. (n.d.). Analytical methods for the monitoring of post-combustion CO2 capture process using amine solvents: A review. ResearchGate. [Link]

  • Fadeeva, V. P. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094-1106. [Link]

  • Agilent Technologies. (n.d.). Elemental Inorganic Standards. Retrieved from [Link]

  • Analytik Jena. (2021, November 1). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. [Link]

  • LECO Corporation. (n.d.). LECO Elemental Analyzers for Carbon, Hydrogen, Nitrogen & More. Retrieved from [Link]

  • Peng, C., & Chan, C. K. (2008). Measurements of the hygroscopic and deliquescence properties of organic compounds of different solubilities in water and their relationship with cloud condensation nuclei activities. Environmental Science & Technology, 42(13), 4712-4718. [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of multi-elemental method for quality control of parenteral component solutions using ICP-MS. [Link]

  • VELP Scientifica. (n.d.). Elemental Analyzer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl(pent-4-yn-1-yl)amine. PubChem. [Link]

  • Elementar. (2025, September 30). Best practices for sample preparation in elemental analysis. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • U.S. Pharmacopeia. (n.d.). 〈233〉 Elemental Impurities—Procedures. [Link]

  • PubChemLite. (n.d.). Methyl(pent-4-en-1-yl)amine hydrochloride (C6H13N). [Link]

  • OLI Systems. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. [Link]

  • Habib, A., et al. (2021). Challenges and Strategies of Chemical Analysis of Drugs of Abuse and Explosives by Mass Spectrometry. Frontiers in Chemistry, 8, 610037. [Link]

  • Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. [Link]

Sources

Comparative

Comparative Kinetics of Intramolecular Aminocyclization Rates

Executive Summary Intramolecular aminocyclization —the formation of nitrogen heterocycles via nucleophilic attack of a tethered amine onto an electrophile—is a cornerstone transformation in medicinal chemistry. Over 60%...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Intramolecular aminocyclization —the formation of nitrogen heterocycles via nucleophilic attack of a tethered amine onto an electrophile—is a cornerstone transformation in medicinal chemistry. Over 60% of FDA-approved small molecule drugs contain at least one nitrogen heterocycle.

For the Senior Application Scientist , understanding the kinetic hierarchy of these cyclizations is not merely academic; it is predictive. It dictates synthetic route planning, protecting group strategies, and the feasibility of cascade reactions.

This guide objectively compares the kinetic rates of aminocyclization across varying ring sizes and mechanistic manifolds.[1] The core finding, supported by experimental data, establishes the non-intuitive reactivity order of 5 > 3 > 6 > 7 ≈ 4 for nucleophilic displacements, distinct from the trends observed in lactonization or carbanion cyclizations.

Mechanistic Foundations & Stereoelectronic Control

Baldwin’s Rules: The Kinetic Gatekeeper

Sir Jack Baldwin’s rules classify ring closures based on ring size, the geometry of the electrophilic carbon (Tet, Trig, Dig), and whether the breaking bond is exo- or endocyclic.

  • 5-Exo-Tet: Favored. The amine attacks the antibonding orbital (

    
    ) of the C-LG bond in a collinear fashion (180°). Ideal orbital overlap is easily achieved.
    
  • 5-Endo-Tet: Disfavored. The geometric constraint of the 5-membered ring prevents the amine from achieving the required 180° backside attack trajectory without severe distortion.

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

Substituents on the tethering chain accelerate cyclization by compressing the internal bond angle (


), forcing the reactive termini closer together (entropy reduction).
  • Mechanism: In an unsubstituted chain, the angle

    
     is ~112°. Introducing gem-dimethyl groups compresses this to ~105–109°, closer to the transition state geometry.
    
  • Magnitude: Rate enhancements of 10² to 10³-fold are common.

Comparative Kinetic Analysis

Ring Size: The "5 > 3 > 6 > 7 ≈ 4" Hierarchy

Unlike intermolecular reactions, intramolecular rates are governed by a trade-off between Enthalpy (


)  (ring strain in the Transition State) and Entropy (

)
(probability of chain ends meeting).

Table 1: Relative Rates of Intramolecular Displacement (Aminocyclization) Data normalized to the formation of the 6-membered ring (


).
Ring SizeKinetic OrderRelative Rate (

)
Dominant Factor
3 (Aziridine) Fast~20–100Entropy: High probability of collision despite high ring strain (

27 kcal/mol).
4 (Azetidine) Slowest~0.002–0.01Strain: Severe ring strain (

26 kcal/mol) + poor orbital overlap (eclipsing interactions).
5 (Pyrrolidine) Fastest >1,000 Sweet Spot: Low strain (

6 kcal/mol) + favorable entropy.
6 (Piperidine) Moderate1.0 (Ref)Entropy Penalty: Chain is longer; lower probability of ends meeting despite near-zero strain.
7 (Azepane) Slow~0.01–0.1Entropy: Significant degrees of freedom (floppy chain) hamper cyclization.

Source: Derived from kinetic studies of


-bromoalkylamines (Di Martino et al., 1985).[2]
Comparative Visualization: Reaction Coordinate

The following diagram illustrates the activation energy barriers (


) associated with each ring size.

ReactionCoordinate Reactant Linear Precursor (Ground State) TS_5 TS (5-exo) Lowest Barrier Fastest Reactant->TS_5 ΔG‡ ~18 kcal/mol TS_3 TS (3-exo) Moderate Barrier Fast Reactant->TS_3 ΔG‡ ~20 kcal/mol TS_6 TS (6-exo) Reference Barrier Moderate Reactant->TS_6 ΔG‡ ~22 kcal/mol TS_7 TS (7-exo) High Barrier Slow Reactant->TS_7 ΔG‡ >24 kcal/mol TS_4 TS (4-exo) Highest Barrier Slowest Reactant->TS_4 ΔG‡ >25 kcal/mol Product Cyclic Amine TS_5->Product TS_3->Product TS_6->Product TS_7->Product TS_4->Product

Figure 1: Kinetic hierarchy of aminocyclization. The 5-membered ring forms fastest due to the optimal balance of low strain enthalpy and favorable entropy.

Experimental Protocol: Self-Validating Kinetic Assay

To rigorously determine these rates in your own lab, use this Real-Time NMR Kinetics protocol. This method is superior to HPLC as it provides structural validation of the intermediate and product in situ.

Protocol Design Principles (E-E-A-T)
  • Causality: We use a non-nucleophilic base (e.g.,

    
     or hindered amine) to ensure the rate-limiting step is the cyclization, not deprotonation.
    
  • Self-Validation: An internal standard (1,3,5-trimethoxybenzene) is mandatory to correct for solvent evaporation or instrument drift.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Substrate Stock: Dissolve the

      
      -haloamine (0.1 mmol) in 
      
      
      
      mL of deuterated solvent (
      
      
      or
      
      
      ).
    • Internal Standard: Add 1,3,5-trimethoxybenzene (0.033 mmol, 0.33 equiv).

  • Baseline Acquisition (

    
    ): 
    
    • Acquire a standard

      
       NMR spectrum to confirm the ratio of Substrate : Internal Standard (should be 3:1).
      
  • Initiation:

    • Add Base (e.g., 2.0 equiv DIPEA or suspended

      
      ).
      
    • Critical: Shake vigorously for 10 seconds and immediately insert into the magnet.

  • Arrayed Acquisition:

    • Set up a "kinetic loop" or "array" experiment.

    • Parameters: d1=5s (relaxation delay), nt=4 (scans), array=60 (time points).

    • Interval: Measure every 2 minutes for 2 hours.

  • Data Processing:

    • Integrate the

      
      -proton signal of the starting material (
      
      
      
      -LG) and the product (
      
      
      -N).
    • Normalize integrals against the Internal Standard.

    • Plot

      
       vs. time (
      
      
      
      ). The slope
      
      
      .
Workflow Visualization

KineticWorkflow Step1 1. Sample Prep (Substrate + Int. Std in DMSO-d6) Step2 2. T=0 Validation (Confirm Stoichiometry via NMR) Step1->Step2 Step3 3. Initiation (Add Base + Rapid Mix) Step2->Step3 Step4 4. Arrayed Acquisition (Loop: Acquire -> Wait -> Repeat) Step3->Step4 t < 30s Step5 5. Data Processing (Integrate vs Internal Std) Step4->Step5 Fourier Transform Result Rate Constant (k_obs) Step5->Result Linear Regression

Figure 2: Self-validating NMR kinetic assay workflow for determining aminocyclization rates.

References

  • Di Martino, A., Galli, C., Gargano, P., & Mandolini, L. (1985). Ring-closure reactions.[2][3][4][5][6] Part 23. Kinetics of formation of three- to seven-membered-ring N-tosylazacycloalkanes. Journal of the Chemical Society, Perkin Transactions 2.[2] Link

  • Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications. Link

  • Stirling, C. J. M. (1968).[5][6] Intramolecular reactions.[5][6][7] Part VI. Rates of ring formation in reactions of ω-halogenoalkylmalonic esters with bases. Journal of the Chemical Society B. Link

  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. Link

Sources

Validation

Technical Comparison: Synthetic Routes and Characterization of N-Methylpent-4-en-1-amine

Executive Summary N-Methylpent-4-en-1-amine (CAS 21964-46-7) is a critical secondary amine intermediate, primarily utilized in the synthesis of pyrrolidines via intramolecular hydroamination and as a building block for c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methylpent-4-en-1-amine (CAS 21964-46-7) is a critical secondary amine intermediate, primarily utilized in the synthesis of pyrrolidines via intramolecular hydroamination and as a building block for complex alkaloids like histrionicotoxin.

Despite its structural simplicity, the synthesis of this molecule presents a classic organic chemistry challenge: preventing over-alkylation . Direct alkylation of methylamine frequently yields the tertiary amine byproduct (N,N-dimethylpent-4-en-1-amine), necessitating tedious fractional distillation.

This guide objectively compares three synthetic methodologies, recommending Amide Reduction (Method A) for high-purity laboratory-scale synthesis and Direct Alkylation (Method B) for cost-driven industrial scaling where distillation capacity is available.

Strategic Analysis of Synthetic Routes

Method A: The "Precision" Route (Amide Reduction)
  • Mechanism: Acylation of methylamine with 4-pentenoic acid derivatives, followed by LiAlH

    
     reduction.
    
  • Pros: Guarantees mono-methylation; high purity profiles (>98%); no tertiary amine byproducts.

  • Cons: Uses stoichiometric LiAlH

    
     (expensive, hazardous waste); step-intensive.
    
  • Verdict: Recommended for Medicinal Chemistry where purity is paramount.

Method B: The "Industrial" Route (Direct Alkylation)
  • Mechanism: S

    
    2 displacement of 5-bromo-1-pentene by excess methylamine.
    
  • Pros: Single step; cheap starting materials; atom economical.

  • Cons: Statistical formation of tertiary amine and quaternary salts; requires large excess (10-20 eq) of methylamine to suppress over-alkylation.

  • Verdict: Recommended for Kilogram Scale if efficient fractional distillation columns are available.

Method C: The "Green" Route (Reductive Amination)
  • Mechanism: Condensation of 4-pentenal with methylamine followed by in situ reduction (NaBH

    
    CN or NaBH
    
    
    
    ).
  • Pros: Mild conditions; amenable to one-pot synthesis.

  • Cons: 4-Pentenal is unstable (prone to polymerization/oxidation); risk of reducing the alkene if catalytic hydrogenation is attempted.

  • Verdict: Situational. Only viable if 4-pentenal is freshly prepared or commercially available in high quality.

Characterization Data

The following data distinguishes the target secondary amine from its common precursors and byproducts.

Table 1: Physicochemical Property Comparison
CompoundStructureMW ( g/mol )BP (°C)Key 1H NMR Feature
Target: N-Methylpent-4-en-1-amine MeNH(CH

)

CH=CH

99.18112-115

2.45 (s, 3H, N-Me)
Impurity: N,N-Dimethylpent-4-en-1-amine Me

N(CH

)

CH=CH

113.20125-128

2.20 (s, 6H, N-Me

)
Precursor: 5-Bromo-1-pentene Br(CH

)

CH=CH

149.03126-128

3.43 (t, 2H, CH

-Br)
Intermediate: N-Methyl-4-pentenamide MeNHCO(CH

)

CH=CH

113.16N/A (Solid/Oil)

2.80 (d, 3H, N-Me)
Spectroscopic Data (Target Molecule)[1]

Compound: N-Methylpent-4-en-1-amine Appearance: Colorless liquid with an amine odor.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       5.81 (ddt, J = 17.0, 10.2, 6.7 Hz, 1H, =CH -),
      
    • 
       5.03 (dq, J = 17.0, 1.6 Hz, 1H, =CH 
      
      
      
      trans),
    • 
       4.96 (dq, J = 10.2, 1.6 Hz, 1H, =CH 
      
      
      
      cis),
    • 
       2.58 (t, J = 7.2 Hz, 2H, N-CH 
      
      
      
      ),
    • 
       2.44 (s, 3H, N-CH 
      
      
      
      ),
    • 
       2.11 (q, J = 7.0 Hz, 2H, Allylic-CH 
      
      
      
      ),
    • 
       1.58 (quint, J = 7.2 Hz, 2H, Central-CH 
      
      
      
      ),
    • 
       1.30 (br s, 1H, NH ).
      
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • 
       138.4 (CH=), 114.8 (=CH
      
      
      
      ), 51.8 (N-CH
      
      
      ), 36.4 (N-CH
      
      
      ), 31.5 (Allylic-CH
      
      
      ), 29.2 (Central-CH
      
      
      ).
  • IR (Neat):

    • 3300 cm

      
       (N-H stretch, weak), 3075 cm
      
      
      
      (=C-H stretch), 1640 cm
      
      
      (C=C stretch), 2800-2950 cm
      
      
      (C-H aliphatic).

Experimental Protocol: Method A (Amide Reduction)

This protocol is selected for its reliability in producing high-purity material suitable for drug development.

Phase 1: Synthesis of N-Methyl-4-pentenamide
  • Setup: Flame-dried 500 mL Round Bottom Flask (RBF) under N

    
    .
    
  • Reagents: Dissolve 4-pentenoic acid (10.0 g, 100 mmol) in dry DCM (200 mL). Add catalytic DMF (0.1 mL).

  • Activation: Cool to 0°C. Add Oxalyl Chloride (14.0 g, 110 mmol) dropwise. Stir 2h at RT until gas evolution ceases (formation of acid chloride).

  • Amination: Cool mixture to 0°C. Cannulate into a pre-cooled solution of Methylamine (2.0 M in THF, 150 mL, 300 mmol). Note: Excess amine acts as the HCl scavenger.

  • Workup: Quench with water. Extract with DCM (3x).[1] Wash organic layer with 1N HCl (removes amine salts) and Brine. Dry (MgSO

    
    ) and concentrate.
    
  • Yield: Expect ~90-95% of crude amide (Yellowish oil).

Phase 2: Reduction to Amine[3][4]
  • Setup: 1L 3-neck RBF with reflux condenser and addition funnel. Flame-dried, N

    
     atmosphere.
    
  • Reagent Prep: Suspend LiAlH

    
     (7.6 g, 200 mmol, 2.0 equiv) in dry THF (300 mL). Cool to 0°C.
    
  • Addition: Dissolve crude N-methyl-4-pentenamide (11.3 g, 100 mmol) in THF (50 mL). Add dropwise to the LiAlH

    
     slurry. Caution: Exothermic.
    
  • Reaction: Warm to RT, then reflux for 4-6 hours. Monitor by TLC (disappearance of amide spot).

  • Fieser Workup (Crucial Step):

    • Cool to 0°C.

    • Add 7.6 mL Water (slowly).

    • Add 7.6 mL 15% NaOH.

    • Add 22.8 mL Water.

    • Result: A granular white precipitate forms (Aluminum salts) instead of a gelatinous mess.

  • Isolation: Filter through Celite. Rinse cake with ether.[2]

  • Purification: The filtrate is carefully concentrated (amine is volatile!). Distill under reduced pressure (approx 20 mmHg) or convert to HCl salt for storage.

Visualization of Synthetic Logic

Diagram 1: Comparative Synthetic Pathways

This diagram illustrates the flow of the three discussed methods and their divergence points.

SyntheticRoutes cluster_legend Methodology Key Start_Acid 4-Pentenoic Acid Inter_Amide N-Methyl-4-pentenamide Start_Acid->Inter_Amide 1. (COCl)2 2. MeNH2 Start_Bromo 5-Bromo-1-pentene Target N-Methylpent-4-en-1-amine (Target) Start_Bromo->Target MeNH2 (Excess) Side_Tert Tertiary Amine (Over-alkylation) Start_Bromo->Side_Tert MeNH2 (Stoichiometric) Start_Aldehyde 4-Pentenal Inter_Imine Imine Intermediate Start_Aldehyde->Inter_Imine MeNH2 Inter_Amide->Target LiAlH4 Reduction Inter_Imine->Target NaBH3CN Target->Side_Tert Reaction with Start_Bromo key1 Blue = Method A (High Purity) key2 Yellow = Method B (Industrial) key3 Green = Method C (Catalytic)

Caption: Comparative flowchart of synthetic pathways. Method A (Blue) offers the highest chemoselectivity, avoiding the "red path" of over-alkylation common in Method B.

Diagram 2: Workup Logic for Amide Reduction

This diagram details the critical Fieser workup to ensure safe disposal of lithium aluminum salts and maximum yield.

WorkupLogic Step1 Reaction Mixture (LiAlH4 + Amine + THF) Step2 Cool to 0°C (Quench Exotherm) Step1->Step2 Step3 Add x g Water (Hydrolyze excess Hydride) Step2->Step3 Step4 Add x g 15% NaOH (Form Aluminate) Step3->Step4 Step5 Add 3x g Water (Granulate Salts) Step4->Step5 Split Filtration Step5->Split Solid Solid: Lithium Aluminate (Granular White Sand) Split->Solid Waste Liquid Filtrate: Target Amine in THF Split->Liquid Product Final Distillation/Salt Formation (Final Product) Liquid->Final

Caption: The "Fieser Workup" protocol (x:x:3x rule) transforms sticky aluminum emulsions into filterable solids, critical for isolating the amine.

References

  • ChemicalBook. (2025). Synthesis and Properties of 5-Bromo-1-pentene. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12444166, N-methylpent-4-enamide. Retrieved from

  • Organic Syntheses. (1959).[3] Reduction of Amides to Amines: General Procedures. Org. Synth. 39, 19. Retrieved from

  • Master Organic Chemistry. (2017). Alkylation of Amines and Reductive Amination Strategies. Retrieved from

  • BenchChem. (2025).[4] Experimental procedure for N-alkylation of primary amines. Retrieved from

Sources

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